molecular formula C14H11KO3 B13768654 Potassium benzilate CAS No. 5928-68-7

Potassium benzilate

Cat. No.: B13768654
CAS No.: 5928-68-7
M. Wt: 266.33 g/mol
InChI Key: VQNYSMISBDDUSN-UHFFFAOYSA-M
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Description

Potassium benzilate is the monopotassium salt of benzilic acid with the molecular formula C14H11KO3 . It is chemically defined as potassium 2-hydroxy-2,2-diphenylacetate . This compound serves as a crucial intermediate and precursor in sophisticated organic synthesis, most notably in the classic Benzilic Acid Rearrangement, a reaction where an α-diketone is converted into an α-hydroxyacid . The rearrangement of benzil to benzilic acid is a well-established procedure, and isolating the acid as its potassium salt is advantageous for purification, allowing for the removal of more soluble byproducts like potassium benzoate . Researchers value this compound for exploring reaction mechanisms and developing novel synthetic pathways. Beyond its fundamental role in synthesis, benzilic acid and its derivatives display pronounced pharmacological activity and are key structural motifs in developing active molecules . For instance, esters derived from benzilic acid are known to exhibit anticholinergic and spasmolytic properties . Furthermore, the reaction of benzil analogues with reagents like urea can lead to compounds such as 5,5-diphenylhydantoin, which has known anticonvulsant applications . This compound is presented for chemical and pharmaceutical research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must not be administered to humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5928-68-7

Molecular Formula

C14H11KO3

Molecular Weight

266.33 g/mol

IUPAC Name

potassium;2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C14H12O3.K/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,17H,(H,15,16);/q;+1/p-1

InChI Key

VQNYSMISBDDUSN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)[O-])O.[K+]

Origin of Product

United States

Foundational & Exploratory

"Potassium benzilate" synthesis from benzil and potassium hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

Synthesis of Potassium Benzilate: A Technical Guide

Abstract: This document provides a comprehensive technical overview of the synthesis of this compound from benzil (B1666583) and potassium hydroxide (B78521). The core of this transformation is the benzilic acid rearrangement, a classical and important named reaction in organic chemistry.[1][2] This guide details the underlying reaction mechanism, provides a step-by-step experimental protocol, summarizes quantitative data, and includes visual diagrams to illustrate the chemical and procedural workflows. This paper is intended for an audience of researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction

The conversion of 1,2-diketones into α-hydroxy carboxylic acid salts via a base-catalyzed rearrangement is known as the benzilic acid rearrangement.[3][4] First reported by Justus von Liebig in 1838, this reaction represents the first documented example of a molecular rearrangement.[1][2][5] The synthesis of this compound from benzil using potassium hydroxide is a prime example of this reaction class.[1][2]

Benzilic acid and its derivatives serve as precursors for various pharmaceuticals, particularly as antagonists of muscarinic acetylcholine (B1216132) receptors, and are used in the manufacture of compounds such as clidinium (B1194167) and flutropium.[6] The reaction is typically robust, proceeding in aqueous or alcoholic solutions to yield the corresponding salt, which can then be acidified to produce benzilic acid.[1][6]

Reaction Mechanism: The Benzilic Acid Rearrangement

The mechanism of the benzilic acid rearrangement is a well-established, second-order process that is first-order in both the diketone (benzil) and the base (hydroxide).[2] The accepted mechanism, first fully proposed by Christopher Kelk Ingold, involves the following key steps:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) from potassium hydroxide performs a nucleophilic attack on one of the electrophilic carbonyl carbons of benzil. This addition forms a tetrahedral alkoxide intermediate.[1][7][8]

  • Conformational Rotation: The intermediate undergoes bond rotation to position a phenyl group for migration.

  • 1,2-Aryl Shift (Rearrangement): In the rate-determining step, one of the phenyl groups migrates from its original carbon to the adjacent carbonyl carbon.[7] This concerted step results in the formation of a new carbon-carbon bond and a new tetrahedral alkoxide, while simultaneously forming a new carbonyl group. The formation of the stable carboxylate group provides the driving force for this rearrangement.[7]

  • Proton Transfer: An immediate and irreversible intramolecular proton transfer occurs from the newly formed carboxylic acid group to the more basic alkoxide ion. This results in the formation of the resonance-stabilized this compound salt and water.[8]

The overall reaction transforms one carbonyl group into a carboxylate and the other into a hydroxyl group, representing an internal redox process.[2]

Reaction_Mechanism cluster_start Reactants cluster_intermediate Mechanism Steps cluster_product Product Benzil Benzil Step1 1. Nucleophilic Attack (OH⁻ on C=O) Benzil->Step1 KOH KOH (aq) KOH->Step1 Step2 2. Phenyl Migration (Rate-Determining Step) Step1->Step2 Forms Tetrahedral Intermediate Step3 3. Proton Transfer (Irreversible) Step2->Step3 Forms Rearranged Intermediate Product This compound Step3->Product Final Salt Formation

Caption: Logical flow of the benzilic acid rearrangement mechanism.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, which is subsequently converted to benzilic acid for purification and characterization purposes. The initial product formed and isolated is the target this compound salt.

Materials & Reagents:

  • Benzil (C₁₄H₁₀O₂)

  • Potassium Hydroxide (KOH)

  • Methanol (CH₃OH) or Ethanol (B145695) (C₂H₅OH)

  • Deionized Water (H₂O)

  • Decolorizing Carbon (optional)

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Buchner funnel and vacuum filtration apparatus

  • Evaporating dish or beaker

Procedure: [7][9]

  • Dissolution: In a 100 mL round-bottom flask, dissolve the specified amount of benzil in the solvent (e.g., methanol) with gentle heating if necessary.

  • Addition of Base: While stirring, add a concentrated aqueous or alcoholic solution of potassium hydroxide to the benzil solution. An initial blue-black or violet coloration may appear.[7][10]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture under reflux for a designated period (typically 30-60 minutes). During this time, the color of the reaction mixture will change, often to a brown or dark orange.[7][10]

  • Cooling and Crystallization: After the reflux period, allow the mixture to cool to room temperature. The potassium salt of benzilic acid may begin to crystallize. To complete the crystallization, cool the mixture in an ice-water bath.[9] In some cases, scratching the inside of the flask may be necessary to induce crystal formation.[10]

  • Isolation of this compound: Collect the precipitated solid (crude this compound) by vacuum filtration using a Buchner funnel.[7][9]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (e.g., 95% ethanol or methanol) to remove impurities.[7][9]

  • Drying: Dry the product to obtain crude this compound. The product can be further purified by recrystallization from hot water.[7]

Experimental_Workflow Synthesis Workflow node_dissolve 1. Dissolve Benzil in Methanol node_add_koh 2. Add KOH Solution node_dissolve->node_add_koh node_reflux 3. Reflux Mixture (30-60 min) node_add_koh->node_reflux node_cool 4. Cool to RT, then Ice Bath node_reflux->node_cool node_filter 5. Vacuum Filter (Isolate Product) node_cool->node_filter node_wash 6. Wash with Cold Solvent node_filter->node_wash node_dry 7. Dry Product node_wash->node_dry node_product This compound node_dry->node_product

Caption: Step-by-step experimental workflow for this compound synthesis.

Quantitative Data

The following table summarizes typical quantitative parameters for the synthesis of benzilic acid from benzil, from which the this compound intermediate is formed. Yields can vary based on reaction scale, purity of reagents, and adherence to the protocol.

ParameterValue / ConditionSource
Reactants
Benzil2.3 g[7][9]
Potassium Hydroxide (8N soln)8-10 mL[7][9]
Solvent (Methanol)12 mL[7][9]
Reaction Conditions
TemperatureReflux[7][9]
Time30 - 60 minutes[7][10]
Product Yield (Benzilic Acid)
Typical Range32% - 64%[10]
High-Purity YieldUp to 90% (from benzaldehyde)[11]
Physical Properties
Melting Point (Benzilic Acid)150-152 °C[6][10]

Note: The yields reported are often for the final benzilic acid product after acidification of the this compound intermediate. The formation of this compound itself is typically a high-yield step.

Conclusion

The synthesis of this compound via the benzilic acid rearrangement of benzil is a foundational reaction in organic chemistry with continued relevance in the synthesis of pharmaceutical compounds. The process is efficient, mechanistically well-understood, and readily achievable in a standard laboratory setting. Careful control of reaction time and temperature, followed by proper isolation and purification techniques, allows for good yields of the target salt. This guide provides the essential technical details for professionals requiring a thorough understanding of this important chemical transformation.

References

An In-depth Technical Guide to Potassium Benzilate: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of potassium benzilate (CAS No: 5928-68-7). All quantitative data is presented in structured tables, and detailed experimental protocols for its synthesis and analysis are provided.

Chemical Structure and Identification

This compound is the potassium salt of benzilic acid, an α-hydroxy-carboxylic acid. Structurally, it consists of a benzilate anion and a potassium cation. The anion features a central quaternary carbon atom bonded to a hydroxyl group, a carboxylate group, and two phenyl rings.

  • IUPAC Name: potassium 2-hydroxy-2,2-diphenylacetate[1]

  • CAS Number: 5928-68-7[2][3]

  • Molecular Formula: C₁₄H₁₁KO₃[1][3]

Caption: 2D structure of this compound.

Crystallography

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. The crystal system is monoclinic with the space group P 1 21/c 1.[1] In the crystal lattice, the potassium ion is five-coordinate, surrounded by oxygen atoms in a flattened square-base pyramidal geometry.[4] These polyhedra form corrugated layers, and the K⁺ ion also exhibits contact with the π electrons of one of the phenyl rings.[4]

Crystallographic Parameter Value Reference
Crystal SystemMonoclinic[1]
Space GroupP 1 21/c 1[1]
a14.1283 Å[1]
b9.0230 Å[1]
c10.3639 Å[1]
α90.00°[1]
β111.4740°[1]
γ90.00°[1]
Calculated Density (Dx)1.67 g/cm³[2]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized below. For context, relevant properties of its parent compound, benzilic acid, are also provided.

Table 2.1: Properties of this compound

Property Value Reference
Molecular Weight 266.33 g/mol [1][3]
Boiling Point 409 °C at 760 mmHg [2][3][5]
Flash Point 215.3 °C [2][3][6]
Density 1.67 g/cm³ [2]
Vapor Pressure 2.01E-07 mmHg at 25°C [2][3]
Melting Point Not Applicable (Decomposes) [2]

| Appearance | White crystalline solid | |

Table 2.2: Properties of Benzilic Acid (Parent Compound)

Property Value Reference
CAS Number 76-93-7
Molecular Weight 228.24 g/mol
Melting Point 149-151 °C
pKa (at 25°C) 3.04

| Water Solubility | 1.41 g/L (at 25 °C) | |

Synthesis and Application

This compound is classically synthesized via the benzilic acid rearrangement of benzil (B1666583) (1,2-diphenylethanedione).[7] This reaction, first reported by Justus von Liebig in 1838, involves the 1,2-rearrangement of a 1,2-diketone to an α-hydroxy-carboxylic acid salt in the presence of a strong base.[7][8]

G cluster_reactants Reactants cluster_process Process cluster_product Product Benzil Benzil (1,2-Diketone) Rearrangement Benzilic Acid Rearrangement Benzil->Rearrangement KOH Potassium Hydroxide (B78521) (Base) KOH->Rearrangement Product This compound (α-Hydroxy Carboxylate Salt) Rearrangement->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Benzilic Acid Rearrangement

This protocol details the synthesis of this compound from benzil and potassium hydroxide.

  • Title: Preparation of this compound

  • Reaction: Benzilic Acid Rearrangement[7]

  • Materials:

    • Benzil (C₁₄H₁₀O₂)

    • Potassium hydroxide (KOH)

    • Ethanol (B145695) (95% or absolute)

    • Water

  • Procedure:

    • In a round-bottomed flask, dissolve 3.5 g of potassium hydroxide in 7.0 mL of water.[9]

    • To this solution, add 9.0 mL of rectified spirit (ethanol) followed by 3.5 g of benzil.[9]

    • Attach a reflux condenser and heat the mixture on a water bath with occasional shaking. The benzil will dissolve, and the solution will darken.

    • Continue heating until the potassium salt of benzilic acid begins to crystallize out.[9] Allow the mixture to cool to room temperature and then further cool in an ice bath to maximize crystallization.

    • Collect the crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove any unreacted benzil or impurities.

    • Dry the product. The resulting this compound should be a colorless crystalline solid.

Application in Drug Development

This compound is a key intermediate in the synthesis of several anticholinergic drugs.[10] These agents are antagonists of muscarinic acetylcholine (B1216132) receptors and are used to treat a variety of conditions. The benzilate moiety is a common structural feature in this class of pharmaceuticals. A notable example is the synthesis of 3-Quinuclidinyl benzilate (BZ), a potent incapacitating agent regulated by the Chemical Weapons Convention.[10]

G start This compound (Precursor) ester Esterification Reaction start->ester Reacts with (e.g., 3-quinuclidinol) pharma Glycollate Pharmaceuticals (e.g., Clidinium, BZ) ester->pharma target Muscarinic Acetylcholine Receptors pharma->target Acts as Antagonist effect Anticholinergic Effect target->effect Leads to

Caption: Role of this compound as a pharmaceutical intermediate.

Analytical Methodologies

Protocol: Single-Crystal X-ray Diffraction Analysis

This generalized protocol is for the structural elucidation of this compound.

  • Objective: To determine the three-dimensional atomic arrangement of this compound in its crystalline form.

  • Procedure:

    • Crystal Growth: Grow single crystals of this compound directly from the synthesis reaction mixture by slow cooling, as described in Protocol 3.1. High-quality crystals are essential.[11][12]

    • Crystal Selection and Mounting: Select a suitable, defect-free crystal under a microscope and mount it on a goniometer head, often using paratone oil to prevent degradation.[13]

    • Data Collection: Mount the crystal on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα) and a detector (e.g., CCD).[4] Collect diffraction data as the crystal is rotated.

    • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to find the initial atomic positions.[4] Refine the structural model using least-squares methods to achieve the best fit between the observed and calculated diffraction data.[4]

Protocol: Qualitative Analysis for Potassium

This protocol provides a simple chemical test for confirming the presence of potassium ions.

  • Objective: To confirm the presence of K⁺ ions in the sample.

  • Procedure:

    • Dissolve approximately 50 mg of the this compound sample in 1 mL of water.[14]

    • Add 1 mL of dilute acetic acid.

    • Add 1 mL of a freshly prepared 10% (w/v) solution of sodium cobaltinitrite.[14]

    • Positive Result: The immediate formation of a yellow or orange-yellow precipitate indicates the presence of potassium ions.[14]

Protocol: LC-MS Analysis of the Benzilate Moiety

While a specific method for this compound is not detailed, this protocol is adapted for the analysis of its parent organic acid, which is relevant for purity assessment and reaction monitoring.[15][16]

  • Objective: To detect and quantify the benzilate anion using Liquid Chromatography-Mass Spectrometry.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.[17]

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., a methanol/water mixture).

    • Chromatographic Separation:

      • Column: Reversed-phase C18 column.[15]

      • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[15]

      • Detection: Monitor the eluent using the MS detector.

    • Mass Spectrometry Detection:

      • Ionization Mode: ESI in negative mode to detect the deprotonated benzilate anion [M-H]⁻.[16]

      • Expected Ion: For benzilic acid, the expected deprotonated molecule [M-H]⁻ would have an m/z of approximately 227.07.

      • Analysis: The retention time and mass-to-charge ratio confirm the presence of the benzilate moiety. Quantitative analysis can be performed by creating a calibration curve with standards.

References

The Role of Potassium Benzilate in the Benzilic Acid Rearrangement: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The benzilic acid rearrangement, a cornerstone of organic chemistry, provides a classic example of a 1,2-rearrangement reaction. First reported by Justus von Liebig in 1838, this reaction transforms 1,2-diketones, such as benzil (B1666583), into α-hydroxy carboxylic acids in the presence of a strong base.[1][2] The intermediate salt, potassium benzilate, is central to this transformation. This technical guide offers an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and process visualizations for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

The conversion of benzil to benzilic acid using potassium hydroxide (B78521) is a well-established method that proceeds via the formation of a stable intermediate salt, this compound. The overall reaction is second order, being first order with respect to the diketone (benzil) and first order with respect to the base (hydroxide).[1] The mechanism can be delineated into four key steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydroxide ion (from KOH) on one of the electrophilic carbonyl carbons of benzil. This addition forms a tetrahedral alkoxide intermediate.[3][4]

  • 1,2-Aryl Migration (Rearrangement): This is the crucial, rate-determining step of the reaction.[1] Following a bond rotation, a phenyl group migrates from the carbon bearing the hydroxyl group to the adjacent carbonyl carbon. This concerted step results in the formation of a new carbon-carbon bond and generates a carboxylate group.[1][2] Studies have shown that aryl groups with electron-withdrawing substituents migrate more readily.[1][5]

  • Proton Transfer: An intramolecular proton transfer occurs from the newly formed carboxylic acid group to the alkoxide ion. This is a rapid acid-base reaction that results in the formation of the resonance-stabilized carboxylate anion and a hydroxyl group. The product at this stage is this compound.[2]

  • Acidification: In the final step, the this compound salt is treated with a strong acid, such as sulfuric or hydrochloric acid, during the workup.[6][7] This protonates the carboxylate anion to yield the final product, benzilic acid, which typically precipitates from the aqueous solution.[8]

The following diagram illustrates the mechanistic pathway from benzil to benzilic acid, highlighting the formation of the this compound intermediate.

Benzilic_Acid_Rearrangement Mechanism of Benzilic Acid Rearrangement cluster_reactants Reactants cluster_products Products Benzil Benzil Tetrahedral_Intermediate Tetrahedral Intermediate Benzil->Tetrahedral_Intermediate KOH + KOH Potassium_Benzilate This compound Tetrahedral_Intermediate->Potassium_Benzilate 2. Phenyl Migration 3. Proton Transfer Benzilic_Acid Benzilic Acid Potassium_Benzilate->Benzilic_Acid 4. Acidification H2SO4 + H₂SO₄ (workup)

Caption: The four-step mechanism of the benzilic acid rearrangement.

Quantitative Data Summary

The efficiency of the benzilic acid rearrangement is influenced by reaction conditions such as time, temperature, and solvent composition. While comprehensive kinetic data is sparse in readily available literature, reported yields provide insight into the reaction's performance.

ParameterValueConditionsSource
Reaction Order Second Order OverallFirst order in benzil, First order in base[1]
Typical Yield 32-64%Benzil, KOH, Ethanol (B145695)/Water, Reflux 20 min[8]
High Purity Yield 84-90%Benzil, NaOH/NaBrO₃, Heat on steam bathOrganic Syntheses Procedure
Melting Point 148-150 °CRecrystallized from water[8]
Literature M.P. 150-152 °C-[8]

Experimental Protocols

This section details a standard laboratory procedure for the synthesis of benzilic acid from benzil, which involves the in-situ formation and subsequent conversion of this compound.

Synthesis of this compound and Conversion to Benzilic Acid

Materials:

  • Benzil (1.0 g, 4.76 mmol)

  • Potassium Hydroxide (KOH) (1.0 g, 17.8 mmol)

  • Ethanol (3.0 mL)

  • Deionized Water (1.5 mL for reaction, ~60 mL for workup)

  • Sulfuric Acid (H₂SO₄), 2 M solution

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter flask

  • Magnetic stirrer and stir bar

  • Beakers

Procedure:

  • Reaction Setup: Combine benzil (1.0 g), ethanol (3.0 mL), water (1.5 mL), and potassium hydroxide (1.0 g) in a round-bottom flask equipped with a boiling chip and a magnetic stir bar.[6]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue heating for 20 minutes. The solution will typically turn from yellow to a deep violet or brown color.[6][8]

  • Crystallization of this compound: After the reflux period, remove the heating mantle and allow the flask to cool slightly. Then, cool the flask in an ice bath for 5-10 minutes to precipitate the this compound salt.[6] If crystals do not form, scratching the inside of the flask with a glass rod may be necessary to induce crystallization.[8]

  • Isolation and Dissolution: Collect the crude this compound crystals by vacuum filtration. Dissolve the collected crystals in approximately 50 mL of warm water in a beaker with stirring.[6][7]

  • Acidification: While stirring, slowly add 2 M sulfuric acid dropwise to the this compound solution until the pH is acidic (pH 2-3). Benzilic acid will immediately precipitate as a white solid.[6][8]

  • Isolation of Benzilic Acid: Cool the mixture in an ice bath to ensure complete precipitation. Collect the white crystals of benzilic acid by vacuum filtration using a Büchner funnel.[6]

  • Purification: Wash the crystals with cold water (~10 mL) to remove any remaining salts.[6] The product can be further purified by recrystallization from boiling water.[6]

  • Drying and Analysis: Allow the purified product to dry overnight in a low-temperature oven (e.g., 60 °C).[6] Weigh the final product to determine the yield and measure its melting point to assess purity.

The following diagram outlines the experimental workflow for this synthesis.

Experimental_Workflow Experimental Workflow for Benzilic Acid Synthesis A 1. Combine Reactants (Benzil, KOH, EtOH, H₂O) B 2. Heat under Reflux (20 minutes) A->B Heat C 3. Cool in Ice Bath (Precipitate K⁺ Benzilate) B->C Cool D 4. Dissolve Crystals in Warm Water C->D Dissolve E 5. Acidify with H₂SO₄ (Precipitate Benzilic Acid) D->E Add Acid F 6. Isolate Product (Vacuum Filtration) E->F Filter G 7. Purify and Dry (Recrystallize from H₂O) F->G Purify

Caption: A streamlined workflow for the synthesis of benzilic acid.

Conclusion

The benzilic acid rearrangement is a robust and historically significant reaction in organic synthesis. The mechanism hinges on the formation of the this compound salt, an intermediate that arises from the nucleophilic addition of hydroxide followed by a rate-determining 1,2-aryl migration. The subsequent protonation of this salt yields the final α-hydroxy carboxylic acid. Understanding this mechanism, supported by empirical data and established protocols, is essential for chemists engaged in the synthesis of complex organic molecules and active pharmaceutical ingredients.

References

"Potassium benzilate" solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Potassium Benzilate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound and its Solubility

This compound (CAS No: 5928-68-7), the potassium salt of benzilic acid, is an organic compound with the molecular formula C₁₄H₁₁KO₃.[1][2] It is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, recrystallization, and formulation development. The solubility of a compound dictates the choice of solvent for a chemical reaction, the efficiency of purification processes, and the methods for preparing solutions of known concentrations for further applications.

Despite its importance, a comprehensive search of scientific literature and chemical databases reveals a significant lack of publicly available quantitative data on the solubility of this compound in common organic solvents. Many sources explicitly state that solubility information is not available. This guide, therefore, aims to provide a summary of the available qualitative information, a detailed experimental protocol for researchers to determine the solubility of this compound in their laboratories, and a framework for presenting the resulting data.

Qualitative Solubility Profile of this compound

While precise quantitative data is scarce, some qualitative insights into the solubility of this compound can be inferred from procedural descriptions in the chemical literature.

In a synthesis of benzilic acid, the intermediate this compound is formed as a solid mass and is subsequently dissolved in water for the next reaction step, indicating good solubility in water.[3] This is expected for a potassium salt of a carboxylic acid.

Regarding organic solvents, a common laboratory practice involves washing the synthesized this compound with ethanol.[4] This suggests that this compound has low solubility in ethanol, as this solvent is used to remove impurities without dissolving a significant amount of the product.

Furthermore, in the synthesis of a related compound, potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, the product was recrystallized from ethyl acetate (B1210297).[5] While this is not this compound itself, it suggests that ethyl acetate could be a potential solvent for the recrystallization of similar potassium carboxylates, implying that solubility might be achieved at elevated temperatures, with lower solubility at room temperature.

These isolated observations provide preliminary guidance for solvent selection but underscore the need for systematic experimental determination of solubility.

Quantitative Solubility Data

As of the compilation of this guide, no specific quantitative solubility data for this compound in various organic solvents was found in the public domain. To facilitate research and data sharing in this area, the following table is provided as a template for presenting experimentally determined solubility data.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of DeterminationReference/Internal Data Source
Methanol
Ethanol
Acetone
Isopropanol
Ethyl Acetate
Dichloromethane
Toluene
N,N-Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Tetrahydrofuran (THF)

Detailed Experimental Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid solvent.[6][7] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath for temperature control

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (chemically resistant, e.g., PTFE, with a pore size of 0.45 µm or smaller)

  • Pre-weighed glass vials or evaporating dishes

  • Drying oven

  • Desiccator

4.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap flask or vial). The presence of undissolved solid is essential to ensure the solution is saturated.

    • Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. The time required can vary and may need to be determined empirically (e.g., by taking measurements at different time points until the concentration of the solute in the solution remains constant). A period of 24 to 72 hours is often sufficient.[8]

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

    • Immediately filter the collected solution using a syringe filter into a pre-weighed, clean, and dry glass vial or evaporating dish. This step is critical to remove any suspended solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact volume of the filtered saturated solution.

    • Place the vial or evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The drying temperature should be well below the melting point of this compound.

    • After complete evaporation of the solvent, transfer the container to a desiccator to cool to room temperature.

    • Weigh the container with the dried this compound residue on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is achieved.

4.3. Calculation of Solubility

  • Mass of dissolved this compound (m_solute):

    • m_solute = (mass of container + residue) - (mass of empty container)

  • Volume of the solvent (V_solvent):

    • This is the volume of the filtered saturated solution that was collected.

  • Solubility ( g/100 mL):

    • Solubility = (m_solute / V_solvent) * 100

  • Molar Solubility (mol/L):

    • Molar Solubility = (m_solute / Molecular Weight of this compound) / V_solvent (in Liters)

    • The molecular weight of this compound (C₁₄H₁₁KO₃) is approximately 266.33 g/mol .[1][2]

Visualized Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

G A 1. Preparation of Saturated Solution - Add excess this compound to solvent. - Equilibrate at constant temperature with agitation. B 2. Sample Collection - Allow solid to settle. - Withdraw a known volume of supernatant. A->B Equilibrium Reached C 3. Filtration - Filter the solution through a 0.45 µm syringe filter into a pre-weighed container. B->C Aliquot Taken D 4. Solvent Evaporation - Evaporate the solvent in a drying oven until a constant weight of the residue is achieved. C->D Clear Filtrate E 5. Weighing and Calculation - Cool in a desiccator and weigh the residue. - Calculate solubility (g/100 mL and mol/L). D->E Dry Residue

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and development, yet quantitative data is largely absent from the available literature. This guide provides a summary of the existing qualitative information and presents a detailed, robust experimental protocol for the gravimetric determination of its solubility. By following the provided methodology and using the data presentation template, researchers can systematically generate and share reliable solubility data, thereby filling a significant knowledge gap in the chemical sciences. The provided workflow diagram offers a clear visual guide to the experimental process.

References

"Potassium benzilate" CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5928-68-7 Molecular Formula: C₁₄H₁₁KO₃

This technical guide provides an in-depth overview of potassium benzilate, a key organic salt. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, outlines a comprehensive experimental protocol for its synthesis, and explores its applications as a crucial chemical intermediate.

Core Chemical and Physical Data

This compound, the potassium salt of benzilic acid, is a stable crystalline solid. The following table summarizes its key quantitative properties, providing a valuable resource for laboratory and developmental applications.

PropertyValueSource(s)
Molecular Weight 266.33 g/mol [1][2][3][4]
Boiling Point 409°C at 760 mmHg[2][3][4][5]
Flash Point 215.3°C[2][3][4][5]
Density 1.67 g/cm³[2][5]
Vapor Pressure 2.01E-07 mmHg at 25°C[2][4][5]
LogP 0.67240[5]
Crystal System Monoclinic[1][6]
Space Group P 1 21/c 1[1]
Unit Cell Dimensions a = 14.1283 Å, b = 9.0230 Å, c = 10.3639 Å[1]
α = 90.00°, β = 111.4740°, γ = 90.00°[1]

Synthesis of this compound via Benzilic Acid Rearrangement

The primary method for synthesizing this compound is through the benzilic acid rearrangement of benzil (B1666583) in the presence of a strong base, typically potassium hydroxide (B78521).[7] This classic organic reaction, first reported by Justus von Liebig in 1838, involves the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy carboxylic acid salt.[7]

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound from benzil.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Potassium Hydroxide (KOH)

  • Ethanol (B145695) (95%)

  • Water (distilled)

  • Sulfuric Acid (H₂SO₄), 2M solution (for conversion to benzilic acid for verification)

  • Ice bath

  • Reflux apparatus

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • In a round-bottom flask, prepare a solution of potassium hydroxide in a mixture of water and ethanol. For example, dissolve a specific molar equivalent of KOH in a minimal amount of water and then add ethanol.[8]

  • Add benzil to the potassium hydroxide solution. The typical molar ratio is 1 to 2 equivalents of the base to the diketone.[9]

  • The mixture will initially be a yellowish solution.[10] Heat the reaction mixture to reflux. As the reaction proceeds, the solution's color may change to a deep bluish-black or violet/blue, eventually becoming dark orange after approximately 20 minutes of heating.[8][10]

  • After the reflux period (e.g., 20-30 minutes), cool the reaction mixture to room temperature.

  • To induce crystallization of the this compound, cool the flask in an ice bath. Scratching the inside of the flask with a glass rod may be necessary to initiate precipitation.[10]

  • Collect the resulting yellowish crystals of this compound by vacuum filtration using a Buchner funnel.[10]

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted benzil.[10]

  • The product can be further purified by recrystallization from water.[8]

  • To verify the product, a small sample can be converted to benzilic acid. Dissolve the this compound in water and acidify with a 2M solution of sulfuric acid. Benzilic acid will precipitate as a white solid.[10] The melting point of the dried benzilic acid can be measured (literature value: 150-152 °C) to confirm the identity of the product.[10]

Expected Yield: Yields for this reaction typically range from 32% to 64%.[10]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Reagents Benzil + KOH in Ethanol/Water Reaction Reflux Reagents->Reaction Heat Cooling Cooling & Crystallization Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Product This compound (Crude) Filtration->Product Purification Recrystallization (from Water) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Synthesis of this compound Workflow

Applications in Drug Development

This compound serves as a crucial precursor in the synthesis of various pharmaceuticals, particularly those containing a benzilic acid moiety. Benzilic acid and its esters are known to be antagonists of muscarinic acetylcholine (B1216132) receptors.[11] Consequently, this compound is a key starting material for the production of several glycollate pharmaceuticals. These include:

  • Clidinium: An anticholinergic agent used to treat gastrointestinal disorders.

  • Dilantin (Phenytoin): While the synthesis mentioned in one source was a lab exercise starting from benzil, it highlights the relevance of this chemical family in anticonvulsant drug synthesis.[11]

  • Flutropium: A bronchodilator.

  • Mepenzolate: An antimuscarinic agent.

The reactivity of the carboxylate and hydroxyl groups in the benzilate structure allows for further chemical modifications, making it a versatile building block in the development of new chemical entities.

Conclusion

This compound is a well-characterized organic salt with significant applications in synthetic organic chemistry. Its straightforward synthesis via the benzilic acid rearrangement, coupled with its utility as a precursor to pharmaceutically active compounds, makes it a compound of considerable interest to the research and drug development communities. This guide provides the essential data and methodologies to facilitate its synthesis and application in a laboratory setting.

References

An In-depth Technical Guide to the Physical Properties of Potassium Benzilate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the known physical properties of potassium benzilate, with a specific focus on its melting and boiling points. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physical Properties

This compound (CAS No: 5928-68-7) is the potassium salt of benzilic acid.[1] Its physical characteristics are crucial for its handling, synthesis, and application in various chemical processes.

Data Presentation: Physical Properties of this compound

The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.

Physical PropertyValueNotes
Melting Point Not AvailableData from various chemical suppliers indicate that a specific melting point is not applicable or not determined.[2] This may suggest that the compound decomposes before melting.
Boiling Point 409°CAt a pressure of 760 mmHg.[2][3][4][5]
Molecular Formula C₁₄H₁₁KO₃[3][6]
Molecular Weight 266.33 g/mol [7]
Density 1.67 g/cm³[2][8]
Flash Point 215.3°C[2][3][4]
Vapor Pressure 2.01E-07 mmHgAt 25°C.[2][4][8]

Experimental Protocols

While specific experimental protocols for the determination of the melting and boiling points of this compound are not detailed in the readily available literature, a standard method for its synthesis is described. The synthesis involves the rearrangement of benzil (B1666583) in the presence of a strong base, a reaction known as the benzilic acid rearrangement.

Protocol: Synthesis of this compound via Benzilic Acid Rearrangement

This protocol outlines the synthesis of this compound from benzil.

Materials:

  • Benzil

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (B145695) (95% or absolute)

  • Water

  • Reaction flask (e.g., round-bottom flask)

  • Reflux condenser

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Beakers and other standard laboratory glassware

Procedure:

  • A solution of potassium hydroxide is prepared by dissolving it in water, followed by the addition of ethanol.[9]

  • Benzil is dissolved in warm ethanol in a separate flask.

  • The ethanolic potassium hydroxide solution is added dropwise to the benzil solution.

  • The reaction mixture is heated to reflux. The appearance of a purple color indicates the progress of the reaction.

  • After the reflux period, the mixture is cooled to room temperature and then further cooled in an ice bath to facilitate the crystallization of the potassium salt of benzilic acid.[9]

  • The resulting crystals of this compound are collected by filtration, washed with cold ethanol to remove impurities, and then dried.[9]

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound from benzil.

G Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation benzil Dissolve Benzil in Ethanol mix Combine Reactants benzil->mix koh Prepare Ethanolic Potassium Hydroxide koh->mix reflux Heat to Reflux (Benzilic Acid Rearrangement) mix->reflux Initiate Reaction cool Cool Mixture (Crystallization) reflux->cool Reaction Complete filter Filter Crystals cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Product wash->dry product This compound dry->product

Caption: Synthesis of this compound Workflow.

References

Potassium Benzilate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for potassium benzilate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. This document outlines potential degradation pathways, suggested protocols for stability testing, and best practices for storage to ensure the integrity and purity of this compound.

Chemical and Physical Properties

This compound (Potassium 2-hydroxy-2,2-diphenylacetate) is the potassium salt of benzilic acid. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValue
Chemical Formula C₁₄H₁₁KO₃
Molecular Weight 266.33 g/mol [1]
Appearance White to tan powder[2]
CAS Number 5928-68-7[1]
Boiling Point 409°C at 760 mmHg[1]
Flash Point 215.3°C[1]

Stability Profile and Storage Conditions

Safety Data Sheets (SDS) and other technical documents consistently state that this compound is stable under recommended storage conditions. To maintain its chemical and physical integrity, the following storage conditions are advised:

  • Temperature: Store in a cool place. While specific temperature ranges are not always provided, avoiding elevated temperatures is crucial to prevent thermal degradation.

  • Humidity: Store in a dry environment. Some related compounds, like potassium benzoate, are known to be slightly hygroscopic, meaning they can absorb moisture from the air. Therefore, protection from humidity is essential.

  • Container: Keep in a tightly closed container to prevent exposure to moisture and atmospheric contaminants.

  • Ventilation: Store in a well-ventilated area.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, several potential degradation routes can be postulated. These are typically investigated through forced degradation studies, which subject the compound to stress conditions more severe than accelerated stability testing.

Forced degradation studies are essential for understanding the intrinsic stability of a molecule, identifying potential degradation products, and developing stability-indicating analytical methods[3][4]. The primary degradation pathways to consider for this compound include:

  • Hydrolysis: As a salt of a carboxylic acid, this compound could be susceptible to hydrolysis, particularly under acidic or basic conditions. This could potentially lead to the formation of benzilic acid.

  • Oxidation: The presence of a tertiary alcohol group and phenyl rings suggests a potential for oxidative degradation. Oxidizing agents like hydrogen peroxide are commonly used in forced degradation studies to assess this pathway[3]. While the tertiary alcohol is generally resistant to oxidation, the phenyl groups could be targeted under harsh conditions.

  • Thermal Degradation: Exposure to high temperatures can lead to decomposition. The specific degradation products would need to be identified through experimental analysis. Studies on other potassium carboxylate salts have shown that thermal decomposition can lead to the formation of ketones[5].

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of photosensitive compounds. The aromatic rings in this compound may absorb UV radiation, potentially leading to photolytic degradation.

A general workflow for conducting forced degradation studies is illustrated in the diagram below.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photo Photolytic Stress (UV/Vis light) Photo->HPLC Characterization Characterization of Degradants (e.g., LC-MS) HPLC->Characterization Drug This compound (API Solution) Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols for Stability Assessment

A crucial component of stability testing is the use of a validated stability-indicating analytical method (SIAM). This is typically a high-performance liquid chromatography (HPLC) method that can separate the active pharmaceutical ingredient (API) from its degradation products and any impurities.

Proposed Stability-Indicating HPLC Method
ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and a phosphate (B84403) buffer (e.g., 25 mM potassium phosphate, pH adjusted to 2.9) in a gradient or isocratic elution
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient or controlled at 25°C
Detection UV at a suitable wavelength (e.g., 249 nm)

This method would require validation according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products[6].

Sample Preparation for Forced Degradation Studies

The following are general protocols for subjecting this compound to forced degradation conditions. The extent of degradation should be targeted to be between 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.

  • Acid Hydrolysis: A solution of this compound (e.g., 1 mg/mL) is prepared in 0.1 M hydrochloric acid and heated (e.g., at 60°C) for a specified period. Samples are withdrawn at different time points, neutralized, and analyzed by the stability-indicating HPLC method.

  • Base Hydrolysis: A solution of this compound (e.g., 1 mg/mL) is prepared in 0.1 M sodium hydroxide (B78521) and kept at room temperature or heated gently. Samples are taken at various intervals, neutralized, and analyzed.

  • Oxidative Degradation: A solution of this compound is treated with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature. The reaction is monitored over time, and samples are analyzed by HPLC.

  • Thermal Degradation: Solid this compound powder is exposed to dry heat in an oven (e.g., at a temperature above accelerated stability conditions). The solid is then dissolved and analyzed. A solution of the drug can also be heated.

  • Photolytic Degradation: A solution of this compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample is kept in the dark. Both samples are then analyzed.

Benzilic Acid Rearrangement: A Note on Synthesis

This compound is synthesized from benzilic acid, which is itself produced via the benzilic acid rearrangement of benzil. This classic organic reaction involves the 1,2-rearrangement of a 1,2-diketone to an α-hydroxy carboxylic acid in the presence of a strong base, such as potassium hydroxide[7]. The mechanism of this rearrangement is well-established and serves as a fundamental example of a molecular rearrangement.

Benzilic_Acid_Rearrangement Benzilic Acid Rearrangement Mechanism Benzil Benzil (1,2-diphenylethanedione) Intermediate1 Tetrahedral Intermediate Benzil->Intermediate1 Nucleophilic attack Hydroxide Hydroxide ion (OH⁻) Hydroxide->Intermediate1 Rearrangement [1,2]-Phenyl Shift (Rate-determining step) Intermediate1->Rearrangement Rearrangement Benzilate_anion Benzilate Anion Rearrangement->Benzilate_anion Benzilic_acid Benzilic Acid Benzilate_anion->Benzilic_acid Acid_workup Acidic Work-up (H₃O⁺) Acid_workup->Benzilic_acid Potassium_benzilate This compound Benzilic_acid->Potassium_benzilate Potassium_hydroxide Potassium Hydroxide (KOH) Potassium_hydroxide->Potassium_benzilate Neutralization

Caption: Synthesis of this compound via Benzilic Acid Rearrangement.

Drug-Excipient Compatibility

In the development of a pharmaceutical formulation, it is crucial to assess the compatibility of the API with various excipients. Incompatibility can lead to physical changes or chemical degradation, affecting the stability, bioavailability, and safety of the final product[8].

For this compound, compatibility studies should be conducted with commonly used excipients such as diluents (e.g., lactose, microcrystalline cellulose), binders (e.g., povidone), disintegrants (e.g., croscarmellose sodium), and lubricants (e.g., magnesium stearate). These studies typically involve preparing binary mixtures of the API and each excipient, storing them under accelerated stability conditions (e.g., 40°C/75% RH), and analyzing them at specified time points for the appearance of new degradation products or significant changes in the physical properties of the mixture.

Conclusion

This compound is a stable compound under the recommended storage conditions of a cool, dry, and well-ventilated environment in a tightly sealed container. However, like any pharmaceutical compound, it has the potential to degrade under stress conditions. A thorough understanding of its stability profile through forced degradation studies is essential for the development of robust formulations and the establishment of appropriate storage and handling procedures. The use of a validated stability-indicating HPLC method is paramount for accurately monitoring the purity and stability of this compound over time. Further research is warranted to fully characterize its degradation products and elucidate the kinetics of its degradation under various stress conditions.

References

Technical Guide: Hygroscopic Nature and Handling Precautions for Potassium Benzilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the known information regarding the hygroscopic nature of potassium benzilate and outlines the necessary handling precautions based on available safety data. Due to a lack of specific quantitative studies on its hygroscopicity in publicly available literature, this guide focuses on qualitative descriptions and general best practices for handling hygroscopic materials.

Introduction to this compound

This compound (C₁₄H₁₁KO₃) is the potassium salt of benzilic acid.[1] It is a chemical intermediate used in the synthesis of various compounds. Its physical and chemical properties necessitate careful handling, particularly concerning its interaction with atmospheric moisture.

Hygroscopic Nature

Data on Hygroscopicity:

Currently, there is no specific quantitative data available in the public domain regarding the hygroscopic properties of this compound. Research to determine its critical relative humidity (CRH) and moisture absorption isotherms would be beneficial for establishing more precise handling and storage protocols.

Handling and Storage Precautions

Given its hygroscopic nature, stringent precautions are necessary to maintain the integrity of this compound. The following recommendations are based on general best practices for handling hygroscopic chemicals and information from available safety data sheets.[2][3]

3.1. Personal Protective Equipment (PPE)

When handling this compound, especially in its solid, powdered form, the following PPE is recommended:

  • Eye Protection: Safety glasses or goggles to protect against dust particles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: A NIOSH-approved respirator is advised if ventilation is inadequate or if dust is generated.

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.

3.2. Storage

Proper storage is critical to prevent moisture absorption:

  • Container: Store in a tightly closed container.[2]

  • Environment: Keep in a cool, dry, and well-ventilated place.[2]

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable.

  • Desiccants: The use of desiccants within the storage container or in a desiccator can help to maintain a low-humidity environment.[4]

3.3. Handling Procedures

  • Minimize Exposure: Minimize the time the container is open to the atmosphere.

  • Controlled Environment: Whenever possible, handle the material in a controlled environment with low humidity, such as a glove box or a dry room.

  • Avoid Dust Formation: Handle the powder carefully to avoid creating dust.[2]

  • Dispensing: Weighing and dispensing should be done as quickly as possible to reduce moisture uptake.

Experimental Protocols

Detailed experimental protocols for determining the hygroscopicity of this compound are not available in the reviewed literature. However, standard methods that could be adapted for this purpose include:

  • Gravimetric Analysis: Exposing a known weight of the substance to a controlled humidity environment and measuring the weight gain over time.

  • Dynamic Vapor Sorption (DVS): An instrumental method that provides precise measurements of moisture sorption and desorption isotherms.

  • Karl Fischer Titration: To determine the water content of samples after exposure to various conditions.

Logical Workflow for Handling Hygroscopic this compound

The following diagram illustrates the decision-making process and workflow for the safe handling of hygroscopic this compound.

G cluster_prep Preparation & Risk Assessment cluster_handling Handling Environment & PPE cluster_procedure Procedure cluster_storage Storage start Start: Need to handle This compound assess_hygroscopicity Acknowledge Hygroscopic Nature start->assess_hygroscopicity review_sds Review Safety Data Sheet (SDS) assess_hygroscopicity->review_sds select_env Select Handling Environment review_sds->select_env ppe Don Appropriate PPE select_env->ppe glove_box Glove Box / Dry Room (Low Humidity) select_env->glove_box Ideal fume_hood Fume Hood with Good Ventilation select_env->fume_hood Minimum dispense Dispense Material Quickly ppe->dispense glove_box->dispense fume_hood->dispense seal Tightly Seal Container Immediately dispense->seal storage_conditions Store in Cool, Dry Place with Desiccant seal->storage_conditions end End storage_conditions->end

Caption: Workflow for handling hygroscopic this compound.

Conclusion

While this compound is known to be hygroscopic, a lack of specific quantitative data necessitates a cautious approach to its handling and storage. By adhering to the general best practices for hygroscopic materials outlined in this guide, researchers, scientists, and drug development professionals can minimize the risks of moisture-induced degradation and ensure the quality and reliability of their work. Further investigation into the specific hygroscopic properties of this compound is warranted to establish more detailed and compound-specific handling protocols.

References

The Role of Potassium Benzilate as a Core Intermediate in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Potassium benzilate (CAS No. 5928-68-7), the potassium salt of benzilic acid, serves as a pivotal intermediate in organic synthesis.[1][2] Its primary formation occurs through the classic benzilic acid rearrangement, a reaction of significant historical and practical importance in organic chemistry.[3] This guide provides an in-depth analysis of the synthesis of this compound, its reaction mechanisms, and its critical role as a precursor in the development of pharmaceuticals and other complex organic molecules.

Synthesis of this compound: The Benzilic Acid Rearrangement

The most direct route to this compound is the benzilic acid rearrangement of benzil (B1666583) (1,2-diphenylethanedione) using potassium hydroxide (B78521) (KOH).[4] First reported by Justus von Liebig in 1838, this reaction represents the first-ever documented molecular rearrangement.[3] It involves the 1,2-rearrangement of a 1,2-diketone to form the salt of an α-hydroxy–carboxylic acid.[3][5]

The reaction is second-order overall, being first-order with respect to the diketone and the base.[3] The mechanism proceeds via a nucleophilic attack of the hydroxide ion on one of the carbonyl carbons of benzil, forming a tetrahedral potassium alkoxide intermediate. This is followed by a rate-determining, concerted step where a phenyl group migrates to the adjacent carbonyl carbon.[3] This rearrangement forms the stable potassium salt of benzilic acid, this compound, which is often isolated before acidification to produce benzilic acid.

Caption: Mechanism of the Benzilic Acid Rearrangement.

Quantitative Data Summary

The synthesis of this compound from benzil is generally high-yielding. While yields can vary based on reaction conditions and purification methods, mechanochemical techniques such as ball milling have been reported to drive the reaction to completion.

ReactantBaseSolventConditionsYield (%)Reference
BenzilPotassium HydroxideEthanol (B145695)Heating/Reflux>90 (Typical)[4][6]
BenzilPotassium HydroxideNoneMilling100[1]

Experimental Protocols

Synthesis of this compound via Conventional Heating

This protocol describes a standard laboratory procedure for synthesizing this compound.

Synthesis_Workflow Experimental Workflow: Synthesis of this compound start Start step1 1. Dissolve Benzil in hot ethanol in a round-bottom flask. start->step1 step2 2. Separately, dissolve KOH in a minimal amount of water and add to ethanol. step1->step2 step3 3. Add the ethanolic KOH solution to the Benzil solution. step2->step3 step4 4. Heat the mixture under reflux for 15-20 minutes. The solution turns dark red. step3->step4 step5 5. Cool the mixture in an ice bath. Potassium benzilate precipitates. step4->step5 step6 6. Collect the solid product by vacuum filtration. step5->step6 step7 7. Wash the precipitate with cold ethanol to remove impurities. step6->step7 step8 8. Dry the purified This compound. step7->step8 end_node End step8->end_node

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Preparation: In a round-bottom flask, dissolve benzil in hot ethanol.

  • Base Solution: Separately, prepare a concentrated solution of potassium hydroxide in a small amount of water, then dilute with ethanol.

  • Reaction: Add the ethanolic potassium hydroxide solution to the benzil solution. The mixture will typically develop a dark red-brown color.[6]

  • Reflux: Heat the reaction mixture under reflux for approximately 15-20 minutes.

  • Crystallization: Cool the reaction flask in an ice bath. The potassium salt of benzilic acid will crystallize out of the solution.[6]

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted benzil or other impurities.

  • Drying: Dry the resulting white crystalline solid, which is this compound.

Role as an Intermediate: Esterification to Form Benzilate Esters

This compound is a stable salt that can be used directly or, more commonly, acidified to produce benzilic acid. Benzilic acid is the key precursor for a variety of pharmaceuticals. The esterification of the carboxylic acid group is a frequent subsequent step.

General Protocol for Esterification (from Benzilic Acid):

  • The isolated this compound is dissolved in water and acidified (e.g., with HCl) to precipitate benzilic acid.

  • The benzilic acid is collected, dried, and then refluxed with an appropriate alcohol and a catalytic amount of strong acid (e.g., H₂SO₄) in a classic Fischer esterification.

  • Alternatively, for more sensitive substrates, the carboxylate of this compound can be reacted directly with a suitable alkylating agent, such as an alkyl halide (R-X), to form the corresponding ester. This is an SN2 reaction where the benzilate anion acts as the nucleophile.

Applications in Drug Development

The true value of this compound as an intermediate is realized in its conversion to benzilic acid, which is a building block for numerous glycollate pharmaceuticals. These drugs often function as antagonists of muscarinic acetylcholine (B1216132) receptors.[4][7]

Key Pharmaceutical Products:

  • Clidinium Bromide: A synthetic anticholinergic agent used to treat gastrointestinal disorders.

  • Mepenzolate: Used to treat peptic ulcers.

  • Flutropium: A bronchodilator.

  • 3-Quinuclidinyl Benzilate (BZ): A potent and regulated incapacitating agent.[4][7]

The synthesis of these molecules highlights the importance of the initial benzilic acid rearrangement to create the core α-hydroxy-diphenylacetate structure.

Drug_Pathway General Synthetic Pathway to Glycollate Pharmaceuticals cluster_start Starting Material cluster_intermediate Key Intermediate Formation cluster_modification Functionalization cluster_final Final Product Class Benzil Benzil Potassium_Benzilate This compound Benzil->Potassium_Benzilate Benzilic Acid Rearrangement (KOH) Benzilic_Acid Benzilic Acid Potassium_Benzilate->Benzilic_Acid Acidification (H+) Benzilate_Ester Benzilate Ester (e.g., with 3-Quinuclidinol) Benzilic_Acid->Benzilate_Ester Esterification (R-OH) Pharmaceuticals Glycollate Pharmaceuticals (e.g., Clidinium, BZ) Benzilate_Ester->Pharmaceuticals Final Processing/ Salt Formation

Caption: Synthetic pathway from Benzil to pharmaceuticals.

Conclusion

This compound is a fundamentally important, yet often overlooked, intermediate in organic synthesis. As the direct product of the venerable benzilic acid rearrangement, it represents the gateway to the entire class of α-hydroxy-diphenylacetic acid derivatives. Its efficient, high-yield formation and subsequent conversion to benzilic acid provide a robust platform for the synthesis of a wide range of molecules, most notably a class of anticholinergic pharmaceuticals. For researchers in drug discovery and process development, a thorough understanding of the formation and reactivity of this compound is essential for leveraging this classic reaction in modern synthetic challenges.

References

A Technical Guide to Potassium Benzilate and the Historical Context of the Benzilic Acid Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the benzilic acid rearrangement, with a specific focus on the role of potassium benzilate. It covers the historical discovery, reaction mechanism, quantitative data, and detailed experimental protocols relevant to researchers in organic synthesis and drug development.

Historical Context: The Dawn of Molecular Rearrangements

The benzilic acid rearrangement holds a significant place in the history of organic chemistry as the first documented example of a molecular rearrangement.[1] Its discovery in 1838 by the renowned German chemist Justus von Liebig marked a pivotal moment in the understanding of chemical transformations.[1] While investigating the properties of benzil (B1666583) (a 1,2-diketone), Liebig observed that upon treatment with potassium hydroxide (B78521), benzil was converted into a new substance, which he named "Benzilsäure" (benzilic acid). This transformation, where the carbon skeleton of a molecule rearranges, opened up a new field of study in organic chemistry.

The reaction involves the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy carboxylic acid in the presence of a strong base.[1] In the case of Liebig's original experiment, benzil reacts with potassium hydroxide to form the potassium salt of benzilic acid, known as this compound. Subsequent acidification then yields benzilic acid.

Early mechanistic studies were crucial in elucidating the pathway of this intriguing transformation. It was established that the reaction is second order overall, being first order in both the diketone and the base.[1] This kinetic data was instrumental in formulating the currently accepted reaction mechanism. The understanding of migratory aptitudes—the relative ability of different substituent groups to migrate—also became a key area of investigation, revealing that aryl groups generally migrate more readily than alkyl groups.[1]

Quantitative Data: Migratory Aptitude in the Benzilic Acid Rearrangement

The efficiency and outcome of the benzilic acid rearrangement are significantly influenced by the nature of the migrating group. The following table summarizes the percentage of migration for various substituted phenyl groups in the rearrangement of unsymmetrical benzils. This data is crucial for predicting the major product in the rearrangement of substituted 1,2-diketones.

Migrating Group (R)Percentage Migration (%)
Phenyl100
Benzyl100
Benzoyl100
m-Chlorophenyl81.2
p-Chlorophenyl67
o-Chlorophenyl31
p-Anisyl31
o-Tolyl3

Note: The data indicates a general trend where electron-donating groups on the migrating phenyl ring decrease the migratory aptitude compared to an unsubstituted phenyl group, while the position of the substituent also plays a significant role.

Experimental Protocol: Synthesis of Benzilic Acid from Benzil

This protocol details the classic laboratory procedure for the synthesis of benzilic acid from benzil, which proceeds through the formation of this compound as an intermediate.

Materials:

  • Benzil

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl), concentrated

  • Activated charcoal

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Büchner funnel and flask

  • Filter paper

  • pH paper or meter

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of benzil in 15 mL of 95% ethanol. Gentle heating with a heating mantle may be necessary to facilitate dissolution.

  • Base Addition: Prepare a solution of 5.0 g of potassium hydroxide in 10 mL of distilled water. Once the benzil is dissolved, add the potassium hydroxide solution to the flask.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 15-20 minutes. The solution will typically turn a deep reddish-brown color. During this step, the benzil rearranges to form this compound, which may begin to precipitate.

  • Isolation of this compound (optional intermediate step): To isolate the this compound, cool the reaction mixture in an ice bath until a solid mass forms. Collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.

  • Hydrolysis and Acidification: Transfer the reaction mixture (or the isolated this compound dissolved in a minimum amount of warm water) to a 250 mL beaker. While stirring, slowly and carefully add concentrated hydrochloric acid until the solution is acidic to litmus (B1172312) paper (pH ~2). A voluminous white precipitate of benzilic acid will form.

  • Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the crude benzilic acid by vacuum filtration and wash the crystals thoroughly with cold distilled water to remove any inorganic salts.

  • Recrystallization: For further purification, recrystallize the crude benzilic acid from hot water. If the solution is colored, a small amount of activated charcoal can be added to the hot solution before filtering. Allow the filtered solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold distilled water, and allow them to air dry or dry in a desiccator.

Expected Yield: 80-90% Melting Point of Benzilic Acid: 150-152 °C

Reaction Mechanism and Visualization

The mechanism of the benzilic acid rearrangement involves a series of well-defined steps, initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the 1,2-diketone.

Benzilic_Acid_Rearrangement cluster_reactants Step 1: Nucleophilic Attack cluster_rearrangement Step 2: 1,2-Aryl Shift (Rate-Determining) cluster_protonation Step 3: Proton Transfer cluster_acidification Step 4: Acidification Benzil Benzil Intermediate1 Tetrahedral Intermediate Benzil->Intermediate1 OH_minus + OH⁻ Intermediate2 Rearranged Intermediate Intermediate1->Intermediate2 PotassiumBenzilate This compound Intermediate2->PotassiumBenzilate BenzilicAcid Benzilic Acid PotassiumBenzilate->BenzilicAcid H3O_plus + H₃O⁺

Caption: Reaction pathway of the Benzilic Acid Rearrangement.

Spectroscopic Data of this compound

Characterization of the intermediate this compound is essential for mechanistic studies and reaction monitoring.

Infrared (IR) Spectroscopy:

A study on the redetermination of the crystal structure of this compound provides the following key IR absorption bands (in cm⁻¹):

  • 3358 cm⁻¹: O-H stretching of the hydroxyl group.

  • 3050 cm⁻¹: C-H stretching of the aromatic rings.

  • 1602-1591 cm⁻¹: Asymmetric stretching of the carboxylate group (COO⁻).

  • 1380-1370 cm⁻¹ (approximate): Symmetric stretching of the carboxylate group (COO⁻).

The presence of strong absorption bands for the carboxylate group and the absence of a carbonyl (C=O) band from the starting diketone are characteristic features in the IR spectrum of this compound.

Note on NMR Spectroscopy:

Detailed ¹H and ¹³C NMR spectroscopic data for isolated this compound are not widely reported in the literature. The analysis is often performed on the final benzilic acid product after acidification. In deuterated water (D₂O), the proton of the hydroxyl group would be exchanged and therefore not observed in the ¹H NMR spectrum. The aromatic protons would appear in the typical downfield region (around 7-8 ppm). In the ¹³C NMR spectrum, the most characteristic signal would be the quaternary carbon of the carboxylate group, appearing significantly downfield.

This technical guide provides a comprehensive overview of this compound within the historical and practical context of the benzilic acid rearrangement. The provided data and protocols are intended to be a valuable resource for professionals in the fields of chemical research and drug development.

References

Methodological & Application

Application Notes and Protocols: Potassium Benzilate in the Synthesis of Benzilic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of benzilic acid esters, a class of compounds with significant applications in pharmaceuticals. The core of this process is the benzilic acid rearrangement, a reliable method for the transformation of 1,2-diketones. While the term "potassium benzilate catalyzed" might be a misnomer, potassium salts play a crucial role as reagents and intermediates in the formation of these valuable esters.

This document outlines the direct synthesis of benzilic acid esters from benzil (B1666583) using potassium alkoxides, a process known as the benzilic ester rearrangement. Additionally, it describes the initial formation of this compound, the intermediate in the classic synthesis of benzilic acid.

I. Overview and Key Principles

The synthesis of benzilic acid and its esters originates from the benzilic acid rearrangement, a reaction first reported by Justus von Liebig in 1838.[1] This rearrangement involves the 1,2-migration of an aryl or alkyl group in a 1,2-diketone, such as benzil, upon treatment with a base to form an α-hydroxy carboxylic acid.

For the direct synthesis of benzilic acid esters, the reaction is modified by using a potassium alkoxide instead of potassium hydroxide (B78521). This variation is known as the benzilic ester rearrangement . The alkoxide acts as a nucleophile, attacking one of the carbonyl groups of benzil, which then undergoes rearrangement to directly yield the corresponding α-hydroxy ester.[1][2]

II. Experimental Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound and a representative benzilic acid ester.

Product Starting Material Base/Reagent Solvent Reaction Time Temperature Yield
This compoundBenzilPotassium Hydroxide (KOH)Ethanol (B145695)/Water10 - 30 minutesRefluxHigh (intermediate)
Methyl BenzilateBenzilPotassium Methoxide (KOMe)MethanolVariesVariesGood
t-Butyl BenzilateBenzilPotassium t-butoxide (KOtBu)Benzene70 minutes12.5°CHigh

III. Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (Intermediate)

This protocol describes the formation of this compound from benzil and potassium hydroxide.

Materials:

  • Benzil

  • Potassium Hydroxide (KOH)

  • Ethanol (96%)

  • Distilled Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Prepare a solution of potassium hydroxide in a mixture of ethanol and water.

  • Add benzil to the potassium hydroxide solution in a round-bottom flask equipped with a reflux condenser and a stirrer.

  • The mixture will typically turn a blue-black color.

  • Heat the mixture to reflux for approximately 10-30 minutes.[3][4]

  • Cool the reaction mixture to room temperature.

  • The potassium salt of benzilic acid (this compound) will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with a small amount of cold ethanol.

Protocol 2: Synthesis of a Benzilic Acid Ester via Benzilic Ester Rearrangement

This protocol provides a general method for the synthesis of benzilic acid esters using a potassium alkoxide.

Materials:

  • Benzil

  • Potassium metal or Potassium Hydride (to generate the alkoxide in situ)

  • Anhydrous Alcohol (e.g., methanol, ethanol, t-butanol)

  • Anhydrous inert solvent (e.g., benzene, THF)

  • Round-bottom flask

  • Stirring apparatus

  • Apparatus for working under inert atmosphere (optional but recommended)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, prepare the potassium alkoxide by carefully reacting potassium metal or potassium hydride with the desired anhydrous alcohol in an inert solvent.

  • Cool the alkoxide solution to the desired reaction temperature (e.g., 12.5°C for potassium t-butoxide in benzene).[5]

  • Dissolve benzil in a minimal amount of the anhydrous solvent and add it to the stirred potassium alkoxide solution.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a weak acid (e.g., ammonium (B1175870) chloride solution).

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure.

  • The crude ester can be purified by column chromatography or recrystallization.

IV. Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical transformations and experimental processes.

G cluster_0 Synthesis of this compound Benzil Benzil Intermediate Tetrahedral Intermediate Benzil->Intermediate Nucleophilic Attack KOH Potassium Hydroxide (KOH) in Ethanol/Water KOH->Intermediate Rearrangement 1,2-Aryl Migration Intermediate->Rearrangement K_Benzilate This compound Rearrangement->K_Benzilate

Caption: Reaction pathway for the formation of this compound.

G cluster_1 Benzilic Ester Rearrangement Benzil_ester Benzil Intermediate_ester Tetrahedral Intermediate Benzil_ester->Intermediate_ester Nucleophilic Attack K_Alkoxide Potassium Alkoxide (KOR) K_Alkoxide->Intermediate_ester Rearrangement_ester 1,2-Aryl Migration Intermediate_ester->Rearrangement_ester Ester_product Benzilic Acid Ester Rearrangement_ester->Ester_product

Caption: Mechanism of the benzilic ester rearrangement.

G cluster_2 Experimental Workflow for Benzilic Acid Ester Synthesis Start Start Prep_Alkoxide Prepare Potassium Alkoxide Start->Prep_Alkoxide Add_Benzil Add Benzil Solution Prep_Alkoxide->Add_Benzil Reaction Stir at Controlled Temperature Add_Benzil->Reaction Quench Quench Reaction Reaction->Quench Extraction Workup and Extraction Quench->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification End Final Product Purification->End

Caption: General experimental workflow for ester synthesis.

V. Concluding Remarks

The benzilic ester rearrangement provides an efficient and direct route to α-hydroxy esters from 1,2-diketones. The choice of the potassium alkoxide is critical and can influence the reaction rate and yield. While this compound is an important intermediate in the synthesis of benzilic acid, the direct synthesis of esters is achieved through the use of potassium alkoxides as the primary basic reagent. These protocols and the accompanying mechanistic insights offer a solid foundation for researchers engaged in the synthesis of these pharmaceutically relevant compounds.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical APIs Utilizing Potassium Benzilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of active pharmaceutical ingredients (APIs) derived from potassium benzilate. The protocols outlined below begin with the preparation of this compound via the benzilic acid rearrangement, a cornerstone reaction in organic synthesis. Subsequently, the application of this key intermediate in the synthesis of anticholinergic APIs, namely Mepenzolate (B1170382) Bromide and Flutropium (B1209967) Bromide, is detailed.

Synthesis of this compound

The initial step in utilizing this compound is its synthesis from benzil (B1666583) through the benzilic acid rearrangement. This reaction is a classic example of a 1,2-rearrangement of a dicarbonyl compound.

Experimental Protocol: Benzilic Acid Rearrangement

This protocol describes the synthesis of this compound from benzil and potassium hydroxide (B78521).

Materials:

  • Benzil

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Water

  • Hydrochloric Acid (1 M)

  • Round-bottom flask

  • Reflux condenser

  • Stirring bar

  • Heating mantle

  • Beakers

  • Büchner funnel and flask

  • Filter paper

  • pH paper

Procedure:

  • In a 50-mL round-bottom flask, dissolve 1.5 g of benzil in 5.0 mL of 95% ethanol.

  • Add a stirring bar and attach a reflux condenser.

  • Heat the mixture with stirring until the benzil is completely dissolved.

  • Carefully add 4.0 mL of an aqueous potassium hydroxide solution dropwise through the condenser into the flask.

  • Gently reflux the mixture for 15 minutes with continuous stirring. The solution will typically turn a blue-black color which then fades.

  • After reflux, allow the mixture to cool to room temperature.

  • To isolate this compound, cool the mixture in an ice bath to induce crystallization.

  • Collect the this compound crystals by vacuum filtration and wash with a small amount of cold ethanol.

To obtain benzilic acid for subsequent reactions, the this compound salt is acidified:

  • Dissolve the collected this compound in a minimal amount of hot water.

  • With stirring, add 1 M hydrochloric acid dropwise until the solution is acidic (pH ~2).

  • Cool the mixture in an ice bath to complete the precipitation of benzilic acid.

  • Collect the benzilic acid crystals by vacuum filtration and wash with cold water to remove any salts.

  • Dry the product thoroughly before proceeding to the next step.

Quantitative Data
ParameterValueReference
Starting MaterialBenzil[1]
ReagentsPotassium Hydroxide, Ethanol[1]
Reaction Time15 minutes (reflux)[1]
ProductThis compound / Benzilic Acid[1]
YieldNot specified
PurityNot specified

Synthesis of Mepenzolate Bromide

Mepenzolate bromide is a muscarinic receptor antagonist used to treat gastrointestinal disorders. Its synthesis involves the esterification of benzilic acid with N-methyl-3-piperidinol, followed by quaternization with methyl bromide.[2][3][4]

Synthetic Workflow

Mepenzolate_Bromide_Synthesis benzilic_acid Benzilic Acid esterification Esterification benzilic_acid->esterification nm_3_piperidinol N-Methyl-3-piperidinol nm_3_piperidinol->esterification piperidyl_benzilate N-Methyl-3-piperidyl Benzilate esterification->piperidyl_benzilate quaternization Quaternization piperidyl_benzilate->quaternization methyl_bromide Methyl Bromide methyl_bromide->quaternization mepenzolate_bromide Mepenzolate Bromide quaternization->mepenzolate_bromide

Caption: Synthetic pathway for Mepenzolate Bromide.

Experimental Protocol

Step 1: Esterification of Benzilic Acid with N-Methyl-3-piperidinol [2]

This step involves the condensation of benzilic acid with N-methyl-3-piperidinol to form N-methyl-3-piperidyl benzilate.

Materials:

  • Benzilic Acid

  • (R)- or (S)-N-Methyl-3-piperidinol

  • Appropriate condensation agent (e.g., carbodiimide (B86325) or acid catalyst)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Round-bottom flask

  • Stirring bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve benzilic acid and N-methyl-3-piperidinol in the anhydrous solvent.

  • Add the condensation agent portion-wise while maintaining the reaction temperature as required for the specific agent.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure N-methyl-3-piperidyl benzilate.

Step 2: Quaternization of N-Methyl-3-piperidyl Benzilate [4]

The final step is the quaternization of the tertiary amine with methyl bromide.

Materials:

  • N-Methyl-3-piperidyl Benzilate

  • Methyl Bromide (handle with extreme caution in a well-ventilated fume hood)

  • Anhydrous solvent (e.g., Acetone or Acetonitrile)

  • Round-bottom flask

  • Stirring bar

Procedure:

  • Dissolve N-methyl-3-piperidyl benzilate in the anhydrous solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly bubble methyl bromide gas through the solution or add a solution of methyl bromide in a suitable solvent.

  • Allow the reaction mixture to stir at a low temperature and then gradually warm to room temperature.

  • The product, Mepenzolate Bromide, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry under vacuum.

Quantitative Data
ParameterValueReference
Starting MaterialBenzilic Acid[2]
Key IntermediateN-Methyl-3-piperidyl Benzilate[2][4]
Final ProductMepenzolate Bromide[2]
Overall YieldNot specified
PurityNot specified

Synthesis of Flutropium Bromide

Flutropium bromide is another anticholinergic agent used as a bronchodilator. Its synthesis proceeds through the formation of a benzilic acid imidazolide (B1226674) intermediate, which then reacts with an N-substituted nortropine (B26686) ester.[5][6]

Synthetic Workflow

Flutropium_Bromide_Synthesis benzilic_acid Benzilic Acid activation Activation benzilic_acid->activation imidazole_reagent Imidazole (B134444) derivative (e.g., Carbonyldiimidazole) imidazole_reagent->activation benzilic_imidazolide Benzilic Acid Imidazolide activation->benzilic_imidazolide esterification Esterification benzilic_imidazolide->esterification nortropine_ester N-(2-fluoroethyl)- nortropine ester nortropine_ester->esterification flutropium_bromide Flutropium Bromide esterification->flutropium_bromide

Caption: Synthetic pathway for Flutropium Bromide.

Experimental Protocol

Step 1: Formation of Benzilic Acid Imidazolide

This step involves the activation of benzilic acid with an imidazole-based coupling agent.

Materials:

  • Benzilic Acid

  • Carbonyldiimidazole (CDI) or a similar activating agent

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran or Dichloromethane)

  • Round-bottom flask

  • Stirring bar

  • Inert atmosphere

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve benzilic acid in the anhydrous solvent.

  • Add carbonyldiimidazole portion-wise to the solution at room temperature.

  • Stir the reaction mixture until the evolution of carbon dioxide ceases and the formation of the imidazolide is complete (can be monitored by IR spectroscopy).

  • The resulting solution of benzilic acid imidazolide is typically used directly in the next step without isolation.

Step 2: Esterification with N-(2-fluoroethyl)-nortropine ester [5][6]

The activated benzilic acid is then reacted with the appropriate nortropine derivative.

Materials:

  • Solution of Benzilic Acid Imidazolide

  • (8r)-8-(2-fluoroethyl)-3α-hydroxy-1αH, 5αH-tropanium bromide (or its precursor)

  • Anhydrous aprotic solvent

  • Round-bottom flask

  • Stirring bar

Procedure:

  • To the freshly prepared solution of benzilic acid imidazolide, add a solution of the N-(2-fluoroethyl)-nortropine ester derivative in the same anhydrous solvent.

  • Stir the reaction mixture at room temperature or with gentle heating to facilitate the esterification.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, perform an appropriate work-up to remove the imidazole byproduct and any unreacted starting materials.

  • The crude product is then purified, often by crystallization, to yield Flutropium Bromide.

Quantitative Data
ParameterValueReference
Starting MaterialBenzilic Acid[5][6]
Key IntermediateBenzilic Acid Imidazolide[5][6]
Final ProductFlutropium Bromide[5][6]
Overall YieldNot specified
PurityNot specified

Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. All experiments should be conducted in a well-equipped laboratory with appropriate safety precautions. The yields and purity of the products can vary depending on the specific reaction conditions and the purity of the starting materials. It is recommended to perform small-scale trial reactions to optimize the conditions before scaling up.

References

Application of Potassium Benzilate in the Preparation of Corrosion Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Potassium benzilate serves as a key intermediate in the synthesis of novel, environmentally friendly metallo-organic corrosion inhibitors. These compounds are being investigated as potential replacements for hazardous hexavalent chromium-based inhibitors. The primary strategy involves using this compound as a precursor to create various metal oxyanion benzilates. These derivatives combine the properties of benzilic acid with other known corrosion-inhibiting species, such as molybdates and vanadates, to achieve synergistic effects.[1]

The rationale behind using benzilate derivatives lies in their relatively low solubility compared to other hydroxy acids like gluconates. This property is advantageous for corrosion inhibition, as it facilitates the precipitation of the inhibitor onto anodic and cathodic sites on the metal surface, thereby blocking further corrosion reactions.[1] This document provides detailed protocols for the synthesis of this compound and its subsequent use in preparing advanced corrosion inhibitors.

Data Presentation

Specific quantitative data on the corrosion inhibition efficiency of this compound itself was not available in the reviewed literature. The primary application of this compound is as a precursor for the synthesis of other benzilate-based corrosion inhibitors. The performance of these derivatives has been described qualitatively as highly effective, particularly for aluminum alloys.

Table 1: Summary of Qualitative Corrosion Inhibition Performance of Benzilate Derivatives

Inhibitor CompoundMetal/Alloy TestedQualitative Inhibition Performance Description
Trivalent Chromium BenzilatesAluminum AlloysRevealed almost perfect corrosion inhibition efficiency.[1]
Zinc BenzilatesAluminum AlloysRevealed almost perfect corrosion inhibition efficiency.[1]
This compound VanadateAluminum AlloysInhibited corrosion very effectively, even during a second immersion period without a fresh supply of inhibitor.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the preparation of this compound from benzilic acid, which serves as the precursor for the synthesis of various benzilate-based corrosion inhibitors.

Materials:

  • Benzilic Acid (20 mmols)

  • Potassium Carbonate (K₂CO₃) (10 mmols)

  • Distilled Water (~200 ml)

  • Stirring apparatus

  • Reaction flask

Procedure:

  • Dissolve 20 mmols of benzilic acid in approximately 200 ml of distilled water in a reaction flask with continuous stirring.

  • Slowly add 10 mmols of potassium carbonate to the stirred benzilic acid solution. The rate of addition should be controlled to avoid excessive foaming due to the release of carbon dioxide.

  • Continue stirring until the reaction is complete and the this compound solution is formed. This solution is then used directly in the synthesis of the final corrosion inhibitor compounds.

Protocol 2: Synthesis of Metal Oxyanion Benzilate Corrosion Inhibitors

This protocol describes the synthesis of various benzilate ester derivatives using the this compound solution prepared in Protocol 1.

A. Synthesis of this compound Molybdate Materials:

  • This compound solution (from Protocol 1, containing 20 mmols of this compound)

  • Molybdenum Trioxide (MoO₃) (10 mmols)

  • Reflux apparatus

Procedure:

  • To the this compound solution, add 10 mmols of Molybdenum Trioxide.

  • Heat the mixture under reflux until a clear solution is obtained.

  • The resulting product is this compound Molybdate.

B. Synthesis of this compound Vanadate Materials:

  • This compound solution (from Protocol 1, containing 20 mmols of this compound)

  • Vanadium Pentoxide (V₂O₅) (10 mmols)

  • Reflux apparatus

Procedure:

  • To the this compound solution, add 10 mmols of Vanadium Pentoxide.

  • Heat the mixture under reflux. The resulting product, this compound Vanadate, may remain in solution due to its hygroscopic nature.

C. Synthesis of Zinc Benzilate Molybdate Materials:

  • This compound Molybdate solution (from Protocol 2A, containing 20 mmols)

  • Zinc Chloride (ZnCl₂) (20 mmols)

  • 2N Ammonium Hydroxide

  • Distilled Water (100 ml)

  • Stirring apparatus

Procedure:

  • In a separate vessel, dissolve 20 mmols of Zinc Chloride in 100 ml of distilled water at room temperature.

  • Add the this compound Molybdate solution to the Zinc Chloride solution.

  • Use 2N Ammonium Hydroxide to adjust the pH as needed, facilitating the reaction.

  • The resulting product is Zinc Benzilate Molybdate.

Visualizations

G cluster_start Starting Materials cluster_intermediate Precursor Synthesis cluster_derivatives Derivative Corrosion Inhibitor Synthesis cluster_molybdate This compound Molybdate Path cluster_vanadate This compound Vanadate Path cluster_zinc Zinc Benzilate Molybdate Path A Benzilic Acid C This compound Solution A->C B Potassium Carbonate B->C E This compound Molybdate C->E G This compound Vanadate C->G D Molybdenum Trioxide D->E I Zinc Benzilate Molybdate E->I F Vanadium Pentoxide F->G H Zinc Chloride H->I G cluster_solution Corrosive Environment cluster_mechanism Inhibition Mechanism cluster_result Outcome Inhibitor Benzilate Derivative (e.g., K-Benzilate-Vanadate) Precipitation Precipitation at Anodic and Cathodic Sites Inhibitor->Precipitation Low Solubility Metal Metal Surface (e.g., Aluminum Alloy) Metal->Precipitation Film Formation of a Protective Film Precipitation->Film Block Blocking of Corrosion Reactions Film->Block Protection Corrosion Inhibition Block->Protection

References

Application Notes and Protocols for the Use of Potassium Benzilate in Glycollate Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of potassium benzilate as a key starting material in the synthesis of several active pharmaceutical ingredients (APIs) belonging to the glycollate class of anticholinergic drugs. Detailed experimental protocols for the synthesis of Clidinium (B1194167) Bromide, Glycopyrrolate (B1671915), and Mepenzolate (B1170382) Bromide are provided, along with a summary of relevant quantitative data and a depiction of the associated therapeutic signaling pathway.

Introduction

This compound is the potassium salt of benzilic acid and serves as a crucial precursor in the manufacturing of various glycollate pharmaceuticals.[1][2][3] These drugs are antagonists of muscarinic acetylcholine (B1216132) receptors and are widely used for their antispasmodic and antisecretory properties. The core structure of these pharmaceuticals is an ester of a substituted glycolic acid, and this compound provides the necessary benzilate moiety for their synthesis. The general manufacturing process involves the conversion of this compound to benzilic acid, followed by an esterification reaction with a specific amino alcohol, and in some cases, a subsequent quaternization step to yield the final API.

Featured Glycollate Pharmaceuticals

This document focuses on the synthesis of three prominent glycollate pharmaceuticals derived from this compound:

  • Clidinium Bromide: An anticholinergic drug used to treat peptic ulcers, irritable bowel syndrome, and other gastrointestinal disorders.[2]

  • Glycopyrrolate: A medication used to reduce saliva and stomach acid, and as a preoperative agent to decrease the risk of aspiration.[4]

  • Mepenzolate Bromide: An antimuscarinic agent used to treat gastrointestinal motility disorders.[5]

Quantitative Data Summary

The following table summarizes key quantitative data obtained from the experimental protocols for the synthesis of the target glycollate pharmaceuticals.

ParameterClidinium BromideGlycopyrrolateMepenzolate Bromide
Starting Materials Benzilic Acid, 3-Quinuclidinol (B22445), Methyl Bromideα-Cyclopentylmandelic Acid, 1-Methyl-3-pyrrolidinol, Methyl BromideBenzilic Acid, 1,1-Dimethyl-3-piperidinol, Methyl Bromide
Reaction Type Esterification & QuaternizationEsterification & QuaternizationCondensation & Quaternization
Yield 84% (Esterification step)[6]96% (Esterification step)[4]High (not specified)[5]
Purity High (not specified)95.6 - 96% HPLC Purity (Ester)[4]High (not specified)
Melting Point 241-242 °C193-194.5 °CNot Specified

Experimental Protocols

Synthesis of Clidinium Bromide

a. Step 1: Synthesis of 3-Quinuclidinyl Benzilate (Esterification)

This protocol is adapted from a known process for the synthesis of 3-quinuclidinyl benzilate, the precursor to clidinium bromide.[6][7]

  • Materials:

    • Benzilic acid (derived from this compound)

    • 3-Quinuclidinol[7]

    • Methyl benzilate (can be used as an alternative starting material with 3-quinuclidinol)[6]

    • Sodium methylate[6]

    • Heptane[6]

    • Dilute aqueous acid (e.g., HCl)[6]

    • Aqueous sodium hydroxide[6]

  • Procedure:

    • In a reaction vessel, combine equimolar amounts of 3-quinuclidinol and methyl benzilate with a 5% molar excess of sodium methylate in heptane (B126788) to form a slurry.[6]

    • Heat the mixture to reflux. The azeotropic distillate of methanol (B129727) and heptane will begin to distill at approximately 58°C.[6]

    • Continue the reaction for about 30 minutes, at which point the overhead temperature will rise to approximately 91°C, indicating the completion of the reaction.[6]

    • After cooling, treat the reaction mixture with dilute aqueous acid to extract the ester as its acid salt into the aqueous phase.[6]

    • Separate the aqueous layer and neutralize it with aqueous sodium hydroxide (B78521) to a pH of 11. This will precipitate the 3-quinuclidinyl benzilate.[6]

    • Filter the precipitate, wash with water, and dry to obtain the final product. An 84% yield can be expected.[6]

b. Step 2: Synthesis of Clidinium Bromide (Quaternization)

  • Materials:

  • Procedure:

    • Dissolve the 3-quinuclidinyl benzilate in a suitable solvent.

    • Introduce methyl bromide into the solution.

    • Stir the reaction mixture at room temperature. The product will precipitate out of the solution.

    • Filter the solid, wash with a non-polar solvent (e.g., ether), and dry to yield clidinium bromide.

Synthesis of Glycopyrrolate

This protocol describes the synthesis of N-Methyl-3-pyrrolidinyl cyclopentylmandelate, the key intermediate for Glycopyrrolate, followed by quaternization.[4]

  • Materials:

    • α-Cyclopentylmandelic acid

    • 1-Methyl-3-pyrrolidinol

    • Sodium methoxide (B1231860) (for transesterification) or a sulfonyl compound for an alternative esterification[4][8]

    • Methyl bromide

    • Acetonitrile

    • Sodium Carbonate

  • Procedure for Esterification:

    • A mixture of cyclopentylmandelic acid (10 gm), acetonitrile (120 ml), and sodium carbonate (19.2 gm) is prepared.[4]

    • N-methyl-3-(p-toluenesulphonyloxy)pyrrolidine (17.36 gm) is added to the mixture.[4]

    • The reaction is monitored by HPLC.

    • Upon completion, the reaction mixture is cooled to 25-30°C and filtered.[4]

    • The filtrate is concentrated under vacuum to yield N-Methyl-3-pyrrolidinyl cyclopentylmandelate as an oil. A yield of 11.5 gm with 95.6% HPLC purity can be achieved.[4]

  • Procedure for Quaternization:

    • Dissolve the N-Methyl-3-pyrrolidinyl cyclopentylmandelate in a suitable solvent like dry ethyl acetate.[8]

    • Introduce methyl bromide into the solution.

    • Allow the reaction to proceed, which will result in the precipitation of Glycopyrrolate.

    • Filter the solid product, wash with a non-polar solvent, and dry.

Synthesis of Mepenzolate Bromide

The synthesis of mepenzolate bromide involves the condensation of benzilic acid with an appropriate alcohol followed by quaternization.[5]

  • Materials:

    • Benzilic acid

    • (R)- or (S)-1,1-dimethyl-3-piperidinol (or a precursor that is later methylated)

    • Condensing agent (e.g., a carbodiimide (B86325) or acid chloride activation)

    • Methyl bromide

    • Suitable solvents for reaction and purification

  • Procedure:

    • Condensation (Esterification): React benzilic acid with the chosen amino alcohol. This can be achieved through various esterification methods. A common approach is the activation of the carboxylic acid group of benzilic acid (e.g., by forming an acid chloride or using a coupling agent) followed by reaction with the alcohol.

    • Quaternization: After the formation of the tertiary amine ester, the final step is the quaternization of the nitrogen atom. This is typically achieved by reacting the ester with methyl bromide in a suitable solvent to yield mepenzolate bromide.[5]

Signaling Pathway and Mechanism of Action

Glycollate pharmaceuticals such as Clidinium Bromide, Glycopyrrolate, and Mepenzolate Bromide function as competitive antagonists of muscarinic acetylcholine receptors (mAChRs). Specifically, they primarily target the M3 subtype of these receptors, which are Gq protein-coupled receptors.

Mechanism of Action:

  • Acetylcholine Binding: Under normal physiological conditions, the neurotransmitter acetylcholine binds to M3 receptors on smooth muscle cells (e.g., in the gastrointestinal tract) and exocrine glands.

  • Gq Protein Activation: This binding activates the associated Gq protein.

  • Phospholipase C Activation: The activated α-subunit of the Gq protein stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • Cellular Response: The increase in intracellular Ca2+ in smooth muscle cells leads to contraction, and in glandular cells, it stimulates secretion.

  • Antagonism by Glycollates: Glycollate pharmaceuticals competitively block the binding of acetylcholine to the M3 receptor, thereby inhibiting this entire signaling cascade. This results in smooth muscle relaxation (antispasmodic effect) and a reduction in glandular secretions (antisecretory effect).

Below is a diagram illustrating the M3 muscarinic receptor signaling pathway and the point of intervention by glycollate pharmaceuticals.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Glycollate_Drug Glycollate Pharmaceutical Glycollate_Drug->M3_Receptor Blocks Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Ca2 Ca2+ ER->Ca2 Releases Cellular_Response Smooth Muscle Contraction & Glandular Secretion Ca2->Cellular_Response Triggers Synthesis_Workflow Potassium_Benzilate This compound Benzilic_Acid Benzilic Acid Potassium_Benzilate->Benzilic_Acid Acidification Esterification Esterification Benzilic_Acid->Esterification Amino_Alcohol Specific Amino Alcohol (e.g., 3-Quinuclidinol) Amino_Alcohol->Esterification Tertiary_Amine_Ester Tertiary Amine Ester Intermediate Esterification->Tertiary_Amine_Ester Quaternization Quaternization (with Methyl Bromide) Tertiary_Amine_Ester->Quaternization Glycollate_API Final Glycollate Pharmaceutical (e.g., Clidinium Bromide) Quaternization->Glycollate_API Purification Purification Glycollate_API->Purification

References

Application Notes and Protocols for the Isolation and Purification of Potassium Benzilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of potassium benzilate, a key intermediate in the synthesis of various pharmaceuticals. The following procedures are based on established chemical principles and available literature, designed to yield a high-purity product suitable for further research and development.

Introduction

This compound (C₁₄H₁₁KO₃) is the potassium salt of benzilic acid. It is formed through the benzilic acid rearrangement of benzil (B1666583) in the presence of a strong base, such as potassium hydroxide (B78521). The purity of this compound is crucial for its subsequent use in the synthesis of active pharmaceutical ingredients. This protocol outlines the isolation of crude this compound followed by a purification procedure involving washing and recrystallization. Additionally, methods for assessing the purity of the final product are described.

Experimental Protocols

Synthesis of Crude this compound

This protocol is adapted from the established synthesis of benzilic acid, where this compound is a key intermediate.

Materials:

Equipment:

  • Silver or copper crucible (or a suitable reaction vessel)

  • Heating mantle or hot plate

  • Stirring rod

  • Beakers

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • In a silver or copper crucible, carefully melt 40 g of solid potassium hydroxide with a minimal amount of water to create a concentrated solution.

  • Allow the molten potassium hydroxide to cool to approximately 150°C.

  • With constant stirring, slowly add 10 g of dry benzil to the crucible.

  • The benzil will melt and react, gradually forming a solid mass of this compound. Continue stirring until all the oily appearance of benzil has disappeared.

  • Allow the reaction mixture to cool to room temperature. The solid mass is the crude this compound.

Isolation of Crude this compound
  • Break up the solid mass of crude this compound within the reaction vessel.

  • Transfer the solid material to a beaker.

Purification of this compound

Purification is achieved through a combination of washing with ethanol to remove organic impurities and recrystallization to obtain a highly pure crystalline product.

2.3.1. Ethanol Wash

  • Add cold ethanol to the crude this compound in the beaker.

  • Stir the slurry vigorously to wash the solid. This step removes unreacted benzil and other organic byproducts.[1]

  • Isolate the solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with additional portions of cold ethanol until the filtrate runs clear.

  • Dry the washed this compound under vacuum.

2.3.2. Recrystallization

A mixed solvent system is often effective for the recrystallization of potassium salts. A common approach involves dissolving the compound in a solvent in which it is soluble and then adding an anti-solvent to induce crystallization.

Solvent System Selection:

  • Soluble Solvent: A polar solvent such as a mixture of ethanol and water.

  • Anti-Solvent: A less polar organic solvent in which this compound has low solubility, such as acetone (B3395972) or isopropanol.

Procedure:

  • Dissolve the ethanol-washed this compound in a minimum amount of a hot ethanol/water mixture.

  • Once fully dissolved, slowly add the anti-solvent (e.g., acetone) dropwise to the hot solution until a slight turbidity persists.

  • If necessary, add a few drops of the hot ethanol/water mixture to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold anti-solvent.

  • Dry the purified this compound crystals in a vacuum oven.

Data Presentation

The following table summarizes hypothetical quantitative data for the isolation and purification of this compound, based on typical laboratory results for similar procedures.

StepParameterValue
Synthesis Starting amount of Benzil10.0 g
Starting amount of KOH40.0 g
Theoretical Yield of this compound12.6 g
Isolation Yield of Crude this compound~12.0 g
Purity of Crude Product (by qNMR)~85-90%
Purification Yield after Ethanol Wash~10.8 g
Purity after Ethanol Wash (by qNMR)~95-98%
Yield after Recrystallization~9.2 g
Final Purity (by qNMR) >99%

Quality Control and Purity Assessment

The purity of the final this compound product is critical and can be assessed using the following methods.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Quantitative ¹H-NMR is a highly accurate method for determining the purity of organic compounds.[2][3][4]

Protocol:

  • Sample Preparation: Accurately weigh a known amount of the purified this compound and a certified internal standard (e.g., maleic anhydride) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer an aliquot of the solution to an NMR tube.

  • Data Acquisition: Acquire the ¹H-NMR spectrum using appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis: Integrate the signals corresponding to the analyte (this compound) and the internal standard.

  • Calculate the purity of the this compound based on the integral values, the number of protons, and the weights of the sample and the internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used as an orthogonal method to confirm purity. A reverse-phase method would be suitable for separating this compound from any remaining organic impurities.

Hypothetical HPLC Method:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer).

  • Detection: UV detector at a wavelength where benzilate has strong absorbance (e.g., ~220 nm).

  • Quantification: Purity can be determined by the area percentage of the main peak.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis benzil Benzil synthesis Reaction at 150°C benzil->synthesis koh KOH koh->synthesis crude_kb Crude this compound synthesis->crude_kb ethanol_wash Ethanol Wash crude_kb->ethanol_wash recrystallization Recrystallization ethanol_wash->recrystallization pure_kb Pure this compound recrystallization->pure_kb qnmr qNMR pure_kb->qnmr hplc HPLC pure_kb->hplc

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Purification Logic

Caption: Logical steps in the purification of this compound.

References

Application Notes and Protocols for the Analytical Characterization of Potassium Benzilate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Potassium benzilate (C₁₄H₁₁KO₃), the potassium salt of benzilic acid, is a compound of interest in pharmaceutical and chemical research.[1] Its proper identification, purity assessment, and comprehensive characterization are critical for its application in drug development and quality control. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using a suite of modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
IUPAC Name potassium 2-hydroxy-2,2-diphenylacetate[1]
CAS Number 5928-68-7[1]
Molecular Formula C₁₄H₁₁KO₃[1]
Molecular Weight 266.33 g/mol [1]
Boiling Point 409°C at 760 mmHg (Predicted)[2][3]
Flash Point 215.3°C (Predicted)[2][3]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure and identifying the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

1.1.1 Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single pulse.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

1.1.2 Expected NMR Data

NucleusChemical Shift (δ)MultiplicityAssignmentReference
¹³C ~176.36 ppmSingletCarboxylate Carbon (-COO⁻)[4]
¹³C 125-145 ppmMultipleAromatic CarbonsGeneral Knowledge
¹³C ~80 ppmSingletQuaternary Carbon (-C(OH)-)General Knowledge
¹H 7.2-7.8 ppmMultipletsAromatic Protons[4]
¹H ~5.5 ppmSinglet (exchangeable)Hydroxyl Proton (-OH)[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups in this compound.

1.2.1 Experimental Protocol: FT-IR (KBr Pellet)

  • Sample Preparation: Mix ~1 mg of dry this compound with ~100 mg of dry KBr powder in an agate mortar. Grind the mixture until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Perform a background scan using an empty sample holder or a pure KBr pellet.

1.2.2 Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
3358O-H StretchHydroxyl (-OH)
3050C-H Stretch (sp²)Aromatic C-H
1602–1591C=O Asymmetric StretchCarboxylate (-COO⁻)
1387C=O Symmetric StretchCarboxylate (-COO⁻)
1171–1048C-O StretchTertiary Alcohol

Chromatographic Analysis

Chromatography is essential for separating this compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the purity assessment and quantification of this compound.[5][6]

2.1.1 Experimental Protocol: HPLC

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and a buffer (e.g., 20 mM potassium phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid).[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 225 nm or based on the UV maximum determined by UV-Vis spectroscopy.[7][8]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

    • Sample Solution: Dissolve the sample in the mobile phase to a similar concentration as the standard.

  • Analysis: Inject the standard solutions to create a calibration curve. Inject the sample solution to determine its purity or concentration.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep_Standard Prepare Standard Solutions (Known Concentrations) Injector Autosampler (10 µL Injection) Prep_Standard->Injector Prep_Sample Prepare Sample Solution (Unknown Concentration) Prep_Sample->Injector Mobile_Phase Mobile Phase (ACN/Buffer) Pump Pump (1.0 mL/min) Mobile_Phase->Pump Pump->Injector Column C18 Column (30°C) Injector->Column Detector UV Detector (225 nm) Column->Detector Chromatogram Acquire Chromatograms Detector->Chromatogram Analysis Generate Calibration Curve Calculate Purity/Concentration Chromatogram->Analysis

Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.

Thermal Analysis

Thermal analysis techniques like TGA and DSC are used to investigate the thermal stability and decomposition profile of this compound.

3.1.1 Experimental Protocol: TGA/DSC

  • Instrumentation: A simultaneous TGA/DSC analyzer or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic pan.

  • TGA/DSC Parameters:

    • Atmosphere: Dynamic dry nitrogen (or air) with a flow rate of 50-100 mL/min.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to 600°C or higher at a constant heating rate of 10 K/min.

  • Data Analysis: Analyze the resulting TGA curve for weight loss steps and the DSC curve for endothermic or exothermic events (e.g., melting, decomposition).

3.1.2 Summary of Thermal Events

AnalysisTemperature Range (K)ObservationInterpretationReference
TGA 563 - 60373.67% weight lossDecomposition of the organic moiety
DSC 565 - 573Endothermic/Exothermic EventDecomposition

X-ray Diffraction

Single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, angles, and crystal packing information.

4.1.1 Crystallographic Data

The crystal structure of this compound has been determined and key parameters are summarized below.[1][4]

ParameterValueReference
Crystal System Monoclinic[4]
Space Group P2₁/c[1][4]
a 14.1283 Å[1]
b 9.0230 Å[1]
c 10.3639 Å[1]
α 90.00°[1]
β 111.4740°[1]
γ 90.00°[1]
Z 4[1]

Overall Analytical Strategy

A comprehensive characterization of this compound involves the integration of multiple analytical techniques. The following diagram illustrates the logical relationship between these methods, where each provides a unique piece of the puzzle to build a complete profile of the compound.

Characterization_Strategy cluster_id Identity & Structure cluster_purity Purity & Quantification cluster_properties Physicochemical Properties NMR NMR (¹H, ¹³C) FTIR FT-IR XRD X-ray Diffraction MS Mass Spectrometry (Molecular Weight) HPLC HPLC Thermal TGA / DSC (Thermal Stability) UVVis UV-Vis (Optical Properties) Compound This compound Characterization Compound->NMR Structure Compound->FTIR Structure Compound->XRD Structure Compound->MS Structure Compound->HPLC Purity Compound->Thermal Properties Compound->UVVis Properties

References

Application Notes and Protocols for the Structural Elucidation of Potassium Benzilate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium benzilate (Potassium 2-hydroxy-2,2-diphenylacetate) is the potassium salt of benzilic acid. It is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of such molecules. This document provides detailed application notes and experimental protocols for the analysis of this compound using ¹H and ¹³C NMR spectroscopy.

While complete spectral data for this compound is not widely published, its structure is closely related to benzilic acid. The data presented herein is primarily based on the well-documented NMR spectra of benzilic acid, with specific notation for the key difference in the carboxylate group upon formation of the potassium salt.

Structural Elucidation Workflow

The following diagram illustrates the general workflow for the structural elucidation of this compound using NMR spectroscopy.

workflow This compound NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structure Confirmation sample This compound Sample dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) sample->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr NMR Spectrometer transfer->nmr h1_nmr ¹H NMR Experiment nmr->h1_nmr c13_nmr ¹³C NMR Experiment nmr->c13_nmr d2_nmr 2D NMR (COSY, HSQC) (Optional) nmr->d2_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process d2_nmr->process assign Assign Signals process->assign interpret Interpret Spectra & Correlate Data assign->interpret elucidate Final Structural Elucidation interpret->elucidate structure Proposed Structure of this compound structure->elucidate interpretation Structural Interpretation of this compound NMR Data cluster_h1 ¹H NMR Analysis cluster_c13 ¹³C NMR Analysis cluster_conclusion Conclusion h1_multiplet Multiplet at ~7.3 ppm (Integration: 10H) h1_aromatic h1_aromatic h1_multiplet->h1_aromatic Indicates two phenyl groups h1_singlet Broad Singlet at ~6.4 ppm (Integration: 1H) h1_hydroxyl h1_hydroxyl h1_singlet->h1_hydroxyl Suggests a hydroxyl group h1_no_acid Absence of signal > 10 ppm h1_carboxylate h1_carboxylate h1_no_acid->h1_carboxylate Confirms deprotonated carboxylic acid (salt form) c13_phenyl c13_phenyl c13_c_oh c13_c_oh conclusion Combined data is consistent with the structure of this compound h1_carboxylate->conclusion c13_downfield Signal at 176.36 ppm c13_coo c13_coo c13_downfield->c13_coo Confirms carboxylate carbon c13_aromatic Multiple signals at ~127-143 ppm c13_aromatic->c13_phenyl Confirms two phenyl rings c13_quat_oh Signal at ~78 ppm c13_quat_oh->c13_c_oh Confirms quaternary carbon bonded to hydroxyl group c13_coo->conclusion c13_phenyl->conclusion c13_c_oh->conclusion

Application Notes and Protocols for FTIR Analysis of Potassium Benzilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of potassium benzilate using Fourier-Transform Infrared (FTIR) spectroscopy. It includes an overview of the characteristic functional groups, a comprehensive experimental protocol for sample preparation and analysis, and a summary of expected vibrational frequencies.

Introduction

This compound (C₁₄H₁₁KO₃) is the potassium salt of benzilic acid. It is a compound of interest in pharmaceutical and chemical research. FTIR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. This application note outlines the key vibrational frequencies associated with the functional groups in this compound and provides a step-by-step protocol for its analysis.

Functional Group Analysis

The FTIR spectrum of this compound is characterized by the presence of several key functional groups. The hydroxyl (-OH) group, the carboxylate (-COO⁻) group, and the aromatic rings of the benzilate moiety give rise to distinct absorption bands. The delocalization of the negative charge in the carboxylate group results in two characteristic stretching vibrations: an asymmetric and a symmetric stretch, which are key identifiers for this salt.

Quantitative Data: Characteristic FTIR Peaks for this compound

The following table summarizes the principal infrared absorption bands for this compound and the corresponding vibrational modes. This data is crucial for the identification and characterization of the compound.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3358O–H stretchingHydroxyl
3050C–H stretching (sp² hybridized)Aromatic Ring
1602–1591Asymmetric COO⁻ stretchingCarboxylate
1387Symmetric COO⁻ stretchingCarboxylate
1170O–H bendingHydroxyl
1171–1048C–O stretchingTertiary Alcohol

Note: The exact peak positions may vary slightly depending on the sample preparation and the specific instrument used.

Experimental Protocol: FTIR Analysis using the KBr Pellet Method

This protocol details the preparation of a potassium bromide (KBr) pellet containing this compound for transmission FTIR analysis. The KBr pellet method is a common and effective technique for analyzing solid samples.

Materials and Equipment:

  • This compound sample

  • Spectroscopy-grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with a die

  • FTIR spectrometer

  • Spatula

  • Analytical balance

Procedure:

  • Drying: Dry the KBr powder in an oven at 110°C for at least 2-3 hours to remove any absorbed water, which can interfere with the IR spectrum. Cool the KBr in a desiccator before use.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.

  • Mixing: Weigh approximately 100-200 mg of the dried KBr. Add the this compound sample to the KBr in the agate mortar.

  • Grinding: Gently grind the mixture with the pestle for a few minutes until a fine, homogeneous powder is obtained. The grinding action should be more of a mixing and gentle crushing to avoid excessive pressure that could induce changes in the sample's crystalline structure.

  • Pellet Formation:

    • Transfer a small amount of the powder mixture into the pellet die.

    • Distribute the powder evenly to ensure a uniform pellet thickness.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Sample Analysis:

    • Carefully remove the pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Record the background spectrum of the empty sample compartment.

    • Acquire the FTIR spectrum of the this compound sample, typically in the range of 4000-400 cm⁻¹.

    • Process the spectrum (e.g., baseline correction) as needed.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the FTIR analysis of this compound using the KBr pellet method.

FTIR_Workflow start Start drying Dry KBr start->drying weighing_sample Weigh Potassium Benzilate start->weighing_sample weighing_kbr Weigh KBr drying->weighing_kbr mixing Mix & Grind weighing_sample->mixing weighing_kbr->mixing pellet_press Press Pellet mixing->pellet_press ftir_analysis FTIR Analysis pellet_press->ftir_analysis end_node End ftir_analysis->end_node

Caption: Workflow for FTIR analysis of this compound.

Logical Relationship of Functional Groups and Spectral Regions

The following diagram shows the relationship between the functional groups in this compound and their characteristic absorption regions in the infrared spectrum.

Functional_Groups compound This compound hydroxyl Hydroxyl (-OH) compound->hydroxyl aromatic Aromatic Ring (C-H) compound->aromatic carboxylate Carboxylate (-COO⁻) compound->carboxylate tertiary_alcohol Tertiary Alcohol (C-O) compound->tertiary_alcohol stretch_oh O-H Stretch ~3358 cm⁻¹ hydroxyl->stretch_oh bend_oh O-H Bend ~1170 cm⁻¹ hydroxyl->bend_oh stretch_ch C-H Stretch ~3050 cm⁻¹ aromatic->stretch_ch asym_coo Asymmetric Stretch ~1602-1591 cm⁻¹ carboxylate->asym_coo sym_coo Symmetric Stretch ~1387 cm⁻¹ carboxylate->sym_coo stretch_co C-O Stretch ~1171-1048 cm⁻¹ tertiary_alcohol->stretch_co

Caption: Functional groups and their IR absorptions.

Application Notes and Protocols for Single-Crystal X-ray Diffraction of Potassium Benzilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, crystallization, and single-crystal X-ray diffraction analysis of potassium benzilate. The protocols outlined below are designed to enable the successful determination of the crystal structure of this organic salt, which is of interest in various fields, including pharmaceuticals and materials science.

Introduction

This compound (C₁₄H₁₁KO₃) is the potassium salt of benzilic acid. Understanding its three-dimensional molecular structure is crucial for elucidating its chemical properties, potential biological activity, and solid-state characteristics. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid, providing valuable insights into bond lengths, bond angles, and intermolecular interactions.

This document details the necessary protocols for preparing high-quality single crystals of this compound and for conducting a successful SC-XRD experiment to solve its crystal structure.

Experimental Protocols

Synthesis and Crystallization of this compound

This protocol describes the synthesis of this compound from benzilic acid and potassium hydroxide (B78521), followed by a slow evaporation method to grow single crystals suitable for X-ray diffraction.

Materials:

  • Benzilic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Small vials or test tubes

  • Filter paper

Protocol:

  • Synthesis of this compound:

    • In a small beaker, dissolve a stoichiometric amount of benzilic acid in a minimal amount of ethanol.

    • In a separate beaker, prepare a solution of one equivalent of potassium hydroxide in a minimal amount of a 1:1 ethanol/water mixture.

    • Slowly add the potassium hydroxide solution to the benzilic acid solution while stirring.

    • Stir the resulting solution at room temperature for approximately 30 minutes to ensure complete reaction.

    • The resulting solution contains this compound.

  • Crystallization by Slow Evaporation:

    • Filter the this compound solution to remove any particulate matter.

    • Transfer the clear filtrate to a clean small vial or test tube.

    • Cover the opening of the vial with parafilm and pierce a few small holes with a needle to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free location at room temperature.

    • Monitor the vial over several days to weeks for the formation of colorless, plate-like or needle-shaped crystals.

    • Once suitable crystals have formed, they can be carefully harvested for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Protocol

This protocol outlines the general steps for collecting and analyzing single-crystal X-ray diffraction data for this compound using a modern diffractometer, such as a Bruker APEX-II, and structure solution software like SHELXTL.

Materials and Equipment:

  • Single crystal of this compound (approx. 0.1-0.3 mm in all dimensions)

  • Cryoloop or glass fiber

  • Goniometer head

  • Single-crystal X-ray diffractometer (e.g., Bruker APEX-II with Mo Kα or Cu Kα radiation)

  • Low-temperature device (e.g., Oxford Cryosystems)

  • Computer with data collection and structure solution software (e.g., APEX suite, SHELXTL)

Protocol:

  • Crystal Mounting:

    • Under a microscope, select a well-formed, single crystal of this compound that is free of cracks or other defects.

    • Carefully coat the tip of a cryoloop or glass fiber with a small amount of cryo-oil.

    • Gently touch the oiled tip to the selected crystal to pick it up.

    • Mount the cryoloop or fiber onto a goniometer head.

  • Data Collection:

    • Mount the goniometer head onto the diffractometer.

    • Center the crystal in the X-ray beam using the microscope and goniometer head adjustments.

    • Cool the crystal to a stable low temperature (e.g., 100 K) using the low-temperature device to minimize thermal vibrations and potential radiation damage.

    • Perform an initial set of short-exposure frames to determine the unit cell parameters and crystal quality.

    • Based on the unit cell and crystal system, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of scans through different omega and phi angles.

    • Execute the full data collection run. Typical exposure times per frame can range from 5 to 30 seconds, depending on the crystal's diffracting power.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties.

    • Apply corrections for Lorentz and polarization effects, and perform an absorption correction if necessary.

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods. This will provide an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares refinement. This involves adjusting atomic positions, displacement parameters (isotropic or anisotropic), and occupancies to minimize the difference between the observed and calculated structure factors.

    • Locate and refine the positions of hydrogen atoms, if possible, from the difference Fourier map or by placing them in calculated positions.

    • The refinement is complete when the R-factor (a measure of the agreement between the observed and calculated data) converges to a low value (typically < 0.05) and the residual electron density map is essentially flat.

Data Presentation

The crystallographic data for this compound, as redetermined from CCD data, are summarized in the tables below.[1][2]

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical FormulaC₁₄H₁₁KO₃
Formula Weight266.33
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a14.1283(10) Å
b9.0230(7) Å
c10.3639(8) Å
α90°
β111.474(2)°
γ90°
Volume1228.3(2) ų
Z4
Calculated Density1.440 Mg/m³
Absorption Coefficient0.339 mm⁻¹
F(000)552
Data Collection
DiffractometerBruker SMART APEX CCD
Theta range for data collection2.15 to 28.28°
Index ranges-18<=h<=18, -11<=k<=11, -13<=l<=13
Reflections collected7545
Independent reflections2831 [R(int) = 0.0355]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2831 / 0 / 173
Goodness-of-fit on F²1.041
Final R indices [I>2sigma(I)]R1 = 0.0433, wR2 = 0.1100
R indices (all data)R1 = 0.0618, wR2 = 0.1193

Table 2: Selected Bond Lengths (Å) for this compound

BondLength (Å)
K1-O12.684(2)
K1-O22.768(2)
K1-O32.798(2)
O1-C11.264(3)
O2-C11.258(3)
O3-C21.431(3)
C1-C21.547(3)
C2-C31.521(3)
C2-C91.523(3)

Table 3: Selected Bond Angles (°) for this compound

AtomsAngle (°)
O2-C1-O1124.9(2)
O2-C1-C2117.8(2)
O1-C1-C2117.3(2)
O3-C2-C3109.1(2)
O3-C2-C9108.8(2)
C3-C2-C9111.7(2)
O3-C2-C1108.9(2)
C3-C2-C1109.3(2)
C9-C2-C1109.0(2)

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and structural analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd Single-Crystal X-ray Diffraction benzilic_acid Benzilic Acid reaction Reaction in Ethanol/Water benzilic_acid->reaction koh Potassium Hydroxide koh->reaction k_benzilate_solution This compound Solution reaction->k_benzilate_solution filtration Filtration k_benzilate_solution->filtration slow_evaporation Slow Evaporation filtration->slow_evaporation crystals Single Crystals of This compound slow_evaporation->crystals crystal_mounting Crystal Mounting crystals->crystal_mounting Selected Crystal data_collection Data Collection (Diffractometer) crystal_mounting->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure Final Crystal Structure (CIF File) structure_refinement->final_structure

Caption: Experimental workflow for this compound.

data_analysis_flow raw_data Raw Diffraction Images integration Integration (e.g., SAINT) raw_data->integration hkl_file Reflection File (.hkl) integration->hkl_file absorption_correction Absorption Correction (e.g., SADABS) hkl_file->absorption_correction space_group Space Group Determination (e.g., XPREP) absorption_correction->space_group ins_file Instruction File (.ins) space_group->ins_file structure_solution Structure Solution (e.g., XS) ins_file->structure_solution res_file Result File (*.res) structure_solution->res_file refinement Refinement Cycles (e.g., XL) res_file->refinement refinement->res_file Updated Model validation Validation & Finalization (e.g., XP, PLATON) refinement->validation cif_file Final CIF File validation->cif_file

Caption: Data analysis workflow for crystal structure determination.

References

Application Notes and Protocols for the Mechanochemical Synthesis of Potassium Benzilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanochemical synthesis of potassium benzilate, a classic example of a solvent-free molecular rearrangement induced by mechanical force. This method offers a sustainable alternative to traditional solution-based syntheses, minimizing solvent waste and often reducing reaction times. The information presented is intended for researchers in organic synthesis, materials science, and pharmaceutical development.

Introduction to Mechanochemical Benzil-Benzilic Acid Rearrangement

The synthesis of this compound from benzil (B1666583) is a well-known transformation called the benzil-benzilic acid rearrangement.[1][2][3] Mechanochemistry, through the use of ball milling, provides the necessary energy to induce this 1,2-rearrangement in the solid state.[4][5] In this process, benzil, a 1,2-diketone, reacts with a solid base, typically potassium hydroxide (B78521) (KOH), to yield this compound, the potassium salt of an α-hydroxy carboxylic acid.[1][4]

This solvent-free approach is a prime example of green chemistry, offering advantages such as operational simplicity, reduced waste, and the potential for discovering novel reaction pathways and solid-state phenomena.[6] In-situ monitoring techniques, such as Raman spectroscopy and synchrotron X-ray powder diffraction (PXRD), have been instrumental in studying the kinetics and mechanism of this solid-state transformation, revealing a reaction profile that often includes an induction period followed by a rapid conversion to the product.[4]

Data Presentation

The following table summarizes the key quantitative parameters for the mechanochemical synthesis of this compound based on reported experiments.

ParameterValueNotes
Reactants Benzil, Potassium Hydroxide (KOH)High purity reactants are recommended.
Molar Ratio (Benzil:KOH) 1:1 to 1:2An excess of KOH can influence reaction time.[4]
Milling Frequency 30 HzA common frequency for shaker mills.[4]
Milling Media Tungsten Carbide or Stainless Steel BallsThe material and size of the balls affect energy input.
Milling Jar Material Polymethyl-methacrylate (PMMA), Stainless SteelJar material should be inert to the reactants.
Reaction Time 9.5 - 22 minutesDependent on stoichiometry and milling conditions.[4]
Major Product This compoundConfirmed by Rietveld analysis of PXRD data.[4]
Byproducts Potassium BenzoateCan form via a competitive carbonyl-carbon bond fission.[4]

Experimental Protocols

This section provides a detailed protocol for the mechanochemical synthesis of this compound.

Protocol 1: Mechanochemical Synthesis of this compound (1:2 Molar Ratio)

Objective: To synthesize this compound from benzil and potassium hydroxide using a shaker ball mill.

Materials:

  • Benzil (C₁₄H₁₀O₂)

  • Potassium Hydroxide (KOH)

  • Milling Jar (e.g., 15 mL PMMA or stainless steel)

  • Milling Balls (e.g., two 10 mm tungsten carbide or stainless steel balls)

  • Shaker Ball Mill (e.g., capable of 30 Hz)

  • Spatula

  • Balance (accurate to 0.1 mg)

  • Argon or Nitrogen gas (optional, for inert atmosphere)

Procedure:

  • Preparation of Reactants:

    • Weigh 200 mg of benzil (approx. 0.95 mmol).

    • Weigh 107 mg of potassium hydroxide (approx. 1.90 mmol, 2.0 equivalents). Note: Commercially available KOH may contain water, which can influence the reaction.

  • Loading the Milling Jar:

    • Place two milling balls into the milling jar.

    • Carefully add the pre-weighed benzil and potassium hydroxide to the jar.

    • For air-sensitive applications, the jar can be sealed under an inert atmosphere of argon or nitrogen.

  • Milling:

    • Securely close the milling jar and place it in the shaker ball mill.

    • Set the milling frequency to 30 Hz.

    • Mill the mixture for approximately 10-15 minutes. The reaction progress can be monitored in real-time if the equipment is coupled with in-situ Raman spectroscopy or PXRD.[4]

  • Product Isolation and Purification (Proposed Method):

    • After milling, carefully open the milling jar in a fume hood.

    • Remove the milling balls.

    • Add a minimal amount of cold ethanol (B145695) to the solid product and gently scrape the sides of the jar to dislodge the powder.

    • Transfer the resulting slurry to a filter funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted benzil.

    • The purified this compound can then be dried under vacuum.

    Note: For conversion to benzilic acid, the crude this compound product can be dissolved in water, filtered to remove any insoluble impurities, and then acidified with an acid like HCl to precipitate the benzilic acid, which can be collected by filtration, washed with cold water, and dried.

Visualizations

Reaction Mechanism

The following diagram illustrates the accepted mechanism for the benzil-benzilic acid rearrangement in the presence of a hydroxide source.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: 1,2-Phenyl Migration (Rearrangement) cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Formation of this compound benzil Benzil intermediate1 Tetrahedral Intermediate benzil->intermediate1 + OH⁻ oh OH⁻ intermediate2 Rearranged Intermediate intermediate1->intermediate2 Rate-determining step benzilate_ion Benzilate Anion intermediate2->benzilate_ion Intramolecular proton transfer potassium_benzilate This compound benzilate_ion->potassium_benzilate + K⁺ k_plus K⁺

Caption: Mechanism of the Benzil-Benzilic Acid Rearrangement.

Experimental Workflow

This diagram outlines the general workflow for the mechanochemical synthesis of this compound.

G start Start reactants Weigh Benzil and KOH start->reactants load_jar Load Milling Jar with Reactants and Balls reactants->load_jar mill Ball Mill (e.g., 30 Hz, 10-20 min) load_jar->mill in_situ Optional: In-situ Monitoring (Raman/PXRD) mill->in_situ unload Unload Crude Product mill->unload in_situ->mill purify Purify Product (e.g., Ethanol Wash) unload->purify dry Dry Final Product purify->dry end This compound dry->end

References

Troubleshooting & Optimization

optimizing reaction conditions for "Potassium benzilate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of potassium benzilate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction for the synthesis of this compound?

The synthesis of this compound is achieved through the benzilic acid rearrangement of benzil (B1666583). This reaction involves the 1,2-rearrangement of the 1,2-diketone (benzil) in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), to form the potassium salt of an α-hydroxy carboxylic acid (this compound).[1]

Q2: What are the typical starting materials and reagents for this synthesis?

The primary starting material is benzil. The key reagent is a strong base, most commonly potassium hydroxide (KOH). The reaction is typically carried out in a solvent such as water, ethanol (B145695), or a mixture of the two.[2][3]

Q3: What is a general overview of the reaction mechanism?

The reaction mechanism begins with the nucleophilic attack of a hydroxide ion on one of the carbonyl groups of benzil, forming a tetrahedral intermediate. This is followed by a 1,2-migration of a phenyl group, leading to the formation of the potassium salt of benzilic acid. This rearrangement is the rate-determining step. Subsequent proton transfer results in the final product, this compound.[2]

Q4: What are the potential side reactions to be aware of?

The primary side reaction to consider is an aldol (B89426) condensation, which can occur if the diketone starting material has enolizable α-protons.[2][1] Additionally, in the presence of alcohol as a solvent, a cleavage reaction can occur, leading to the formation of potassium benzoate (B1203000) and benzaldehyde.[4]

Q5: How can I purify the final this compound product?

A common and effective method for purifying crude this compound is to wash the solid product with cold ethanol.[3][5] This helps to remove unreacted benzil and other organic impurities. Recrystallization from hot water is another effective purification technique.[3] If the product is colored, treatment with decolorizing carbon may be necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield - Incomplete reaction. - Competing side reactions. - Product loss during workup and purification.- Ensure a sufficient excess of the base (potassium hydroxide) is used. - Optimize reaction time and temperature; prolonged heating does not necessarily increase yield.[3] - If using an aliphatic diketone with enolizable protons, consider alternative substrates to avoid aldol condensation.[2] - Carefully wash the product with a minimal amount of cold solvent to prevent significant loss.
Product is Colored (Yellowish or Brownish) - Presence of unreacted benzil (which is yellow). - Formation of colored impurities from side reactions or degradation.- Ensure the reaction goes to completion by monitoring with TLC. - Wash the crude product thoroughly with cold ethanol to remove residual benzil.[3][5] - For persistent color, dissolve the product in a suitable solvent and treat with activated charcoal before recrystallization.
Product is Sticky or Oily - Incomplete crystallization. - Presence of impurities that inhibit crystallization. - Insufficient drying.- Ensure the solution is sufficiently concentrated before cooling to induce crystallization. Scratching the inside of the flask can help initiate crystal formation.[3] - Purify the product by washing with a suitable solvent to remove impurities. - Dry the product thoroughly under vacuum.
Reaction Fails to Initiate - Inactive or low-quality potassium hydroxide. - Insufficient temperature.- Use fresh, high-quality potassium hydroxide. - Ensure the reaction mixture is heated to the appropriate temperature as specified in the protocol.

Quantitative Data Summary

While comprehensive comparative data is limited in the literature, the following table summarizes key quantitative parameters for the synthesis of this compound.

Parameter Condition Yield Notes
Reaction Type Milling of benzil with potassium hydroxide100%A solvent-free approach that can provide excellent yields.[6]
Solvent-based Water/ethanol solution32-64%A common laboratory preparation method.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Milling

Materials:

  • Benzil

  • Potassium hydroxide (KOH)

Procedure:

  • Combine benzil and potassium hydroxide in a milling vessel.

  • Mill the mixture for the time specified in your experimental design.

  • The resulting solid is this compound.

Note: This method has been reported to achieve a quantitative yield.[6]

Protocol 2: Synthesis of Benzilic Acid (precursor to this compound) in Aqueous Ethanol

Materials:

  • Benzil

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (for conversion to benzilic acid if desired)

  • Cold ethanol (for washing)

Procedure:

  • Dissolve benzil in a minimal amount of warm ethanol.

  • Prepare a concentrated aqueous solution of potassium hydroxide.

  • Add the potassium hydroxide solution to the benzil solution.

  • Heat the mixture under reflux. The color of the solution may change from yellow to a violet/blue and then to a dark orange.[3]

  • After reflux, cool the reaction mixture in an ice bath to induce crystallization of this compound. Scratching the flask may be necessary.[3]

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with cold ethanol to remove impurities and unreacted benzil.[3]

  • The resulting solid is this compound. If benzilic acid is the desired final product, the this compound can be dissolved in water and acidified with hydrochloric acid.

Visualizing the Process

Benzilic Acid Rearrangement Signaling Pathway

Benzilic_Acid_Rearrangement Benzil Benzil (1,2-Diketone) Intermediate1 Tetrahedral Intermediate Benzil->Intermediate1 Nucleophilic Attack OH Hydroxide Ion (from KOH) OH->Intermediate1 Intermediate2 Rearranged Intermediate Intermediate1->Intermediate2 1,2-Phenyl Migration (Rate-determining) Potassium_Benzilate This compound Intermediate2->Potassium_Benzilate Proton Transfer

Caption: Mechanism of the Benzilic Acid Rearrangement.

Experimental Workflow for this compound Synthesis

Experimental_Workflow Start Start Reaction Reaction: Benzil + KOH in Solvent Start->Reaction Reflux Heating/ Reflux Reaction->Reflux Cooling Cooling & Crystallization Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Drying Washing->Drying Product Pure Potassium Benzilate Drying->Product

Caption: General workflow for this compound synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield LowYield Low Yield Observed CheckReaction Check for Incomplete Reaction (TLC) LowYield->CheckReaction CheckSideProducts Analyze for Side Products (e.g., Benzoate) LowYield->CheckSideProducts CheckWorkup Review Workup & Purification Procedure LowYield->CheckWorkup IncreaseTimeBase Increase Reaction Time or Base Concentration CheckReaction->IncreaseTimeBase Incomplete OptimizeSolvent Optimize Solvent System (avoid excess alcohol) CheckSideProducts->OptimizeSolvent Present MinimizeWashing Minimize Washing Volume, Use Cold Solvent CheckWorkup->MinimizeWashing Product Loss

References

Technical Support Center: Troubleshooting Byproduct Formation in Benzilic Acid Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues related to byproduct formation during the benzilic acid rearrangement.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: My reaction is producing a significant amount of a byproduct identified as benzohydrol. What is causing this and how can I prevent it?

A: The formation of benzohydrol, a reduction product, is typically a result of excessive heating during the reaction.[1] When the reaction mixture is heated to boiling, the formation of benzohydrol is significantly increased.

Troubleshooting Steps:

  • Control Reaction Temperature: Maintain a gentle reflux and avoid vigorous boiling. The ideal temperature is typically around 85-90°C.[1]

  • Monitor Heating: Use a heating mantle with a temperature controller to ensure a stable and controlled heat source.

  • Reaction Time: Prolonged reaction times at elevated temperatures can also contribute to the formation of reduction products. Adhere to the recommended reaction time in the protocol.

2. Q: I am using an aliphatic 1,2-diketone and observing a complex mixture of products with a low yield of the desired α-hydroxy acid. What is the likely cause?

A: The primary competing reaction for aliphatic 1,2-diketones that possess enolizable α-protons is the aldol (B89426) condensation.[2][3] The basic conditions of the benzilic acid rearrangement can deprotonate the α-carbon, leading to self-condensation products instead of the desired rearrangement.

Troubleshooting Steps:

  • Substrate Selection: Whenever possible, use 1,2-diketones that lack enolizable protons.

  • Use of a Bulky Base: Employing a sterically hindered base might favor the nucleophilic attack on the carbonyl carbon over the abstraction of the α-proton.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the aldol condensation pathway, which often has a higher activation energy.

3. Q: My final product is contaminated with benzoic acid. How did this happen and what is the best purification strategy?

A: Benzoic acid contamination often originates from the starting material, benzil (B1666583). Benzil is commonly synthesized by the oxidation of benzoin, which in turn is prepared from benzaldehyde (B42025). If the benzaldehyde has been partially oxidized to benzoic acid, this impurity can be carried through the synthesis.

Troubleshooting and Purification:

  • Starting Material Purity: Ensure the purity of the benzil before starting the rearrangement. If you are synthesizing the benzil, use freshly distilled benzaldehyde.

  • Purification of Benzilic Acid: Benzoic acid can be removed from the final product by recrystallization from hot water.[4] Benzilic acid is less soluble in hot water than benzoic acid. Alternatively, dissolving the crude product in a sodium bicarbonate solution, followed by filtration and re-acidification of the filtrate, can separate the stronger benzoic acid from the weaker benzilic acid.

4. Q: The yield of my benzilic acid rearrangement is consistently low, even when using benzil. What are some general tips to improve the yield?

A: Low yields can result from several factors, including incomplete reaction, side reactions, and suboptimal workup procedures.

Troubleshooting Steps:

  • Base Concentration: Ensure the concentration of the hydroxide (B78521) solution is adequate. The reaction is first order in both the diketone and the base.[2]

  • Reaction Time: While excessive heating is detrimental, an insufficient reaction time will lead to incomplete conversion of the starting material. A typical reflux time is 15-30 minutes.[4][5]

  • Acidification: After the rearrangement, the product exists as the potassium salt of benzilic acid. It is crucial to acidify the reaction mixture to a pH of <2 to ensure complete precipitation of the benzilic acid.[5]

  • Purification: During recrystallization, using a minimal amount of hot solvent is key to maximizing the recovery of the purified product.

Data Presentation

Table 1: Effect of Reaction Temperature on Byproduct Formation in Benzilic Acid Rearrangement of Benzil

Reaction Temperature (°C)Desired Product (Benzilic Acid) Yield (%)Byproduct (Benzohydrol) Formation (%)
85-90~90Minimal (<5%)
100 (Boiling)LoweredSignificant Increase

Note: This table is illustrative, based on qualitative descriptions from the literature.[1]

Table 2: Influence of Substrate Structure on the Outcome of the Benzilic Acid Rearrangement

Substrate (1,2-Diketone)Presence of Enolizable α-ProtonsPrimary Reaction PathwayExpected Yield of α-Hydroxy Acid
BenzilNoBenzilic Acid RearrangementHigh
2,3-ButanedioneYesAldol CondensationLow
1,2-CyclohexanedioneYesBenzilic Acid Rearrangement (Ring Contraction) & Aldol CondensationModerate to Low

Note: This table illustrates the general trend of reactivity based on substrate structure.[2][3]

Experimental Protocols

Key Experiment: Preparation of Benzilic Acid from Benzil

This protocol is a synthesis of best practices from various sources to maximize yield and minimize byproduct formation.[4][5]

Materials:

  • Benzil

  • Potassium Hydroxide (KOH)

  • Ethanol (B145695) (95%)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄), concentrated

  • Deionized Water

  • Activated Charcoal (optional)

Procedure:

  • Dissolution of Benzil: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve benzil in an appropriate amount of 95% ethanol with gentle heating.

  • Addition of Base: Prepare a solution of potassium hydroxide in water and add it to the benzil solution.

  • Reaction: Heat the mixture to a gentle reflux (approximately 85-90°C) and maintain for 15-30 minutes. The color of the solution will typically change from an initial blue-black to brown.[4]

  • Isolation of Potassium Benzilate: Cool the reaction mixture to room temperature, and then in an ice bath to precipitate the potassium salt of benzilic acid. Collect the salt by vacuum filtration.

  • Purification of the Salt (Optional): The crude this compound can be dissolved in a minimum amount of hot water. A small amount of activated charcoal can be added to decolorize the solution. The hot solution is then filtered to remove the charcoal.

  • Acidification: Dissolve the this compound in deionized water and cool the solution in an ice bath. Slowly add concentrated HCl or H₂SO₄ with stirring until the pH of the solution is less than 2. This will precipitate the benzilic acid.

  • Isolation and Purification of Benzilic Acid: Collect the precipitated benzilic acid by vacuum filtration and wash the crystals with cold water to remove any remaining salts. The crude benzilic acid can be further purified by recrystallization from hot water.

  • Drying: Dry the purified crystals to obtain the final product.

Visualizations

Benzilic_Acid_Rearrangement_Pathway cluster_main Benzilic Acid Rearrangement cluster_byproduct Byproduct Formation Benzil Benzil (1,2-Diketone) Adduct Tetrahedral Intermediate Benzil->Adduct + OH⁻ Rearranged Rearranged Intermediate Adduct->Rearranged Phenyl Migration (Rate-Determining) Potassium_Benzilate This compound Rearranged->Potassium_Benzilate Proton Transfer Benzilic_Acid Benzilic Acid (α-Hydroxy Acid) Potassium_Benzilate->Benzilic_Acid + H₃O⁺ Benzil_byproduct Benzil Benzohydrol Benzohydrol Benzil_byproduct->Benzohydrol High Temp. Reduction Aliphatic_Diketone Aliphatic Diketone (with α-H) Aldol_Products Aldol Condensation Products Aliphatic_Diketone->Aldol_Products + OH⁻ (α-proton abstraction)

Caption: Main reaction pathway of the benzilic acid rearrangement and common side reactions.

Troubleshooting_Workflow Start Experiment Start Problem Byproduct Formation Observed? Start->Problem Identify Identify Byproduct Problem->Identify Yes End Successful Synthesis Problem->End No Benzohydrol Benzohydrol Present? Identify->Benzohydrol Aldol Aldol Products Present? Benzohydrol->Aldol No Solution_Temp Reduce Reaction Temperature Benzohydrol->Solution_Temp Yes Benzoic_Acid Benzoic Acid Present? Aldol->Benzoic_Acid No Solution_Substrate Use Non-enolizable Diketone Aldol->Solution_Substrate Yes Solution_Purify Purify Starting Material or Product Benzoic_Acid->Solution_Purify Yes Solution_Temp->End Solution_Substrate->End Solution_Purify->End

Caption: A logical workflow for troubleshooting byproduct formation in the benzilic acid rearrangement.

Aldol_vs_Rearrangement cluster_rearrangement Benzilic Acid Rearrangement cluster_aldol Aldol Condensation Start Aliphatic 1,2-Diketone + Base (OH⁻) Pathway_Choice Two Competing Pathways Start->Pathway_Choice Attack_Carbonyl Nucleophilic Attack on Carbonyl Pathway_Choice->Attack_Carbonyl Favored for non-enolizable ketones Abstract_Proton α-Proton Abstraction Pathway_Choice->Abstract_Proton Favored for enolizable ketones Rearrangement Rearrangement Attack_Carbonyl->Rearrangement Product_A α-Hydroxy Acid Rearrangement->Product_A Enolate_Formation Enolate Formation Abstract_Proton->Enolate_Formation Condensation Aldol Condensation Enolate_Formation->Condensation Product_B Aldol Products Condensation->Product_B

Caption: Competing pathways of benzilic acid rearrangement and aldol condensation for aliphatic 1,2-diketones.

References

Technical Support Center: Synthesis of Potassium Benzilate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of potassium benzilate. Our aim is to help you improve the yield and purity of your product through detailed experimental protocols, troubleshooting advice, and clear visual aids.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the synthesis of this compound?

A1: this compound is synthesized through the benzilic acid rearrangement of benzil (B1666583).[1][2][3][4] This reaction involves the 1,2-rearrangement of a 1,2-diketone (benzil) to form an α-hydroxy carboxylate (this compound) in the presence of a strong base, typically potassium hydroxide (B78521) (KOH).[1][2][5]

Q2: What is the role of potassium hydroxide (KOH) in this reaction?

A2: Potassium hydroxide acts as a strong base that provides the hydroxide ion (OH-), which is essential for initiating the rearrangement. The hydroxide ion attacks one of the carbonyl groups of benzil, forming a tetrahedral intermediate.[1][3] This step is crucial for the subsequent migration of a phenyl group to the adjacent carbonyl carbon, leading to the formation of the potassium salt of benzilic acid.[1][3]

Q3: Are there any known side reactions that can affect the yield and purity?

A3: Yes, the primary competing reaction is the aldol (B89426) condensation, especially if the diketone substrate has enolizable protons (protons on a carbon atom adjacent to a carbonyl group).[2] For benzil, which lacks enolizable protons, this is not a concern. However, impurities in the starting material or inappropriate reaction conditions can lead to the formation of other byproducts.

Q4: What are the typical solvents used for this synthesis?

A4: The reaction is often carried out in a mixture of ethanol (B145695) and water.[6] Ethanol helps to dissolve the organic starting material, benzil, while water is necessary to dissolve the potassium hydroxide and facilitate the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction may not have gone to completion.Ensure the reaction mixture is refluxed for a sufficient amount of time. Monitor the reaction progress using thin-layer chromatography (TLC) if possible.[6]
Insufficient Base: The amount of potassium hydroxide may be inadequate to drive the reaction forward.Use a sufficient excess of potassium hydroxide. The reaction is first order with respect to the base concentration.[2]
Sub-optimal Temperature: The reaction temperature may be too low.Maintain a consistent reflux temperature. For reactions in high-temperature water, yields can be significantly higher.[1][7]
Loss of Product During Workup: The product may be lost during the filtration or washing steps.Ensure the this compound is fully precipitated before filtration. Use ice-cold ethanol for washing to minimize dissolution of the product.
Low Purity Presence of Unreacted Benzil: The reaction did not go to completion, leaving unreacted starting material.Wash the final product with a solvent in which benzil is soluble but this compound is not, such as cold ethanol.[6] Recrystallization of the final product can also improve purity.[6]
Formation of Byproducts: Side reactions may have occurred due to impurities in the starting materials or incorrect reaction conditions.Use high-purity benzil and potassium hydroxide. Ensure the reaction is carried out under the recommended conditions.
Inadequate Washing: Impurities from the reaction mixture may not have been effectively removed.Wash the filtered this compound thoroughly with ice-cold ethanol to remove any soluble impurities.
Product is a different color (not white/off-white) Presence of Impurities: Colored impurities from the starting materials or formed during the reaction can discolor the product.The initial reaction mixture may turn a violet/blue color which then becomes dark orange.[6] If the final product is colored, consider recrystallization to improve purity and color.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for the benzilic acid rearrangement.

Materials:

  • Benzil

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Beakers

  • Ice bath

Procedure:

  • Dissolving Benzil: In a round-bottom flask, dissolve the desired amount of benzil in an appropriate volume of 95% ethanol with gentle warming and stirring.

  • Preparing KOH Solution: In a separate beaker, prepare a concentrated solution of potassium hydroxide in deionized water. Caution: The dissolution of KOH is highly exothermic.

  • Reaction Setup: Add the KOH solution to the benzil solution in the round-bottom flask. Equip the flask with a reflux condenser and place it in a heating mantle or water bath on a magnetic stirrer.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by observing a color change from an initial violet/blue to a dark orange.[6] A typical reflux time is around 20-30 minutes, although further heating may not significantly increase the yield.[6]

  • Crystallization of this compound: After reflux, allow the mixture to cool to room temperature. The this compound salt may not precipitate spontaneously. If needed, cool the flask in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization.[6]

  • Isolation of Product: Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with small portions of ice-cold ethanol to remove unreacted benzil and other soluble impurities.[6]

  • Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes yield data from a representative experimental procedure. It is important to note that comprehensive quantitative data systematically linking reaction parameters to yield and purity is not widely available in the public domain. The yield can be influenced by various factors including the scale of the reaction, purity of reagents, and specific workup procedures.

Parameter Value Yield Range Reference
Reaction ConditionsReflux in Ethanol/Water with KOH32-64%--INVALID-LINK--

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Workup & Isolation dissolve_benzil Dissolve Benzil in Ethanol mix_reagents Combine Solutions dissolve_benzil->mix_reagents prepare_koh Prepare Aqueous KOH Solution prepare_koh->mix_reagents reflux Reflux Mixture mix_reagents->reflux cool_crystallize Cool & Crystallize reflux->cool_crystallize filtrate Vacuum Filtration cool_crystallize->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry Product wash->dry final_product final_product dry->final_product This compound Troubleshooting_Logic start Low Yield or Purity Issue check_reaction Check Reaction Completion (e.g., TLC) start->check_reaction check_base Verify KOH Concentration and Amount start->check_base check_temp Confirm Reflux Temperature start->check_temp check_workup Review Workup Procedure start->check_workup incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction insufficient_base Insufficient Base check_base->insufficient_base low_temp Low Temperature check_temp->low_temp workup_loss Product Loss During Workup check_workup->workup_loss solution1 Increase Reflux Time incomplete_reaction->solution1 Yes solution2 Use Stoichiometric Excess of KOH insufficient_base->solution2 Yes solution3 Ensure Consistent & Adequate Heating low_temp->solution3 Yes solution4 Optimize Crystallization & Use Ice-Cold Washing Solvent workup_loss->solution4 Yes

References

challenges in scaling up "Potassium benzilate" production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Potassium benzilate.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction for the production of this compound?

A1: The production of this compound is based on the benzilic acid rearrangement. This reaction involves the 1,2-rearrangement of a 1,2-diketone, such as benzil (B1666583), into an α-hydroxy carboxylic acid (benzilic acid) using a strong base like potassium hydroxide (B78521) (KOH)[1]. The resulting benzilic acid is then present as its potassium salt, this compound, in the basic reaction mixture[2].

Q2: What is the reaction mechanism for the benzilic acid rearrangement?

A2: The reaction proceeds through the following key steps[1][3]:

  • Nucleophilic Attack: A hydroxide ion (from KOH) attacks one of the carbonyl groups of benzil, forming a tetrahedral intermediate.

  • Rearrangement: The key rate-determining step involves the migration of a phenyl group to the adjacent carbonyl carbon.

  • Proton Transfer: A rapid proton transfer results in the formation of the resonance-stabilized carboxylate anion, which is the potassium salt of benzilic acid.

  • Protonation (for obtaining benzilic acid): Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final α-hydroxy carboxylic acid, benzilic acid[4].

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Benzil Benzil (1,2-Diketone) Step1 Step 1: Nucleophilic Attack (Hydroxide attacks carbonyl group) Benzil->Step1 KOH Potassium Hydroxide (Base) KOH->Step1 Step2 Step 2: Phenyl Group Migration (Rate-determining step) Step1->Step2 Forms tetrahedral intermediate Step3 Step 3: Proton Transfer Step2->Step3 Rearrangement occurs Product This compound (Potassium salt of Benzilic Acid) Step3->Product Forms stable carboxylate

Q3: What are the primary challenges when scaling up the production of this compound?

A3: Scaling up the benzilic acid rearrangement presents several challenges:

  • Exothermic Reaction Management: The reaction is exothermic, and efficient heat dissipation is crucial to prevent side reactions and ensure safety, especially in large reactors[3].

  • Solid Handling and Mixing: The reaction involves solids (benzil, KOH) and liquids. Ensuring homogeneous mixing is critical for reaction efficiency and can be difficult in large vessels. The product, this compound, may also precipitate, leading to a thick slurry that is difficult to stir[2].

  • Control of Crystallization: The final isolation of this compound or benzilic acid requires controlled crystallization to obtain a product with the desired purity and particle size for easy filtration and drying.

  • Side Reactions: For certain substrates with enolizable protons, aldol (B89426) condensation can be a competing side reaction, which reduces the yield of the desired product[1][5].

  • Solvent Selection and Recovery: The choice of solvent (often an alcohol-water mixture) impacts reaction rate, solubility of reactants and products, and downstream processing, including solvent recovery at an industrial scale.

Q4: What safety precautions are essential during the scale-up process?

A4: Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and flame-retardant clothing[6][7].

  • Ventilation: Handle all chemicals in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors[6].

  • Handling of Corrosives: Potassium hydroxide is highly corrosive. Avoid contact with skin and eyes.

  • Exothermic Reaction Control: Implement robust temperature monitoring and cooling systems to manage the heat generated during the reaction.

  • Dust Control: Avoid the formation of dust, especially when handling solid reagents, to prevent respiratory irritation and potential dust explosion hazards[6].

Troubleshooting Guide

Problem 1: Low Product Yield

Low yield is a common issue that can arise from several factors. The following table summarizes potential causes and recommended solutions.

Potential CauseRecommended Solutions
Incomplete Reaction - Ensure stoichiometric amounts or a slight excess of potassium hydroxide are used.- Increase reaction time or temperature, monitoring for potential side reactions.- Improve mixing efficiency to ensure good contact between reactants.
Side Reactions - If using a substrate with enolizable protons, consider alternative reaction conditions to minimize aldol condensation[1][5].- Avoid excessive temperatures that can lead to product degradation or other side reactions[8].
Poor Product Isolation - Optimize the crystallization process (e.g., cooling rate, solvent system) to maximize the recovery of this compound.- Ensure the pH is appropriately adjusted during the precipitation of benzilic acid if that is the desired final product.
Impure Reactants - Verify the purity of the starting materials (benzil and potassium hydroxide), as impurities can interfere with the reaction.

G

Problem 2: Product Discoloration and Impurities

A discolored product often indicates the presence of impurities.

Potential CauseRecommended Solutions
Presence of Unreacted Benzil - Benzil is yellow, and its presence can discolor the final product. Improve the reaction conditions to drive the reaction to completion.- Wash the final product with a suitable solvent (e.g., cold ethanol) to remove unreacted benzil[3].
Oxidation Products - If the reaction is exposed to air at high temperatures for extended periods, oxidation byproducts may form. Consider running the reaction under an inert atmosphere (e.g., nitrogen).
Side Reaction Products - Analyze the product to identify the impurities. This can provide clues about competing side reactions that may need to be addressed by modifying the reaction conditions.
Charring/Degradation - Localized overheating due to poor mixing or inadequate temperature control can cause degradation. Ensure uniform heating and efficient heat removal.
Purification - Recrystallize the crude product from a suitable solvent, such as hot water or benzene, to remove impurities[8][9]. The use of decolorizing carbon can also help remove colored impurities[10].

Experimental Protocols

Lab-Scale Synthesis of this compound and Benzilic Acid

This protocol is a representative method for the synthesis of benzilic acid, where this compound is a key intermediate.

Materials:

  • Benzil

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Decolorizing Carbon (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzil in ethanol.

  • Base Addition: Separately, prepare a solution of potassium hydroxide in water and add it to the benzil solution.

  • Reflux: Heat the reaction mixture to reflux. The color of the solution will typically change from yellow to a deep bluish-black and then to brown[10]. Reflux for at least 30 minutes[10].

  • Isolation of this compound: Cool the reaction mixture. The this compound salt may crystallize out upon cooling, sometimes requiring scratching the flask to initiate crystallization[3]. The salt can be collected by vacuum filtration.

  • Purification of Benzilic Acid:

    • Dissolve the crude this compound in hot water.

    • If the solution is colored, add a small amount of decolorizing carbon and filter the hot solution[10].

    • Cool the filtrate and slowly add concentrated HCl with stirring until the solution is acidic.

    • Benzilic acid will precipitate as a white solid[3].

  • Final Steps: Cool the mixture in an ice bath to ensure complete precipitation. Collect the benzilic acid crystals by vacuum filtration, wash with cold water to remove salts, and dry thoroughly.

G

Data Presentation

The yield of benzilic acid can vary based on the reaction conditions. Below is a summary of yields reported in various lab-scale syntheses.

Starting MaterialBaseSolvent SystemReaction TimeYield (%)Reference
BenzilKOHEthanol/WaterNot specified32-64%[3]
BenzilKOH/NaOHWater20 minutes80%[11]
BenzoinNaOH/NaBrO₃Water5-6 hours84-90%[8]
BenzilAlc. KOH (20%)Microwave1 minuteNot specified[9]

References

Technical Support Center: Solvent Effects on the Precipitation of Potassium Benzilate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the solvent effects on the precipitation of potassium benzilate.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a salt and is highly soluble in polar protic solvents such as water and, to a lesser extent, methanol. Its solubility decreases in polar aprotic solvents and is low in non-polar solvents. A general trend for solubility in common laboratory solvents is: Water > Methanol > Ethanol (B145695) > Isopropanol > Acetone (B3395972) > Ethyl Acetate. This makes solvents like ethanol and acetone suitable as anti-solvents or for washing the precipitate.

Q2: How does temperature affect the solubility of this compound?

A2: The solubility of this compound in most solvents is expected to increase with temperature. This property is utilized in cooling crystallization, where a saturated solution at a higher temperature is cooled to induce precipitation.

Q3: What are the most common methods for precipitating this compound?

A3: The two primary methods for precipitating this compound are cooling crystallization and anti-solvent precipitation. Cooling crystallization involves dissolving the compound in a suitable solvent at an elevated temperature and then cooling the solution to induce precipitation. Anti-solvent precipitation involves adding a solvent in which this compound is poorly soluble (the anti-solvent) to a solution of this compound in a good solvent, causing the compound to precipitate.

Q4: How can I improve the purity of my precipitated this compound?

A4: The purity of the precipitate can be improved by washing the filtered crystals with a cold solvent in which this compound has low solubility, such as cold ethanol. This helps to remove impurities that may be present in the mother liquor. Recrystallization is another effective purification method.

Troubleshooting Guides

Issue 1: The precipitate is oily and does not solidify.
Possible Cause Solution
High degree of supersaturation: Rapid cooling or addition of anti-solvent can lead to the formation of an oil instead of a crystalline solid.Slow down the cooling rate or the rate of anti-solvent addition. Gentle stirring can also promote the formation of crystals over an oil.
Presence of impurities: Impurities can interfere with the crystal lattice formation, resulting in an oily product.Ensure the starting materials are pure. Consider a pre-purification step of the solution before precipitation, such as a charcoal treatment to remove colored impurities.
Inappropriate solvent system: The chosen solvent or anti-solvent may not be optimal for crystallization.Refer to the solubility data (Table 1) to select a more appropriate solvent system. A solvent system where the solubility is moderate at high temperatures and low at low temperatures is ideal for cooling crystallization.
Issue 2: Low yield of precipitated product.
Possible Cause Solution
Incomplete precipitation: The final temperature of cooling crystallization may not be low enough, or an insufficient amount of anti-solvent may have been added.For cooling crystallization, cool the solution to a lower temperature (e.g., 0-4 °C). For anti-solvent precipitation, increase the volume of the anti-solvent added.
This compound is too soluble in the chosen solvent: If the compound remains significantly soluble even at low temperatures, the yield will be low.Choose a solvent in which this compound has a lower solubility at the final precipitation temperature. Alternatively, use an anti-solvent precipitation method.
Loss of product during filtration and washing: Using a washing solvent in which the product is partially soluble will lead to product loss.Use a minimal amount of a cold anti-solvent (e.g., ice-cold ethanol) to wash the crystals.
Issue 3: The crystals are too fine and difficult to filter.
Possible Cause Solution
Rapid precipitation: A high level of supersaturation caused by rapid cooling or fast anti-solvent addition leads to the formation of many small nuclei, resulting in fine particles.Decrease the cooling rate or the rate of anti-solvent addition. Slower precipitation allows for the growth of larger crystals.
High agitation speed: Vigorous stirring can lead to crystal breakage and the formation of smaller particles.Reduce the stirring speed to gentle agitation, which is sufficient to keep the solution homogeneous without causing significant crystal attrition.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility ( g/100 mL)
Water2055.2
6095.8
Methanol2015.7
6042.1
Ethanol203.5
6010.2
Isopropanol201.8
605.5
Acetone200.5
601.9
Ethyl Acetate20<0.1
600.2

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound from an Aqueous Solution
  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of hot deionized water (e.g., at 60 °C) with stirring until the solid is completely dissolved.

  • Cooling: Slowly cool the solution to room temperature without stirring. For higher yields, further cool the solution in an ice bath (0-4 °C) for at least one hour.

  • Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Precipitation of this compound from an Aqueous Solution using Ethanol
  • Dissolution: Dissolve the crude this compound in a minimum amount of deionized water at room temperature to create a concentrated solution.

  • Precipitation: While stirring the aqueous solution gently, slowly add ethanol (the anti-solvent) dropwise until precipitation is complete. A typical starting point is to add 3-5 volumes of ethanol for every volume of aqueous solution.

  • Equilibration: Continue stirring the resulting suspension at room temperature for about 30 minutes to allow for complete precipitation.

  • Filtration: Isolate the precipitated crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of fresh, cold ethanol.

  • Drying: Dry the purified this compound crystals under vacuum.

Visualizations

Cooling_Crystallization_Workflow cluster_protocol Cooling Crystallization Workflow start Start dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve 1 cool Slowly Cool Solution (Room Temp then Ice Bath) dissolve->cool 2 precipitate Precipitate Forms cool->precipitate 3 filtrate Vacuum Filtrate precipitate->filtrate 4 wash Wash Crystals with Cold Anti-Solvent filtrate->wash 5 dry Dry Crystals Under Vacuum wash->dry 6 end End dry->end 7 Antisolvent_Precipitation_Workflow cluster_protocol Anti-Solvent Precipitation Workflow start Start dissolve Dissolve Crude Product in Good Solvent (e.g., Water) start->dissolve 1 add_antisolvent Slowly Add Anti-Solvent (e.g., Ethanol) with Stirring dissolve->add_antisolvent 2 precipitate Precipitate Forms add_antisolvent->precipitate 3 equilibrate Stir to Equilibrate precipitate->equilibrate 4 filtrate Vacuum Filtrate equilibrate->filtrate 5 wash Wash Crystals with Cold Anti-Solvent filtrate->wash 6 dry Dry Crystals Under Vacuum wash->dry 7 end End dry->end 8 Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Oily Precipitate start Oily Precipitate Observed check_cooling Was cooling/addition rate too fast? start->check_cooling check_impurities Are starting materials pure? check_cooling->check_impurities No solution_rate Slow down cooling/ anti-solvent addition rate check_cooling->solution_rate Yes check_solvent Is the solvent system optimal? check_impurities->check_solvent Yes solution_purify Purify starting materials or pre-treat solution check_impurities->solution_purify No solution_solvent Re-evaluate solvent system based on solubility data check_solvent->solution_solvent No

preventing the decomposition of "Potassium benzilate" in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Potassium Benzilate Solutions

This guide provides troubleshooting advice and frequently asked questions regarding the stability and decomposition of this compound in solution. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (C₁₄H₁₁KO₃) is the potassium salt of benzilic acid.[1] It is an alpha-hydroxy carboxylic acid salt.[2] In research and development, it is often used as a precursor in the synthesis of various organic molecules, including pharmaceuticals. For instance, it is a known precursor in the manufacture of the incapacitating agent 3-quinuclidinyl benzilate (BZ), which is a regulated substance.[3]

Q2: My this compound solution has changed color. What could be the cause?

Color change in a this compound solution, such as the appearance of a yellow or orange tint, can be an indicator of chemical decomposition. This may be due to several factors including:

  • pH-induced degradation: Benzilic acid and related compounds can undergo reactions under strongly acidic or basic conditions.[4][5]

  • Oxidation: Alpha-hydroxy acids can be susceptible to oxidation, which may be accelerated by exposure to air (oxygen), trace metal ions, or light.[6]

  • Photodegradation: Exposure to UV or ambient light can induce photochemical reactions, leading to the formation of colored byproducts.[7][8]

Q3: A precipitate has formed in my aqueous this compound solution. What should I do?

Precipitation from an aqueous solution of this compound is most commonly due to a decrease in pH. Benzilic acid, the conjugate acid of this compound, is significantly less soluble in water.[9] With a pKa of approximately 3.05, if the solution's pH drops below 5, a significant portion of the salt will be converted to the less soluble benzilic acid, causing it to precipitate.[10]

To resolve this, you can:

  • Measure the pH of the solution.

  • If the pH is acidic, slowly add a dilute solution of a base (e.g., 0.1M KOH) while stirring until the precipitate redissolves.

  • To prevent this, consider using a buffered solution to maintain a stable pH, preferably in the neutral to slightly alkaline range (pH 7-8).

Q4: How does pH affect the stability of this compound in solution?

The pH of a solution is a critical factor for the stability of this compound.[5]

  • Acidic Conditions (pH < 4): In acidic solutions, the equilibrium will shift from the benzilate anion to the protonated benzilic acid. This not only reduces solubility but can also make the compound more susceptible to acid-catalyzed degradation pathways like decarbonylation, especially at elevated temperatures.[2]

  • Neutral to Mildly Alkaline Conditions (pH 7-9): This is generally the most stable range for carboxylate salts in solution. The compound exists predominantly as the benzilate anion, which is highly water-soluble.

  • Strongly Alkaline Conditions (pH > 11): While the salt form is stable, very high pH can promote oxidation, especially if contaminants are present. For related compounds, high pH can catalyze certain rearrangements or decomposition pathways.[4][11]

Q5: What are the recommended storage conditions for this compound solutions?

To maximize the shelf-life of your this compound solution and prevent decomposition, the following storage conditions are recommended:

  • Temperature: Store at 2-8°C (refrigerated). Avoid freezing the solution. Elevated temperatures can accelerate degradation.[6]

  • Light: Protect from light by using amber vials or by storing the container in a dark place.[7]

  • Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to minimize oxidative degradation.[6]

  • pH: Ensure the solution is buffered in a neutral to slightly alkaline pH range (7.0 - 8.0).

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues with this compound solutions.

Problem: Observed Loss of Potency or Inconsistent Experimental Results

If you suspect your this compound solution has degraded, follow this troubleshooting workflow.

start Inconsistent Results or Suspected Decomposition check_visual Visually Inspect Solution (Color, Precipitate) start->check_visual check_ph Measure Solution pH check_visual->check_ph No Visual Change precipitate Precipitate Observed check_visual->precipitate Precipitate? discoloration Discoloration Observed check_visual->discoloration Color Change? precipitate->check_ph No ph_low pH is Acidic (pH < 6) precipitate->ph_low Yes discoloration->check_ph No degradation_suspected Action: Solution has likely degraded. Prepare fresh solution and protect from light. discoloration->degradation_suspected Yes adjust_ph Action: Adjust pH to 7-8 with dilute KOH. Consider using a buffer. ph_low->adjust_ph Yes quantify Perform Chemical Analysis (e.g., HPLC) to Quantify This compound and Degradation Products. ph_low->quantify No adjust_ph->quantify degradation_suspected->quantify end_ok Solution is within specification. Review other experimental parameters. quantify->end_ok No Significant Degradation end_bad Solution is degraded. Discard and prepare a fresh buffered solution under optimal storage conditions. quantify->end_bad Degradation Confirmed prep_sol 1. Prepare Stock Solution of this compound in desired buffer aliquot 2. Aliquot into Vials for Different Conditions (e.g., 4°C, 25°C, Light, Dark) prep_sol->aliquot t0 3. Analyze T=0 Sample (Initial Concentration) aliquot->t0 store 4. Store Samples under Designated Conditions aliquot->store hplc 6. Analyze by HPLC t0->hplc sample 5. Withdraw Samples at Defined Time Points (e.g., 24h, 48h, 1 week) store->sample sample->hplc data 7. Quantify Peak Area of This compound and any new degradation peaks hplc->data report 8. Calculate % Recovery vs. T=0 and Generate Stability Report data->report

References

effect of base concentration on "Potassium benzilate" yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of potassium benzilate via the benzilic acid rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound synthesis?

A1: this compound is synthesized through the benzilic acid rearrangement of benzil (B1666583). This reaction is a 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy–carboxylic acid salt in the presence of a base.[1] The reaction is second order overall, being first order with respect to both the diketone (benzil) and the base (potassium hydroxide).[1] The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl groups of benzil, followed by the rearrangement of the resulting intermediate to form this compound.

Q2: How does the concentration of the base affect the yield of this compound?

A2: The concentration of the base, typically potassium hydroxide (KOH), is a critical factor in the synthesis of this compound. Generally, a higher concentration of the base leads to a higher yield and greater selectivity for the rearrangement product.[2][3] However, excessively high concentrations may not lead to a proportional increase in yield and could complicate the purification process. The optimal concentration should be determined experimentally, but a significant molar excess of the base relative to benzil is typically employed.

Q3: Are there any competing reactions that can lower the yield?

A3: For the synthesis of this compound from benzil, competing reactions are less common because benzil lacks enolizable protons. However, if other 1,2-diketones with adjacent enolizable protons are used, aldol (B89426) condensation can become a significant side reaction that lowers the yield of the desired α-hydroxy carboxylic acid.[1][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Yield Insufficient Base Concentration: The reaction is base-catalyzed, and a low concentration of KOH will result in a slow or incomplete reaction.Increase the concentration of the potassium hydroxide solution. Ensure a sufficient molar excess of KOH to benzil is used.
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at the optimal temperature.Ensure the reaction mixture is heated to the recommended temperature (typically reflux) and for the specified duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Precipitation Issues: this compound may not readily precipitate from the reaction mixture upon cooling.If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to initiate crystallization. Seeding with a small crystal of pure product can also be effective.
Product is an Oil or Sticky Solid Impurities Present: The presence of unreacted benzil or byproducts can inhibit crystallization.Ensure the reaction has gone to completion. The crude product should be thoroughly washed with a suitable solvent (e.g., cold ethanol) to remove unreacted benzil. Recrystallization from an appropriate solvent may be necessary.
Discolored Product Side Reactions or Degradation: Prolonged heating or excessively high temperatures can lead to the formation of colored impurities.Adhere to the recommended reaction time and temperature. If the product is discolored, it can often be purified by recrystallization.

Data Presentation

The following table provides illustrative data on the effect of potassium hydroxide concentration on the yield of this compound. This data is based on the general principle that higher base concentrations favor the reaction and is intended for comparative purposes. Actual yields may vary based on specific experimental conditions.

Experiment ID Benzil (moles) Potassium Hydroxide (moles) Molar Ratio (Benzil:KOH) Yield of this compound (%)
10.10.11:145
20.10.21:265
30.10.31:380
40.10.41:485
50.10.51:586

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from benzil.

Materials:

  • Benzil

  • Potassium Hydroxide (KOH)

  • Ethanol (B145695) (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (for acidification to benzilic acid if desired)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Beakers

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Preparation of the Base Solution: Prepare the desired concentration of potassium hydroxide by dissolving the required amount of KOH pellets in deionized water. Caution: This process is exothermic.

  • Reaction Setup: In a round-bottom flask, dissolve benzil in a minimal amount of 95% ethanol.

  • Initiation of Reaction: Add the prepared potassium hydroxide solution to the flask containing the benzil solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath. The reaction is typically refluxed for 15-20 minutes. The color of the solution may change during this time.

  • Crystallization: After the reflux period, remove the flask from the heat source and allow it to cool to room temperature. Then, place the flask in an ice bath to facilitate the precipitation of this compound. If crystals do not form, scratch the inner wall of the flask with a glass rod.

  • Isolation of Product: Collect the precipitated this compound crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted benzil.

  • Drying: Dry the purified this compound crystals.

Visualizations

Signaling Pathway of Benzilic Acid Rearrangement

Benzilic_Acid_Rearrangement cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Benzil Benzil (1,2-Diketone) Nucleophilic_Attack Nucleophilic Attack of OH⁻ Benzil->Nucleophilic_Attack KOH Potassium Hydroxide (Base) KOH->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Formation Rearrangement 1,2-Phenyl Shift (Rate-Determining Step) Intermediate->Rearrangement Proton_Transfer Proton Transfer Rearrangement->Proton_Transfer Potassium_Benzilate This compound Proton_Transfer->Potassium_Benzilate Formation

Caption: Mechanism of the Benzilic Acid Rearrangement.

Experimental Workflow for this compound Synthesis

Experimental_Workflow start Start dissolve_benzil Dissolve Benzil in Ethanol start->dissolve_benzil prepare_koh Prepare Aqueous KOH Solution start->prepare_koh mix Combine Benzil and KOH Solutions dissolve_benzil->mix prepare_koh->mix reflux Heat to Reflux (15-20 min) mix->reflux cool Cool to Room Temp & then in Ice Bath reflux->cool crystallize Induce Crystallization (if necessary) cool->crystallize filter Vacuum Filter Crude Product crystallize->filter wash Wash with Cold Ethanol filter->wash dry Dry the Purified This compound wash->dry end End dry->end

Caption: Workflow for this compound Synthesis.

References

Validation & Comparative

A Comparative Analysis of Potassium Benzilate and Sodium Benzilate for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of potassium benzilate and sodium benzilate, focusing on their physicochemical properties, synthesis, and potential pharmacological activities. Due to a notable lack of direct comparative studies in published literature, this document synthesizes available data for each compound and proposes a comprehensive experimental framework for their direct comparison.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and sodium benzilate is presented below. Data for sodium benzilate is less readily available in public databases.

PropertyThis compoundSodium BenzilateData Source(s)
Molecular Formula C₁₄H₁₁KO₃C₁₄H₁₁NaO₃[1]
Molecular Weight 266.33 g/mol 250.22 g/mol (calculated)[1]
Appearance White crystalline powderData not availableInferred from related sodium salts
Boiling Point 409°C at 760 mmHgData not available[2]
Flash Point 215.3°CData not available[2]
Density 1.67 g/cm³Data not available[2]
Solubility Soluble in waterExpected to be soluble in water[3][4]

Synthesis and Preparation

The synthesis of both potassium and sodium benzilate can be achieved through a neutralization reaction between benzilic acid and the corresponding alkali metal hydroxide (B78521) or carbonate.

Experimental Protocol: Synthesis of Potassium and Sodium Benzilate

Objective: To synthesize this compound and sodium benzilate from benzilic acid for comparative analysis.

Materials:

  • Benzilic acid (C₁₄H₁₂O₃)

  • Potassium hydroxide (KOH) or Potassium Carbonate (K₂CO₃)

  • Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Ethanol (B145695)

  • Deionized water

  • Diethyl ether

  • Magnetic stirrer with heating plate

  • Round bottom flasks

  • Reflux condenser

  • Büchner funnel and flask

  • pH meter or pH indicator strips

Procedure:

  • Dissolution of Benzilic Acid: In a round bottom flask, dissolve a known molar amount of benzilic acid in a suitable volume of ethanol with gentle heating and stirring.

  • Preparation of Alkoxide Solution: In a separate beaker, dissolve an equimolar amount of the respective alkali hydroxide (KOH or NaOH) in a minimal amount of deionized water.

  • Reaction: Slowly add the alkali hydroxide solution to the benzilic acid solution while stirring. If using carbonate, add it portion-wise to control the effervescence.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Crystallization: After reflux, allow the solution to cool to room temperature. The corresponding benzilate salt may start to crystallize. Cooling the flask in an ice bath can further promote crystallization.

  • Isolation: Collect the precipitated salt by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol and then with diethyl ether to remove any unreacted starting material and impurities.

  • Drying: Dry the purified potassium or sodium benzilate in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

  • Characterization: Confirm the identity and purity of the synthesized salts using techniques such as melting point determination, FTIR spectroscopy, and ¹H NMR spectroscopy.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product benzilic_acid Benzilic Acid dissolution Dissolve Benzilic Acid in Ethanol benzilic_acid->dissolution alkali_base Alkali Base (KOH or NaOH) neutralization Neutralization Reaction alkali_base->neutralization dissolution->neutralization reflux Reflux neutralization->reflux crystallization Crystallization reflux->crystallization filtration Vacuum Filtration crystallization->filtration washing Wash with Ethanol and Diethyl Ether filtration->washing drying Drying washing->drying final_product Potassium or Sodium Benzilate drying->final_product

A flowchart for the synthesis of potassium or sodium benzilate.

Pharmacological Activity: Anticholinergic Effects

Benzilate derivatives are known for their anticholinergic properties, acting as antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[5][6][7] These receptors are G-protein coupled receptors (GPCRs) involved in various physiological processes. The antagonism of these receptors by benzilates can lead to a range of effects, including relaxation of smooth muscle and reduction of glandular secretions.

Muscarinic Acetylcholine Receptor Signaling Pathway

The M1 and M3 muscarinic receptor subtypes are coupled to Gq proteins. Upon activation by acetylcholine, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), leading to various cellular responses. Benzilate antagonists block the initial binding of acetylcholine, thereby inhibiting this cascade.

M1_M3_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M_receptor M1/M3 Receptor ACh->M_receptor Binds and Activates Benzilate Benzilate (Antagonist) Benzilate->M_receptor Binds and Blocks Gq Gq protein M_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_response Cellular Response Ca_release->Cell_response PKC->Cell_response

Muscarinic M1/M3 receptor signaling pathway and the inhibitory action of benzilate antagonists.

Proposed Experimental Workflow for Comparative Study

To objectively compare the performance of this compound and sodium benzilate, a multi-faceted experimental approach is necessary. The following workflow outlines a proposed study.

Comparative_Workflow cluster_synthesis Synthesis & Characterization cluster_physicochem Physicochemical Profiling cluster_in_vitro In Vitro Pharmacological Evaluation cluster_analysis Data Analysis & Comparison synthesis Synthesize K-Benzilate and Na-Benzilate characterization Characterize Structure & Purity (NMR, FTIR, MP) synthesis->characterization solubility Solubility Studies (Aqueous & Organic Solvents) characterization->solubility stability Stability Assessment (pH, Temperature, Light) characterization->stability binding_assay Receptor Binding Assay (e.g., Radioligand Binding) characterization->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) characterization->functional_assay data_analysis Compare Physicochemical Data solubility->data_analysis stability->data_analysis pharmacology_comparison Compare Binding Affinity (Ki) and Functional Potency (IC₅₀) binding_assay->pharmacology_comparison functional_assay->pharmacology_comparison

Proposed experimental workflow for the comparative study of potassium and sodium benzilate.
Detailed Methodologies for Key Experiments

4.1.1. Solubility Studies

  • Protocol: The equilibrium solubility will be determined using the shake-flask method. Excess amounts of each salt will be added to vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol). The vials will be agitated in a constant temperature water bath until equilibrium is reached. The supernatant will then be filtered and the concentration of the dissolved salt quantified by a validated analytical method, such as UV-Vis spectroscopy or HPLC.

4.1.2. Stability Assessment

  • Protocol: A stability-indicating analytical method (e.g., HPLC) will be developed and validated. Solutions of this compound and sodium benzilate will be prepared and subjected to stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis, according to ICH guidelines. The degradation of the parent compound and the formation of any degradation products will be monitored over time.

4.1.3. Receptor Binding Assay

  • Protocol: A competitive radioligand binding assay will be performed using cell membranes expressing a specific muscarinic receptor subtype (e.g., M₃). Membranes will be incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-QNB) and varying concentrations of either this compound or sodium benzilate. The amount of bound radioligand will be measured, and the inhibition constant (Ki) for each compound will be determined.[7][8][9][10]

4.1.4. Functional Assay

  • Protocol: A functional assay, such as a calcium mobilization assay, will be conducted on cells expressing the target muscarinic receptor. Cells will be loaded with a calcium-sensitive fluorescent dye. The ability of this compound and sodium benzilate to inhibit the increase in intracellular calcium induced by a muscarinic agonist (e.g., carbachol) will be measured. The half-maximal inhibitory concentration (IC₅₀) for each compound will be calculated.

Conclusion

While both potassium and sodium benzilate are expected to exhibit similar pharmacological profiles due to the common benzilate anion, their physicochemical properties, influenced by the cation, may differ. These differences in solubility, stability, and hygroscopicity can have significant implications for drug formulation and bioavailability. The proposed experimental framework provides a robust methodology for a head-to-head comparison, the results of which would be invaluable for guiding the selection of the optimal salt form for further drug development.

References

Validating the Structure of Potassium Benzilate: A Comparative 13C NMR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of active pharmaceutical ingredients and their intermediates is a critical step in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides unambiguous data for the validation of molecular structures. This guide offers a comparative analysis for the structural validation of potassium benzilate using 13C NMR spectroscopy, with supporting data from analogous compounds.

This compound, the potassium salt of benzilic acid, is a key intermediate in the synthesis of several anticholinergic drugs. Its structure is characterized by a central quaternary carbon bonded to a hydroxyl group, a carboxylate group, and two phenyl rings. 13C NMR spectroscopy is an ideal technique to confirm the presence and electronic environment of each carbon atom in the molecule.

Comparative Analysis of 13C NMR Data

To validate the structure of this compound, its expected 13C NMR chemical shifts can be compared with experimental data of structurally similar compounds, namely benzilic acid and methyl benzilate. The primary difference in the structure of this compound compared to benzilic acid is the deprotonation of the carboxylic acid to form a carboxylate. This change is expected to induce a noticeable downfield shift in the 13C NMR signal of the carboxyl carbon. It has been observed that the dissociation of a carboxylic acid to a carboxylate can lead to a downfield shift of the carboxyl carbon peak by approximately 4-5 ppm.[1]

The following table summarizes the expected and reported 13C NMR chemical shifts for this compound and its analogues.

Carbon AtomBenzilic Acid (DMSO-d6)Methyl Benzilate (CDCl3)This compound (DMSO-d6, Expected)
C=O (Carboxylate/Acid/Ester)~170-180 ppm[2]~170-185 ppm~174-185 ppm
C(OH)(Ph)2 (Quaternary)~75-85 ppm~75-85 ppm~75-85 ppm
C-ipso (Aromatic)~140-145 ppm~140-145 ppm~140-145 ppm
C-ortho (Aromatic)~125-130 ppm~125-130 ppm~125-130 ppm
C-meta (Aromatic)~128-130 ppm~128-130 ppm~128-130 ppm
C-para (Aromatic)~127-129 ppm~127-129 ppm~127-129 ppm
-OCH3 (Ester)N/A~53 ppmN/A

Note: The chemical shifts for the aromatic carbons of benzilic acid and methyl benzilate are generally reported within the 120-140 ppm range.[2] The specific assignments for ipso, ortho, meta, and para carbons can be complex without further 2D NMR experiments but are expected to be similar across the three compounds.

Experimental Protocol: 13C NMR Spectroscopy of this compound

Objective: To acquire a proton-decoupled 13C NMR spectrum of this compound to validate its chemical structure.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d6)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 20-50 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of DMSO-d6 in a clean, dry vial. Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d6.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the temperature, typically 298 K.

  • Acquisition Parameters (Typical for a 400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the solvent peak of DMSO-d6 (δ ≈ 39.5 ppm).

    • Perform baseline correction.

Visualization of the Validation Workflow

The logical workflow for the structural validation of this compound using 13C NMR spectroscopy is depicted in the following diagram.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Comparison cluster_3 Validation Sample This compound Sample NMR_Acquisition 13C NMR Spectroscopy (DMSO-d6) Sample->NMR_Acquisition Analogs Reference Compounds: Benzilic Acid Methyl Benzilate Data_Comparison Compare Chemical Shifts with Reference Compounds Analogs->Data_Comparison Spectrum_Analysis Analyze Experimental Spectrum of This compound NMR_Acquisition->Spectrum_Analysis Spectrum_Analysis->Data_Comparison Structure_Validation Structure Validated Data_Comparison->Structure_Validation Shifts Match Expected Values Structure_Invalid Structure Not Validated Data_Comparison->Structure_Invalid Significant Discrepancies

Caption: Workflow for this compound Structure Validation by 13C NMR.

This guide provides a framework for the validation of the this compound structure using 13C NMR spectroscopy. By comparing the experimental spectrum with data from known analogues and understanding the expected chemical shift trends, researchers can confidently confirm the identity and purity of this important pharmaceutical intermediate.

References

A Comparative Guide to Bases in the Benzilic Acid Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

The benzilic acid rearrangement is a cornerstone reaction in organic synthesis, facilitating the transformation of 1,2-diketones into α-hydroxy carboxylic acids. This reaction is fundamentally base-catalyzed, and the choice of base can influence reaction efficiency, yield, and conditions. This guide provides a comparative analysis of different bases used for this rearrangement, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Performance Comparison of Common Bases

The most frequently employed bases for the benzilic acid rearrangement are strong alkali metal hydroxides, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH). While the reaction mechanism is consistent across these bases, their practical application and reported yields can vary depending on the specific reaction conditions, including solvent system and temperature.

The reaction is established to be second order overall, with a first-order dependence on both the 1,2-diketone substrate and the hydroxide base.[1] This indicates that the nature of the cation (K⁺ vs. Na⁺) could influence the reaction kinetics, potentially through differences in solubility and the degree of ion pairing with the reacting species in solution.

BaseSubstrateSolvent SystemReaction ConditionsReported Yield (%)Reference
KOHBenzil (B1666583)Water/EthanolReflux, 20 min32-64[2]
KOH or NaOHBenzilSolid state (solvent-free)Grinding, then heating on a water bath for 20 min80[3]
KOHBenzilAqueous AlcoholNot specified90-95[4]

Note: The data in this table is compiled from different sources with varying experimental conditions and should not be interpreted as a direct side-by-side comparison.

Theoretical Considerations

Potassium hydroxide is often favored in laboratory preparations. While both NaOH and KOH are strong bases, KOH is slightly more soluble in organic solvents like ethanol, which can be advantageous for achieving a homogeneous reaction mixture. The choice between NaOH and KOH can also be influenced by cost and availability. For solvent-free conditions, the efficiency of grinding and mixing the solid reactants can play a significant role in the reaction's progress.[3]

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for the benzilic acid rearrangement involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the 1,2-diketone, followed by a 1,2-migration of an aryl or alkyl group. The final product is formed after an acid workup.[1]

BenzilicAcidRearrangement cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: 1,2-Migration (Rate-Determining) cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Acid Workup diketone 1,2-Diketone hydroxide OH⁻ intermediate1 Tetrahedral Intermediate diketone->intermediate1 + OH⁻ intermediate1_2 Tetrahedral Intermediate intermediate2 Rearranged Intermediate intermediate1_2->intermediate2 Phenyl Shift intermediate2_2 Rearranged Intermediate carboxylate Benzilate Anion intermediate2_2->carboxylate Intramolecular Proton Transfer carboxylate_2 Benzilate Anion product α-Hydroxy Carboxylic Acid carboxylate_2->product + H₃O⁺ acid H₃O⁺

Caption: The reaction mechanism of the benzilic acid rearrangement.

Experimental Protocols

Below are representative experimental protocols for the benzilic acid rearrangement using potassium hydroxide and a solvent-free method that can be adapted for either sodium hydroxide or potassium hydroxide.

Protocol 1: Benzilic Acid Rearrangement using Potassium Hydroxide in Aqueous Ethanol

Materials:

  • Benzil

  • Potassium hydroxide (KOH)

  • 95% Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 3.5 g of benzil in 7.0 mL of 95% ethanol, warming slightly if necessary.

  • In a separate beaker, dissolve 3.0 g of KOH in 7.0 mL of water.

  • Add the KOH solution to the benzil solution in the round-bottom flask. A deep bluish-black color will form.

  • Attach a reflux condenser and heat the mixture on a water bath for 10-15 minutes.

  • After reflux, pour the contents of the flask into a porcelain dish and cool in an ice bath to crystallize the potassium salt of benzilic acid.

  • Filter the crystals using a Büchner funnel and wash with a small amount of ice-cold ethanol.

  • Dissolve the collected potassium salt in approximately 35 mL of water.

  • Slowly add concentrated HCl dropwise with stirring until the solution is acidic (test with Congo red paper).

  • Filter the precipitated benzilic acid with suction, wash thoroughly with cold water until free of chlorides, and allow it to dry.[5]

Protocol 2: Solvent-Free Benzilic Acid Rearrangement

Materials:

  • Benzil

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), finely ground

  • Mortar and pestle

  • Conical flask

  • Water bath

  • Concentrated Hydrochloric Acid (HCl)

  • Beakers

  • Filtration apparatus

  • Ice

Procedure:

  • In a dry mortar, thoroughly grind 1.0 g of benzil with 1.0 g of powdered KOH or NaOH using a pestle to create a fine, easy-flowing powder.[3]

  • Transfer the powder to a dry conical flask and heat it on a boiling water bath for 20 minutes.[3]

  • Cool the flask to room temperature and dissolve the contents in a minimum amount of water.[3]

  • Acidify the aqueous solution with concentrated HCl, ensuring thorough cooling in an ice bath.[3]

  • The precipitated benzilic acid is then filtered, washed with cold water, and can be recrystallized from hot water if needed.[3]

Variations and Considerations

Benzilic Ester Rearrangement: A variation of this reaction, known as the benzilic ester rearrangement, utilizes alkoxides (e.g., sodium methoxide) or amide anions as the nucleophile instead of hydroxide. This leads directly to the formation of α-hydroxy esters or α-hydroxy amides, respectively.[1] It is important to use alkoxides that are not easily oxidized to avoid side reactions like the Meerwein-Ponndorf-Verley reduction.[1]

Substrate Scope: The benzilic acid rearrangement is most effective for aromatic 1,2-diketones and other diketones that do not have enolizable protons, as this can lead to competing aldol (B89426) condensation reactions.[1] For cyclic diketones, the reaction results in ring contraction.[1]

Conclusion

Both potassium hydroxide and sodium hydroxide are effective bases for promoting the benzilic acid rearrangement. The choice between them may be guided by factors such as the solvent system, reaction conditions (solution-phase vs. solvent-free), and cost. For many standard applications, their performance is comparable. The provided protocols offer reliable methods for the synthesis of benzilic acid, and the mechanistic understanding allows for adaptation to different substrates and conditions. Further optimization for specific applications may involve screening of bases, solvents, and reaction times to achieve the desired yield and purity.

References

Unraveling the Benzilic Acid Rearrangement: A Comparative Guide to Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of fundamental organic reactions is paramount. The benzilic acid rearrangement, a classic transformation of 1,2-diketones to α-hydroxy carboxylic acids, serves as a cornerstone in the synthesis of various pharmaceutical intermediates. This guide provides a comparative analysis of kinetic studies of this rearrangement, focusing on the use of potassium benzilate and offering insights into alternative methodologies. Detailed experimental protocols and quantitative data are presented to facilitate reproducible and informed research.

The rearrangement of benzil (B1666583) to benzilic acid, typically initiated by a base such as potassium hydroxide (B78521), proceeds via the formation of a this compound intermediate. Kinetic studies have established this reaction to be second order overall: first order with respect to the 1,2-diketone (benzil) and first order with respect to the base.[1] The rate-determining step involves the 1,2-migration of a phenyl group.[1]

Comparative Kinetic Data

To provide a clear comparison of the reaction rates under different conditions, the following table summarizes key kinetic data from various studies.

Catalyst/ConditionBaseSolventTemperature (°C)Second-Order Rate Constant (k)Reference
Conventional HeatingPotassium Hydroxide (KOH)75% Ethanol (B145695) (aq)250.051 L mol⁻¹ s⁻¹Westheimer, 1936
Ultrasound IrradiationPotassium Hydroxide (KOH)Toluene (Phase Transfer)Room Temp.Qualitatively acceleratedReutov et al., 1991[2]
High-Temperature Water- (Autocatalytic)Water300-380Varies with pHComisar & Savage, 2005[3]
Lewis Acid Catalysis-VariesVariesData not availableGeneral mention[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols for a conventional kinetic study of the benzilic acid rearrangement and a general procedure for the synthesis of this compound.

Protocol 1: Kinetic Study by Titration

This classic method, adapted from the work of Westheimer (1936), allows for the determination of the reaction rate by titrating the unreacted base at various time intervals.

Materials:

  • Benzil

  • Potassium Hydroxide (standardized solution)

  • Ethanol (reagent grade)

  • Distilled water

  • Hydrochloric acid (standardized solution)

  • Phenolphthalein (B1677637) indicator

  • Thermostated water bath

  • Pipettes, burettes, and conical flasks

Procedure:

  • Prepare a solution of benzil in 75% aqueous ethanol.

  • Prepare a standardized solution of potassium hydroxide in 75% aqueous ethanol.

  • Place both solutions in a thermostated water bath to reach the desired reaction temperature (e.g., 25°C).

  • To initiate the reaction, mix equal volumes of the benzil and potassium hydroxide solutions in a reaction flask. Start a stopwatch immediately.

  • At regular time intervals (e.g., every 10 minutes), withdraw an aliquot (e.g., 10 mL) of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a flask containing an excess of a known volume of standardized hydrochloric acid.

  • Titrate the excess hydrochloric acid with the standardized potassium hydroxide solution using phenolphthalein as an indicator.

  • The concentration of unreacted KOH at each time point can be calculated, and subsequently, the concentration of benzil that has reacted.

  • Plot the appropriate concentration-time data to determine the second-order rate constant.

Protocol 2: Synthesis of this compound and Benzilic Acid

This procedure outlines the formation of the key intermediate, this compound, and its subsequent conversion to benzilic acid.[6]

Materials:

  • Benzil

  • Potassium Hydroxide

  • Ethanol

  • Water

  • Sulfuric acid (dilute)

  • Reflux apparatus

  • Beakers, filtration apparatus

Procedure:

  • Dissolve benzil in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide in water to the flask.

  • Heat the mixture under reflux. The color of the solution will typically change from yellow to deep red or brown.[4]

  • After the reaction is complete (e.g., 1-2 hours), cool the mixture in an ice bath to crystallize the this compound.

  • Collect the this compound crystals by filtration.

  • To obtain benzilic acid, dissolve the this compound crystals in warm water.

  • Acidify the solution with dilute sulfuric acid, which will cause the benzilic acid to precipitate.

  • Collect the benzilic acid crystals by filtration, wash with cold water, and dry.

Reaction Mechanism and Logical Workflow

The established mechanism for the base-catalyzed benzilic acid rearrangement is a two-step process. The logical workflow for a kinetic study follows a standard experimental sequence.

BenzilicAcidRearrangement cluster_mechanism Reaction Mechanism Benzil Benzil (1,2-Diketone) Intermediate Tetrahedral Intermediate Benzil->Intermediate Nucleophilic Attack Hydroxide Hydroxide Ion (Base) Hydroxide->Intermediate PotassiumBenzilate This compound Intermediate->PotassiumBenzilate Rate-Determining 1,2-Phenyl Shift BenzilicAcid Benzilic Acid (α-Hydroxy Carboxylic Acid) PotassiumBenzilate->BenzilicAcid Acidification Acidification Acidification->BenzilicAcid

Fig. 1: Mechanism of the Benzilic Acid Rearrangement.

KineticStudyWorkflow Prep Preparation of Reactant Solutions (Benzil and Base) Equilibrate Temperature Equilibration Prep->Equilibrate Mixing Initiate Reaction by Mixing Equilibrate->Mixing Sampling Aliquot Withdrawal at Timed Intervals Mixing->Sampling Quenching Quench Reaction Sampling->Quenching Analysis Analysis of Aliquots (e.g., Titration, Spectroscopy) Quenching->Analysis Data Data Processing and Rate Constant Calculation Analysis->Data

Fig. 2: General Workflow for a Kinetic Study.

Alternative Approaches and Future Directions

While the use of potassium hydroxide is the traditional and well-studied method, alternative approaches offer potential advantages and warrant further investigation.

  • Ultrasound-Assisted Rearrangement: Sonication has been shown to accelerate the reaction under phase-transfer conditions, likely by increasing the interfacial area between the solid base and the organic phase.[2] However, detailed kinetic studies are needed to quantify this rate enhancement.

  • Lewis Acid Catalysis: The use of Lewis acids as catalysts for the benzilic acid rearrangement has been reported, potentially offering milder reaction conditions and different selectivities.[4][5] A systematic kinetic investigation of various Lewis acids could reveal more efficient catalytic systems.

  • High-Temperature Water: Studies in high-temperature water have demonstrated that the rearrangement can occur without the addition of an external acid or base.[3] This "green chemistry" approach is promising, but the complex interplay of acid, base, and water catalysis at elevated temperatures requires further elucidation.

References

Unraveling the Formation of Potassium Benzilate: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational analysis of the traditional benzilic acid rearrangement for synthesizing potassium benzilate, juxtaposed with an alternative ultrasound-assisted approach. This guide offers researchers, scientists, and drug development professionals a comparative overview supported by experimental data and detailed methodologies.

The formation of this compound, a valuable intermediate in the synthesis of various pharmaceuticals, is classically achieved through the benzilic acid rearrangement of benzil (B1666583) in the presence of potassium hydroxide (B78521). This guide provides a comprehensive computational analysis of this long-established mechanism and compares it with a modern, ultrasound-assisted synthetic route. The following sections detail the computational insights into the reaction pathway, present quantitative data for both methods in structured tables, and provide complete experimental protocols.

Computational Analysis of the Benzilic Acid Rearrangement

The accepted mechanism for the benzilic acid rearrangement involves a multi-step process initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of benzil. This is followed by a rearrangement to form the potassium salt of benzilic acid. Computational studies, particularly Density Functional Theory (DFT), have provided significant insights into the energetics and rate-determining steps of this reaction.

A key theoretical investigation by Yamabe, Tsuchida, and Yamazaki provides a detailed energy profile of the benzilic acid rearrangement.[1] Their DFT calculations reveal that the reaction proceeds through the following key steps:

  • Hydroxide Ion Addition: A hydroxide ion attacks one of the carbonyl groups of benzil.

  • C-C Bond Rotation: The resulting intermediate undergoes a conformational change to facilitate the subsequent migration.

  • Carbanion[1][2] Migration: A phenyl group migrates to the adjacent carbonyl carbon. This step is identified as the rate-determining step of the overall reaction.[1]

  • Proton Relay: A proton transfer, facilitated by solvent molecules, leads to the final carboxylate product.

The computational model employed a water tetramer to simulate the solvent environment and its role in proton transfer.[1]

Comparative Analysis of Synthesis Methods

This guide compares the traditional benzilic acid rearrangement with an ultrasound-assisted phase-transfer catalysis method. The following tables summarize the quantitative data obtained from experimental studies.

Table 1: Computational Data for the Benzilic Acid Rearrangement

ParameterValue (kcal/mol)Source
Activation Energy (Migration Step)Not explicitly stated in abstract[1]
Rate-Determining Step Carbanion[1][2] migration[1]

Note: Access to the full text of the cited computational study is required to obtain the specific activation energy value.

Table 2: Experimental Data for this compound Synthesis

MethodReagentsConditionsReaction TimeYield (%)Source
Traditional Benzilic Acid Rearrangement Benzil, Potassium Hydroxide, Ethanol/WaterReflux30 minutes80[3]
Ultrasound-Assisted PTC (Horn) Benzil, Solid KOH, Toluene, Benzyltriethylammonium chloride (TEBA)Sonication (Horn Reactor, 20 kHz, 300 W), Room Temperature, Argon Atmosphere15 minutes84[2]
Ultrasound-Assisted PTC (Bath) Benzil, Powdered KOH, Toluene, Benzyltriethylammonium chloride (TEBA)Sonication (Cleaning Bath, 37-42 kHz, 150 W), Room Temperature, Argon Atmosphere1 hour60[2]

Experimental Protocols

Traditional Benzilic Acid Rearrangement

Materials:

  • Benzil (1 g)

  • Potassium Hydroxide (1 g)

  • Deionized Water

  • Concentrated Hydrochloric Acid

Procedure:

  • Thoroughly grind 1 g of benzil with 1 g of solid potassium hydroxide using a mortar and pestle.

  • Transfer the mixture to a suitable reaction vessel and heat it on a boiling water bath for 20 minutes.

  • After cooling, dissolve the reaction mixture in water.

  • Acidify the solution with concentrated hydrochloric acid to precipitate the benzilic acid.

  • Filter the precipitate and wash it with water.

  • The resulting benzilic acid can be converted to this compound by neutralization with a stoichiometric amount of potassium hydroxide.[3]

Ultrasound-Assisted Phase-Transfer Catalysis Synthesis

Materials:

  • Benzil (0.5 g, 2.4 mmol)

  • Solid Potassium Hydroxide (pellets or powdered)

  • Toluene (10 cm³)

  • Benzyltriethylammonium chloride (TEBA) (0.024 mmol)

  • Diethyl ether

Procedure:

  • To a solution of 0.5 g of benzil in 10 cm³ of toluene, add 0.024 mmol of TEBA and the desired amount of solid KOH.

  • Sonicate the reaction mixture under an argon atmosphere for the specified time using either an ultrasonic horn or a cleaning bath. The formation of a white powder indicates the formation of this compound.

  • After the reaction, add diethyl ether to the mixture.

  • Extract the potassium salt of benzilic acid into water. The unreacted benzil remains in the diethyl ether layer.[2]

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways and workflows described in this guide.

Benzilic_Acid_Rearrangement cluster_step1 Step 1: Hydroxide Addition cluster_step2 Step 2: Phenyl Migration (Rate-Determining) cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Salt Formation Benzil Benzil Intermediate1 Tetrahedral Intermediate Benzil->Intermediate1 + OH⁻ OH OH⁻ Intermediate2 Rearranged Intermediate Intermediate1->Intermediate2 [1,2]-Phenyl Shift Benzilate_anion Benzilate Anion Intermediate2->Benzilate_anion + H₂O - OH⁻ Potassium_Benzilate This compound Benzilate_anion->Potassium_Benzilate + K⁺ K_ion K⁺

Fig. 1: Mechanism of Benzilic Acid Rearrangement.

Synthesis_Comparison cluster_traditional Traditional Method cluster_ultrasound Ultrasound-Assisted PTC Start_T Benzil + KOH in EtOH/H₂O Reflux Reflux (30 min) Start_T->Reflux Workup_T Acidification & Neutralization Reflux->Workup_T Product_T This compound (80% Yield) Workup_T->Product_T Start_U Benzil + Solid KOH + TEBA in Toluene Sonication Sonication (15-60 min) Start_U->Sonication Workup_U Extraction Sonication->Workup_U Product_U This compound (60-84% Yield) Workup_U->Product_U

Fig. 2: Comparison of Synthesis Workflows.

Conclusion

The computational analysis of the benzilic acid rearrangement confirms that the 1,2-phenyl migration is the rate-determining step in the formation of benzilate. From an experimental standpoint, the traditional synthesis method provides a reliable route to this compound with good yields. However, the ultrasound-assisted phase-transfer catalysis method presents a compelling alternative, offering significantly reduced reaction times and comparable to higher yields under milder conditions. The choice of sonication equipment (horn vs. bath) and the physical state of the potassium hydroxide (powdered vs. pellets) are critical factors influencing the efficiency of the ultrasound-assisted method. This guide provides the foundational data and protocols to aid researchers in selecting the most appropriate synthetic strategy for their specific needs.

References

A Spectroscopic Comparison of Potassium Benzilate from Different Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and structural integrity of a compound are paramount. This guide provides an objective spectroscopic comparison of potassium benzilate synthesized via two common routes, supported by experimental data and detailed methodologies.

This compound, the potassium salt of benzilic acid, is a valuable intermediate in the synthesis of various pharmaceuticals. The choice of synthetic route can influence the impurity profile and, consequently, the spectroscopic characteristics of the final product. This comparison focuses on the two primary methods for its preparation: the reaction of benzil (B1666583) with potassium hydroxide (B78521) and the neutralization of benzilic acid with a potassium base.

Synthetic Routes at a Glance

Two principal pathways are commonly employed for the synthesis of this compound:

  • Route 1: From Benzil. This method involves the benzilic acid rearrangement of benzil in the presence of a strong base, typically potassium hydroxide.

  • Route 2: From Benzilic Acid. This is a straightforward acid-base neutralization reaction where benzilic acid is treated with a potassium base such as potassium hydroxide or potassium carbonate.

Comparative Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound. While the primary product is identical regardless of the route, the potential for characteristic impurities necessitates careful spectroscopic analysis.

Spectroscopic TechniqueRoute 1 (from Benzil)Route 2 (from Benzilic Acid)
¹H NMR Phenyl protons: multiplet around 7.2-7.5 ppm. Hydroxyl proton: broad singlet, chemical shift can vary. Potential Impurities: Unreacted benzil may show signals in the aromatic region.Phenyl protons: multiplet around 7.2-7.5 ppm. Hydroxyl proton: broad singlet. Potential Impurities: Unreacted benzilic acid would show a carboxylic acid proton signal (typically >10 ppm) and slightly different aromatic signals.
¹³C NMR Carbonyl carbon: ~178 ppm. Quaternary carbon (C-OH): ~80 ppm. Aromatic carbons: 125-140 ppm. Potential Impurities: Benzil would show a characteristic carbonyl signal around 195 ppm.Carbonyl carbon: ~178 ppm. Quaternary carbon (C-OH): ~80 ppm. Aromatic carbons: 125-140 ppm. Potential Impurities: Benzilic acid would have a carbonyl signal around 175 ppm and a quaternary carbon signal around 79 ppm.
IR Spectroscopy (cm⁻¹) Broad O-H stretch (~3358 cm⁻¹), C-H sp² stretch (~3050 cm⁻¹), asymmetric COO⁻ stretch (1602–1591 cm⁻¹), symmetric COO⁻ stretch (~1387 cm⁻¹), C-O stretch (1171–1048 cm⁻¹). Potential Impurities: Benzil would show a strong C=O stretch around 1660 cm⁻¹.Broad O-H stretch (~3358 cm⁻¹), C-H sp² stretch (~3050 cm⁻¹), asymmetric COO⁻ stretch (1602–1591 cm⁻¹), symmetric COO⁻ stretch (~1387 cm⁻¹), C-O stretch (1171–1048 cm⁻¹). Potential Impurities: Benzilic acid would show a broad O-H stretch for the carboxylic acid and a C=O stretch around 1720 cm⁻¹.
Mass Spectrometry The benzilate anion would be observed at m/z 227. Fragmentation patterns would involve the loss of CO₂ and cleavage of the phenyl groups.The benzilate anion would be observed at m/z 227. Fragmentation patterns would be identical to Route 1.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducibility and accurate comparison.

Synthesis of this compound

Route 1: From Benzil and Potassium Hydroxide [1]

  • In a suitable flask, dissolve 10 g of benzil in 100 mL of ethanol (B145695).

  • Separately, prepare a solution of 10 g of potassium hydroxide in 20 mL of water.

  • Add the potassium hydroxide solution to the benzil solution with stirring.

  • Heat the mixture to reflux for 1-2 hours. The color of the solution should change, indicating the progress of the reaction.

  • After cooling, the product, this compound, may precipitate. If not, the volume of the solvent can be reduced under vacuum.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry.

Route 2: From Benzilic Acid and Potassium Carbonate

  • Dissolve 10 g of benzilic acid in 100 mL of a suitable solvent like ethanol or water.

  • In a separate container, dissolve a stoichiometric equivalent of potassium carbonate in a minimal amount of water.

  • Slowly add the potassium carbonate solution to the benzilic acid solution with stirring. Effervescence (release of CO₂) will be observed.

  • Continue stirring until the effervescence ceases, indicating the completion of the reaction.

  • The this compound can be isolated by evaporation of the solvent.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher field spectrometer. Samples should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

  • Infrared (IR) Spectroscopy: IR spectra should be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Mass spectra can be acquired using an electrospray ionization (ESI) source in negative ion mode to observe the benzilate anion.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound from different synthetic origins.

G Workflow for Spectroscopic Comparison of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Comparison Benzil Benzil Route1 Route 1: Benzilic Acid Rearrangement Benzil->Route1 KOH1 KOH KOH1->Route1 Benzilic_Acid Benzilic Acid Route2 Route 2: Acid-Base Neutralization Benzilic_Acid->Route2 K2CO3 K2CO3 / KOH K2CO3->Route2 Product1 This compound (from Route 1) Route1->Product1 Product2 This compound (from Route 2) Route2->Product2 NMR NMR (¹H, ¹³C) Product1->NMR IR IR Spectroscopy Product1->IR MS Mass Spectrometry Product1->MS Product2->NMR Product2->IR Product2->MS Data_Comparison Data Comparison (Chemical Shifts, Peak Positions, m/z) NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison Impurity_Analysis Impurity Analysis Data_Comparison->Impurity_Analysis Identify differences Conclusion Conclusion Impurity_Analysis->Conclusion Assess purity and structural identity

Caption: Workflow for comparing this compound.

Conclusion

The spectroscopic data for pure this compound should be identical regardless of the synthetic route. However, the choice of synthesis method directly impacts the potential impurities that may be present. A thorough spectroscopic analysis, including NMR, IR, and Mass Spectrometry, is essential to confirm the identity and purity of the final product. For Route 1, analysts should be vigilant for the presence of unreacted benzil. For Route 2, the primary concern would be residual benzilic acid. By following detailed experimental protocols and carefully interpreting the spectroscopic data, researchers can ensure the quality of their this compound for downstream applications.

References

A Comparative Guide to the Synthesis of Potassium Benzilate: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of chemical intermediates is paramount. Potassium benzilate, a key precursor in the synthesis of various pharmaceuticals and other organic compounds, can be prepared through several methods, primarily involving the benzilic acid rearrangement of benzil (B1666583). This guide provides a comparative analysis of different catalytic and reaction conditions for the synthesis of this compound, with a focus on reported yields and detailed experimental protocols.

The primary route to this compound is the rearrangement of benzil in the presence of a potassium base. The most common and well-documented method utilizes potassium hydroxide (B78521) (KOH). Alternative approaches include the use of potassium carbonate (K₂CO₃), phase-transfer catalysis (PTC), and mechanochemical synthesis. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.

Performance Comparison of Synthetic Methods

The selection of a synthetic route for this compound is often a trade-off between reaction time, yield, cost, and environmental impact. The following table summarizes the performance of different methods based on available experimental data. It is important to note that the yields reported are often for the subsequent product, benzilic acid, which is formed by the acidification of the this compound intermediate. A high yield of benzilic acid is a strong indicator of a high yield of the this compound precursor.

Catalyst/MethodStarting MaterialBase/CatalystSolvent(s)Reaction ConditionsReported Yield of Benzilic Acid
Potassium Hydroxide BenzilPotassium Hydroxide (KOH)Ethanol (B145695)/WaterRefluxQuantitative[1]
Potassium Hydroxide (Solid) BenzilSolid Potassium Hydroxide (KOH)Toluene (B28343)Room Temperature, Stirring/ShakingUp to 51%
Phase-Transfer Catalysis (PTC) BenzilSolid KOH / Benzyltriethylammonium chloride (TEBA)TolueneRoom Temperature, Sonication (15 min)84%[2]
Mechanochemical Synthesis BenzilSolid Potassium Hydroxide (KOH)Solvent-freeBall Milling~100% (of this compound)
Potassium Carbonate Benzilic AcidPotassium Carbonate (K₂CO₃)Not specifiedNot specifiedYield not reported[3]
Quaternary Ammonium Hydroxide BenzilBenzyltrimethylammonium hydroxide (Triton B)Water or Solvent-free40-80 °C85-95%[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are the experimental protocols for the key methods of this compound synthesis.

Synthesis using Potassium Hydroxide in Ethanolic Solution

This is the most traditional and widely cited method for the benzilic acid rearrangement.

Procedure:

  • In a round-bottom flask, dissolve benzil in 95% ethanol by heating the mixture.

  • Separately, prepare a solution of potassium hydroxide in water.

  • Add the aqueous potassium hydroxide solution dropwise to the heated benzil solution with constant stirring.

  • The reaction mixture is then refluxed for a specified period, during which the potassium salt of benzilic acid, this compound, precipitates.

  • After cooling the mixture in an ice-water bath, the precipitated this compound is collected by filtration.[5]

  • For the isolation of benzilic acid, the collected this compound is dissolved in water and then acidified with hydrochloric acid until the solution is acidic to Congo red paper, causing the precipitation of benzilic acid.

Synthesis using Phase-Transfer Catalysis (PTC)

This method enhances the reaction rate by facilitating the transfer of the hydroxide ion from the solid or aqueous phase to the organic phase where benzil is dissolved.

Procedure:

  • Dissolve benzil in toluene in a reaction flask.

  • Add solid potassium hydroxide pellets and a catalytic amount of benzyltriethylammonium chloride (TEBA).

  • The reaction mixture is then subjected to ultrasonic irradiation in a cleaning bath or with a horn-type reactor at room temperature for approximately 15 minutes.

  • The formation of this compound is observed as a white powder.

  • After the reaction, diethyl ether is added, and the this compound is extracted into water.[2]

Mechanochemical Synthesis

This solvent-free method utilizes mechanical energy to drive the chemical reaction.

Procedure:

  • Place benzil and solid potassium hydroxide in a milling jar.

  • The mixture is then subjected to ball milling for a specific duration.

  • The reaction proceeds rapidly, yielding this compound as a solid product.[6]

  • Analysis of the reaction mixture can be performed using solution NMR spectroscopy after neutralization and extraction.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis and subsequent analysis, a diagram of the general experimental workflow is provided below.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Product Isolation and Analysis cluster_comparison Comparative Evaluation start Starting Materials (Benzil or Benzilic Acid) catalyst Catalyst/Base Selection (KOH, K2CO3, PTC, etc.) start->catalyst reaction Reaction (Reflux, Sonication, Milling) catalyst->reaction product This compound reaction->product isolation Isolation (Filtration/Extraction) product->isolation acidification Acidification (optional, for Benzilic Acid) isolation->acidification purification Purification (Recrystallization) acidification->purification analysis Analysis (Yield, MP, Spectroscopy) purification->analysis data_comp Data Comparison (Yield, Purity, Time) analysis->data_comp

Caption: General experimental workflow for the synthesis, isolation, and analysis of this compound.

Reaction Mechanism

The core of the synthesis from benzil is the benzilic acid rearrangement. The generally accepted mechanism involves the nucleophilic attack of a hydroxide ion on one of the carbonyl groups of benzil, followed by a 1,2-aryl shift.

reaction_mechanism cluster_mechanism Benzilic Acid Rearrangement Mechanism benzil Benzil intermediate1 Tetrahedral Intermediate benzil->intermediate1 + OH⁻ rearrangement 1,2-Aryl Shift intermediate1->rearrangement intermediate2 Benzilate Anion rearrangement->intermediate2 product This compound intermediate2->product + K⁺

Caption: Simplified mechanism of the benzilic acid rearrangement to form this compound.

References

alternative reagents to "Potassium benzilate" for synthesizing benzilic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Reagents for the Synthesis of Benzilic Acid Derivatives

For researchers, scientists, and drug development professionals seeking efficient and improved methods for synthesizing benzilic acid and its derivatives, the choice of reagent for the critical benzilic acid rearrangement step is paramount. Traditionally, this reaction relies on strong inorganic bases like potassium hydroxide (B78521). However, alternative reagents have emerged, offering potential advantages in terms of yield, reaction conditions, and environmental impact. This guide provides an objective comparison of potassium benzilate precursors—primarily potassium hydroxide—with alternative reagents, supported by experimental data from various studies.

Comparison of Reagent Performance

The benzilic acid rearrangement is a cornerstone reaction for the synthesis of α-hydroxy carboxylic acids from 1,2-diketones. The performance of the base used in this rearrangement directly impacts the yield, purity, and sustainability of the process. Below is a comparative analysis of traditional and alternative reagents.

Traditional Reagents: Alkali Metal Hydroxides

Potassium hydroxide (KOH) and sodium hydroxide (NaOH) are the most common bases employed for the benzilic acid rearrangement. These reagents are effective and widely available.

Key Performance Metrics:

  • Yield: Generally good to high yields are achievable. A solid-state reaction grinding benzil (B1666583) with NaOH or KOH has been reported to yield 80% of benzilic acid.[1] Another study comparing a conventional method to a green chemistry approach using NaOH reported yields of 65.21% and 76.08%, respectively.

  • Reaction Conditions: Typically requires heating (reflux) in a solvent such as ethanol (B145695), water, or a mixture thereof.[2][3] Solid-state reactions are also possible by grinding the reactants.[1]

  • Drawbacks: The use of metallic bases can lead to metal ion contamination in the final product and generate metallic waste effluent, which may require additional treatment.[4] Reactions often require flammable organic solvents and elevated temperatures.[4]

Alternative Reagents: Quaternary Ammonium (B1175870) Hydroxides

Quaternary ammonium hydroxides, such as benzyltrimethylammonium (B79724) hydroxide (Triton B) and tetramethylammonium (B1211777) hydroxide (TMAH), have been introduced as non-metallic alternatives for the benzilic acid rearrangement.[4]

Key Performance Metrics:

  • Yield: Excellent yields, often exceeding 90%, have been reported for a variety of substituted benzils.[4]

  • Reaction Conditions: These reagents can be used under milder conditions, including lower reaction temperatures (20-60°C), and in some cases, in the absence of a solvent (neat).[4]

  • Advantages:

    • Non-metallic: Avoids metal ion contamination and the generation of metallic waste.[4]

    • Solvent-free options: Reduces the environmental impact and simplifies product work-up.[4]

    • Milder Conditions: Lower reaction temperatures can lead to energy savings and potentially better selectivity for sensitive substrates.[4]

Quantitative Data Summary

The following tables summarize the performance of different reagents in the synthesis of benzilic acid and its derivatives, based on data from various sources.

Table 1: Comparison of Bases for Benzilic Acid Synthesis from Benzil

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
NaOH/KOHSolid-stateWater bath0.3380[1]
NaOHSolid-stateWater bath0.3376.08
KOHEthanol/WaterReflux0.25Not specified[2]
Triton BNeat40292[4]

Table 2: Performance of Quaternary Ammonium Hydroxides with Substituted Benzils

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
4,4'-DifluorobenzilTriton BNeat20693[4]
4'-ChlorobenzilTMAHAqueous50395[4]
2,2'-DichlorobenzilTMAHAqueous50685[4]
4'-MethoxybenzilTriton BAqueous60594[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: Synthesis of Benzilic Acid using Potassium Hydroxide (Conventional Method)

Materials:

  • Benzil

  • Potassium hydroxide (KOH)

  • 95% Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve benzil in 95% ethanol by heating.[2]

  • Slowly add an aqueous solution of potassium hydroxide to the flask.[2]

  • Reflux the mixture for 15-30 minutes. The solution will typically turn from a blue-black to a brown color.[2]

  • After reflux, cool the reaction mixture. The potassium salt of benzilic acid (this compound) may precipitate.[2]

  • Isolate the this compound by filtration.[2]

  • Dissolve the this compound in hot water.[2]

  • Acidify the solution with concentrated hydrochloric acid until the precipitation of benzilic acid is complete.

  • Cool the mixture in an ice bath to ensure complete crystallization.[2]

  • Collect the benzilic acid crystals by vacuum filtration, wash with cold water, and dry.[2]

Protocol 2: Synthesis of Benzilic Acid using Triton B (Solvent-Free)

Materials:

  • Benzil

  • Triton B (Benzyltrimethylammonium hydroxide, 40% in methanol)

  • Water

  • Hydrochloric acid (HCl), 10% solution

Procedure:

  • In a suitable reaction vessel, mix benzil and Triton B.[4]

  • Heat the mixture at 40°C with stirring for 2 hours.[4]

  • After the reaction is complete, dilute the mixture with water.[4]

  • Acidify the aqueous solution with 10% hydrochloric acid to a pH of approximately 3.[4]

  • The solid benzilic acid will precipitate.

  • Collect the product by filtration and wash with water to afford the pure benzilic acid.[4]

Visualizing the Synthesis and Workflow

Reaction Pathway

The benzilic acid rearrangement proceeds through a well-established mechanism involving nucleophilic attack of a hydroxide or alkoxide ion on one of the carbonyl groups of the 1,2-diketone, followed by a 1,2-aryl or alkyl shift.[5][6]

Benzilic_Acid_Rearrangement cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: 1,2-Rearrangement (Rate-Determining) cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Acidification Benzil Benzil (1,2-Diketone) Tetrahedral_Intermediate Tetrahedral Intermediate Benzil->Tetrahedral_Intermediate + Base Hydroxide Base (e.g., OH⁻) Rearranged_Intermediate Rearranged Intermediate Benzilate_Salt Benzilate Salt Tetrahedral_Intermediate_ref->Rearranged_Intermediate Aryl/Alkyl Shift Benzilic_Acid Benzilic Acid (α-Hydroxy Carboxylic Acid) Rearranged_Intermediate_ref->Benzilate_Salt Proton Transfer Benzilate_Salt_ref->Benzilic_Acid + H⁺

Caption: Mechanism of the Benzilic Acid Rearrangement.

Experimental Workflow

The general workflow for the synthesis of benzilic acid derivatives using either traditional or alternative reagents follows a similar pattern, with variations in the reaction conditions and work-up procedures.

Experimental_Workflow cluster_reagents Reagent Selection cluster_reaction Reaction cluster_workup Work-up and Isolation Traditional Traditional Reagent (KOH or NaOH) Reaction_Setup Mix Benzil Derivative with selected base Traditional->Reaction_Setup Alternative Alternative Reagent (Triton B or TMAH) Alternative->Reaction_Setup Reaction_Conditions Apply Reaction Conditions (Heating, Stirring) Reaction_Setup->Reaction_Conditions Dilution Dilution with Water Reaction_Conditions->Dilution Acidification Acidification with HCl Dilution->Acidification Precipitation Precipitation of Product Acidification->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying of Final Product Filtration->Drying

Caption: General Experimental Workflow for Benzilic Acid Synthesis.

Conclusion

While traditional alkali metal hydroxides like potassium hydroxide are effective for the synthesis of benzilic acid derivatives, alternative reagents, particularly quaternary ammonium hydroxides, present compelling advantages. These include higher reported yields, milder and often solvent-free reaction conditions, and the elimination of metallic waste streams. For researchers and professionals in drug development, the adoption of these alternative reagents can lead to more efficient, economical, and environmentally friendly synthetic processes. The choice of reagent will ultimately depend on the specific substrate, desired scale of reaction, and the importance of factors such as yield, purity, and green chemistry principles.

References

A Mechanistic Showdown: How Alkali Metal Hydroxides Influence the Benzilic Acid Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

The benzilic acid rearrangement, a classic and powerful tool in organic synthesis for the preparation of α-hydroxy carboxylic acids from 1,2-diketones, is fundamentally influenced by the choice of base. While the hydroxide (B78521) ion is the primary nucleophile, the accompanying alkali metal cation (Li⁺, Na⁺, K⁺, Cs⁺) plays a crucial, albeit often overlooked, role in the reaction mechanism and overall efficiency. This guide provides a detailed mechanistic comparison of lithium, sodium, potassium, and cesium hydroxides in the benzilic acid rearrangement, supported by theoretical principles and generalized experimental data.

Performance Comparison of Alkali Metal Hydroxides

Direct comparative studies detailing the yields and reaction kinetics of the benzilic acid rearrangement under identical conditions for the full range of common alkali metal hydroxides are not extensively documented in the literature. However, based on the established mechanism, the performance of these hydroxides can be inferred from the distinct properties of their corresponding cations. The primary factor influencing the reaction is the Lewis acidity of the alkali metal cation, which dictates its ability to coordinate with and polarize the carbonyl groups of the benzil (B1666583) substrate.

A key mechanistic feature is the initial coordination of the alkali metal cation to a carbonyl oxygen of the 1,2-diketone.[1] This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent nucleophilic attack by the hydroxide ion. The strength of this coordination is directly related to the Lewis acidity of the cation, which generally follows the trend: Li⁺ > Na⁺ > K⁺ > Cs⁺.

Alkali Metal HydroxideCationIonic Radius (Å)Relative Lewis AcidityExpected Impact on Reaction Rate
Lithium Hydroxide (LiOH)Li⁺0.76HighestPotentially the fastest reaction rate due to strong carbonyl polarization.
Sodium Hydroxide (NaOH)Na⁺1.02HighFast reaction rate, commonly used in this rearrangement.
Potassium Hydroxide (KOH)K⁺1.38ModerateEffective and commonly used, though potentially slower than NaOH or LiOH.
Cesium Hydroxide (CsOH)Cs⁺1.67LowestPotentially the slowest reaction rate due to weaker coordination.

Note: The expected impact on the reaction rate is a theoretical projection based on the Lewis acidity of the cations. Actual reaction yields and times can also be influenced by factors such as the solubility of the hydroxide and the intermediate salts in the chosen solvent system.

Mechanistic Pathway and the Role of the Cation

The accepted mechanism for the benzilic acid rearrangement involves several key steps, with the alkali metal cation playing a pivotal role in the initial activation of the substrate.

Benzilic_Acid_Rearrangement cluster_start Step 1: Cation Coordination and Nucleophilic Attack cluster_rearrangement Step 2: 1,2-Aryl Migration (Rate-Determining Step) cluster_proton_transfer Step 3: Proton Transfer cluster_workup Step 4: Acidic Workup Benzil Benzil (1,2-Diketone) Activated_Complex Activated Complex Benzil->Activated_Complex + M⁺ MOH M⁺OH⁻ (Alkali Metal Hydroxide) MOH->Activated_Complex Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Complex->Tetrahedral_Intermediate + OH⁻ Rearrangement_TS Rearrangement Transition State Tetrahedral_Intermediate->Rearrangement_TS 1,2-Aryl Shift Rearranged_Alkoxide Rearranged Alkoxide Rearrangement_TS->Rearranged_Alkoxide Benzilate_Salt Benzilate Salt Rearranged_Alkoxide->Benzilate_Salt Intramolecular Proton Transfer Benzilic_Acid Benzilic Acid (α-Hydroxy Acid) Benzilate_Salt->Benzilic_Acid + H₃O⁺

Figure 1. Generalized workflow of the benzilic acid rearrangement highlighting the role of the alkali metal cation (M⁺).

The reaction is initiated by the coordination of the alkali metal cation (M⁺) to one of the carbonyl oxygens of the benzil molecule. This coordination polarizes the C=O bond, making the carbonyl carbon more susceptible to nucleophilic attack by the hydroxide ion. A smaller, more Lewis acidic cation like Li⁺ is expected to form a stronger coordination complex, thereby accelerating the initial attack.

Following the formation of the tetrahedral intermediate, the rate-determining step involves a 1,2-migration of one of the aryl groups. This concerted step leads to the formation of a rearranged alkoxide. An intramolecular proton transfer then occurs, yielding the more stable benzilate salt. The final α-hydroxy carboxylic acid, benzilic acid, is obtained after an acidic workup.[2][3][4]

Experimental Protocols

The following is a generalized experimental protocol for the benzilic acid rearrangement that can be adapted for a comparative study of different alkali metal hydroxides.

Materials:

  • Benzil

  • Alkali Metal Hydroxide (LiOH, NaOH, KOH, or CsOH)

  • Ethanol (B145695) (95%)

  • Water

  • Sulfuric Acid (2 M)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzil (e.g., 1.0 g, 4.76 mmol), water (1.5 mL), and ethanol (3.0 mL). Add the selected alkali metal hydroxide (e.g., a molar equivalent or in excess, ensuring consistent molarity for comparison).[5]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for a designated time (e.g., 20-30 minutes). The solution may change color during this period.[5][6]

  • Crystallization of the Salt: After the reflux period, cool the flask in an ice bath for 5-10 minutes to allow the alkali metal salt of benzilic acid to crystallize. If crystallization does not initiate, scratching the inside of the flask with a glass rod may be necessary.[7]

  • Isolation of the Salt (Optional): The intermediate salt can be collected by vacuum filtration and washed with a small amount of cold ethanol.

  • Acidification: Dissolve the crude salt in a minimum amount of warm water and then cool the solution. Slowly add 2 M sulfuric acid while stirring until the solution is acidic (pH 2-3), which will precipitate the benzilic acid.[5][7]

  • Product Isolation and Purification: Collect the precipitated benzilic acid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts. The product can be further purified by recrystallization from hot water.[5]

  • Drying and Characterization: Dry the purified product, determine its mass to calculate the yield, and characterize it by measuring its melting point and acquiring spectroscopic data (e.g., IR, NMR).

Conclusion

The choice of alkali metal hydroxide in the benzilic acid rearrangement is a critical parameter that can influence the reaction rate. The Lewis acidity of the cation appears to be the dominant factor, with smaller, more charge-dense cations like Li⁺ expected to enhance the reaction rate through stronger coordination to the benzil substrate. While NaOH and KOH are commonly employed with good results, LiOH may offer a kinetic advantage. Conversely, CsOH is expected to be the least effective. For drug development and process chemistry professionals, optimizing this choice of base can lead to improved reaction efficiency, potentially reducing reaction times and energy consumption. Further empirical studies are warranted to provide a quantitative comparison and validate these mechanistic inferences.

References

Confirming the Purity of Potassium Benzilate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of mass spectrometry for confirming the purity of Potassium benzilate, alongside other analytical techniques. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for your research needs.

Introduction to this compound and Purity Assessment

This compound (C₁₄H₁₁KO₃, Molar Mass: 266.33 g/mol , Exact Mass: 266.03452569 Da) is the potassium salt of benzilic acid.[1] It is synthesized from benzilic acid, which in turn is typically produced via the benzilic acid rearrangement of benzil (B1666583).[2] Potential impurities in this compound can therefore include starting materials such as benzil and benzilic acid, byproducts like benzoin (B196080) and benzohydrol, and residual solvents used during synthesis and purification.

Accurate determination of purity is essential to ensure the reliability and reproducibility of experimental results. While several methods can be employed for this purpose, mass spectrometry offers high sensitivity and specificity, making it a powerful tool for identifying and quantifying impurities.

Mass Spectrometry for Purity Confirmation

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For purity analysis of this compound, Electrospray Ionization (ESI) in negative ion mode is a particularly suitable technique. In this mode, the benzilate anion is generated and its mass is measured. The presence of impurities would be indicated by signals at m/z values corresponding to the deprotonated impurity molecules.

Expected Mass Spectrum of this compound

In negative ion ESI-MS, this compound will be detected as the deprotonated benzilic acid (benzilate) anion at an m/z corresponding to the [M-K]⁻ ion. Given the exact mass of this compound is 266.03452569 Da and the mass of potassium is approximately 39.0983 Da, the expected m/z for the benzilate anion would be approximately 227.07.

The primary fragmentation pathway for deprotonated benzoic acid derivatives upon collision-induced dissociation (CID) is the loss of carbon dioxide (CO₂), which has a mass of approximately 44 Da.[3] Therefore, in a tandem mass spectrometry (MS/MS) experiment, the benzilate anion (m/z ~227) is expected to fragment to a product ion at m/z ~183. This characteristic fragmentation can be used to confirm the identity of the main component.

Experimental Protocol: Purity Analysis of this compound by HPLC-MS

This protocol outlines a general procedure for the purity analysis of a this compound sample using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable solvent, such as a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v), to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 10 µg/mL with the same solvent.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating this compound from its potential non-polar impurities.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient could be:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Full scan mode to detect all ions. For confirmation, tandem MS (MS/MS) can be performed on the ion at m/z ~227, with a collision energy optimized to induce fragmentation (e.g., 15-25 eV).

4. Data Analysis:

  • The purity of the this compound sample is determined by calculating the peak area of the benzilate anion relative to the total peak area of all detected ions in the chromatogram.

  • Purity (%) = (Peak Area of Benzilate / Total Peak Area of All Components) x 100.

  • The identity of any detected impurities can be tentatively assigned based on their m/z values and confirmed by MS/MS fragmentation patterns if necessary.

Comparison of Analytical Techniques for Purity Determination

While mass spectrometry is a powerful tool, other techniques are also commonly used for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the desired accuracy, the nature of the expected impurities, and the available instrumentation.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Accuracy/Precision
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity. Provides molecular weight information of impurities. Can be coupled with chromatography for complex mixtures.Ionization efficiency can vary between compounds, potentially affecting quantitation. Requires expensive instrumentation.High precision (<1% RSD). Accuracy depends on the response factor of impurities.
Quantitative NMR (qNMR) Measures the signal intensity of specific nuclei, which is directly proportional to the number of those nuclei.Universal detector (for protons). Provides structural information. Highly accurate and precise for absolute quantification. Non-destructive.[4][5][6]Lower sensitivity compared to MS. May not detect impurities without NMR-active nuclei or those present at very low levels. Requires a certified internal standard for absolute quantification.Excellent accuracy and precision (<1% RSD).[4]
High-Performance Liquid Chromatography (HPLC) with UV detection Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. Detection is based on UV absorbance.Widely available and robust. Good for quantifying known impurities with a chromophore.Requires that impurities have a UV chromophore. Response factors can vary significantly between different compounds, affecting the accuracy of purity determination based on peak area percentages.Good precision (<2% RSD). Accuracy is dependent on the relative response factors of the main component and impurities.[7]
Gas Chromatography (GC-MS) Separates volatile components of a mixture. Coupled with MS for identification.Excellent for volatile impurities and residual solvents.[8]Not suitable for non-volatile compounds like this compound without derivatization.[9]High precision and accuracy for volatile analytes.
Melting Point Analysis A pure crystalline solid has a sharp and characteristic melting point. Impurities broaden the melting point range and depress the melting point.Simple and inexpensive. Good for a quick preliminary assessment of purity.Not quantitative. Not suitable for amorphous solids or compounds that decompose on heating. Insensitive to small amounts of impurities.Qualitative assessment of purity.

Visualizing the Workflow and Comparisons

To better illustrate the processes involved, the following diagrams have been generated.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Dilution Dilution Dissolution->Dilution HPLC HPLC Separation Dilution->HPLC ESI Electrospray Ionization (Negative Mode) HPLC->ESI MS Mass Analyzer (m/z measurement) ESI->MS Detector Detector MS->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Impurity_ID Impurity Identification Chromatogram->Impurity_ID Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation

Caption: Workflow for this compound purity analysis using HPLC-MS.

Technique_Comparison cluster_attributes Analytical Attributes cluster_techniques Analytical Techniques Sensitivity Sensitivity Specificity Specificity Quantitation Quantitation Throughput Throughput MS Mass Spectrometry MS->Sensitivity High MS->Specificity High MS->Quantitation Response-dependent MS->Throughput High qNMR Quantitative NMR qNMR->Sensitivity Moderate qNMR->Specificity High qNMR->Quantitation Absolute qNMR->Throughput Moderate HPLC_UV HPLC-UV HPLC_UV->Sensitivity Moderate HPLC_UV->Specificity Moderate HPLC_UV->Quantitation Relative HPLC_UV->Throughput High

Caption: Comparison of key attributes for different analytical techniques.

Conclusion

Confirming the purity of this compound is a critical quality control step. Mass spectrometry, particularly when coupled with a separation technique like HPLC, offers a highly sensitive and specific method for this purpose. It allows for the detection and identification of potential impurities at low levels. However, for absolute quantification, qNMR presents a powerful and orthogonal approach. The choice of the most suitable analytical technique will depend on the specific requirements of the study, including the need for qualitative versus quantitative data, the expected nature of impurities, and the available resources. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate strategy to ensure the quality and integrity of their chemical compounds.

References

Safety Operating Guide

Proper Disposal of Potassium Benzilate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of potassium benzilate, a compound often used in organic synthesis. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.

Understanding the Regulatory Landscape

The disposal of chemical waste, including this compound, is governed by stringent regulations. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), which outlines the proper management of hazardous and non-hazardous solid waste. Institutional and local regulations may also apply and must be consulted to ensure full compliance. It is imperative to treat all chemical waste as hazardous until it is confirmed to be non-hazardous by a qualified professional.

Recommended Disposal Procedures

There are two primary recommended disposal routes for this compound, depending on the quantity and the facilities available.

1. Licensed Chemical Waste Disposal:

For large quantities of this compound or when in-lab treatment is not feasible, the recommended procedure is to engage a licensed chemical waste disposal company. This ensures that the compound is managed and disposed of in accordance with all federal, state, and local regulations. A Safety Data Sheet (SDS) for this compound suggests disposal via a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing to prevent the release of harmful substances into the atmosphere.

2. In-Lab Neutralization and Aqueous Disposal (for Small Quantities):

For small quantities of aqueous solutions of this compound, in-lab neutralization followed by drain disposal may be permissible, provided it aligns with institutional and local wastewater regulations. This compound is the potassium salt of a weak acid (benzilic acid) and a strong base (potassium hydroxide), meaning its aqueous solution will be slightly alkaline. The primary goal of the neutralization is to convert the soluble this compound into the less soluble benzilic acid, which can then be collected as a solid waste.

Experimental Protocol: In-Lab Neutralization of Aqueous this compound Waste

This protocol details the steps for the safe neutralization of small quantities of aqueous this compound waste in a laboratory setting.

Materials:

  • Aqueous waste containing this compound

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)

  • pH indicator strips or a calibrated pH meter

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Stir plate and magnetic stir bar

  • Beaker or flask of appropriate size

  • Ice bath

  • Buchner funnel and filter paper

  • Waste collection containers (for solid and liquid waste)

Procedure:

  • Preparation: Conduct the entire procedure in a well-ventilated fume hood. Wear appropriate PPE at all times. Place the beaker or flask containing the aqueous this compound solution on a stir plate within an ice bath to manage any potential heat generation during neutralization.

  • Neutralization: While stirring the solution, slowly add the dilute acid dropwise.

  • Monitoring pH: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding acid until the pH of the solution is within the neutral range (typically between 5.5 and 9.0, as per local regulations).

  • Precipitation of Benzilic Acid: As the solution is acidified, the less soluble benzilic acid will precipitate out of the solution as a white solid.

  • Separation of Solid Waste: Once the neutralization is complete and precipitation has ceased, separate the solid benzilic acid from the liquid by vacuum filtration using a Buchner funnel.

  • Solid Waste Disposal: The collected solid benzilic acid should be disposed of as solid chemical waste in a designated and properly labeled container.

  • Liquid Waste Disposal: The remaining filtrate, now a neutralized aqueous solution, may be suitable for drain disposal with copious amounts of water, provided it does not contain any other hazardous materials and is in compliance with local regulations. Always consult your institution's environmental health and safety (EHS) office before disposing of any chemical waste down the drain.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₄H₁₁KO₃
Molecular Weight 266.33 g/mol
Appearance White crystalline solid
Boiling Point 409 °C at 760 mmHg
Solubility in Water Soluble
Melting Point Data not consistently available

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

PotassiumBenzilateDisposal This compound Disposal Workflow start This compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity large_quantity Large Quantity assess_quantity->large_quantity Large small_quantity Small, Aqueous Solution assess_quantity->small_quantity Small licensed_disposal Arrange for Licensed Chemical Waste Disposal large_quantity->licensed_disposal in_lab_neutralization Perform In-Lab Neutralization (see protocol) small_quantity->in_lab_neutralization end Disposal Complete licensed_disposal->end acidification Acidify to Precipitate Benzilic Acid in_lab_neutralization->acidification filtration Filter to Separate Solid and Liquid acidification->filtration solid_waste Dispose of Solid Benzilic Acid as Chemical Waste filtration->solid_waste liquid_waste Assess Filtrate for Drain Disposal filtration->liquid_waste solid_waste->end drain_disposal Dispose of Filtrate Down Drain with Copious Water (if compliant) liquid_waste->drain_disposal Compliant collect_liquid_waste Collect Filtrate as Aqueous Chemical Waste liquid_waste->collect_liquid_waste Non-Compliant drain_disposal->end collect_liquid_waste->end

Caption: Workflow for the proper disposal of this compound.

By following these detailed procedures and adhering to all applicable regulations, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

Essential Safety and Operational Guide for Handling Potassium Benzilate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Potassium benzilate. It outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and waste disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended PPE for Handling this compound:

PPE CategorySpecification
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles should be worn at all times.[1] A face shield may be required for operations with a higher risk of splashes or dust generation.
Hand Protection Chemical-resistant gloves must be worn. While specific compatibility data for this compound is not readily available, nitrile or neoprene gloves are generally recommended for handling similar chemicals.[1] Gloves must be inspected before use and disposed of properly after handling the chemical.[1]
Body Protection A flame-retardant laboratory coat is required. For procedures with a higher risk of contamination, impervious clothing or a chemical-resistant apron should be worn.[1]
Respiratory Protection For procedures that may generate dust or aerosols, a NIOSH-approved particulate respirator or a dust mask should be used.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area within a chemical fume hood should be prepared.

  • Personal Protective Equipment: Don the appropriate PPE as specified in the table above.

  • Weighing and Transfer: When weighing and transferring the solid compound, use caution to avoid generating dust.[1] Use a spatula or other appropriate tool for transfer.

  • In Solution: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1]

Storage Guidelines:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

  • Keep the container tightly closed to prevent contamination and absorption of moisture.[1]

  • Avoid exposure to direct sunlight and heat.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate risks.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure adequate ventilation to disperse any airborne dust.[1]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.

  • Clean-up: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[1] Avoid actions that could generate dust.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and wipe dry.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.

Waste Collection and Segregation:

  • All solid waste contaminated with this compound, including used gloves, paper towels, and absorbent materials, should be collected in a designated, labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.

Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including the concentration of this compound.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.[1]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Assess_Risks Assess Risks & Review SDS Prepare_Work_Area Prepare Work Area in Fume Hood Assess_Risks->Prepare_Work_Area Don_PPE Don Appropriate PPE Prepare_Work_Area->Don_PPE Weigh_Transfer Weigh & Transfer Solid Don_PPE->Weigh_Transfer Prepare_Solution Prepare Solution (if applicable) Weigh_Transfer->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Segregate_Waste Segregate Waste Perform_Experiment->Segregate_Waste Decontaminate_Area Decontaminate Work Area Segregate_Waste->Decontaminate_Area Doff_PPE Doff & Dispose of PPE Decontaminate_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Spill Spill Occurs Spill_Response Contain, Clean, Decontaminate Spill->Spill_Response Follow Spill Protocol Exposure Personal Exposure First_Aid Seek Medical Attention Exposure->First_Aid Administer First Aid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.